Technical Documentation Center

5-Amino-2-bromo-3-hydroxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-2-bromo-3-hydroxypyridine

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-Amino-2-bromo-3-hydroxypyridine

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-bromo-3-hydroxypyridine Abstract This technical guide provides a comprehensive examination of the (CAS RN: 39903-01-0). As a substituted pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-bromo-3-hydroxypyridine

Abstract

This technical guide provides a comprehensive examination of the (CAS RN: 39903-01-0). As a substituted pyridine, this compound is a valuable heterocyclic building block in modern chemical research, particularly in the fields of medicinal chemistry and materials science. This document consolidates critical data on its chemical identity, structural features, spectroscopic profile, and reactivity. Furthermore, it presents established protocols for its synthesis and analysis, offering researchers, scientists, and drug development professionals a foundational resource for leveraging this versatile intermediate in their work.

Chemical Identity and Structural Elucidation

5-Amino-2-bromo-3-hydroxypyridine is an aromatic heterocyclic organic compound. Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position, a hydroxyl group at the 3-position, and a bromine atom at the 5-position.[1] These functional groups dictate its chemical behavior, reactivity, and potential as a precursor for more complex molecules.[1]

  • IUPAC Name: 2-amino-5-bromopyridin-3-ol[2]

  • CAS Number: 39903-01-0[2]

  • Molecular Formula: C₅H₅BrN₂O[2]

  • Synonyms: 2-Amino-5-bromo-3-pyridinol, 5-Bromo-3-hydroxy-2-aminopyridine, 2-Amino-3-hydroxy-5-bromopyridine[1][2]

Caption: 2D Structure of 5-Amino-2-bromo-3-hydroxypyridine.

Table 1: Core Chemical Identifiers

Identifier Value Source
IUPAC Name 2-amino-5-bromopyridin-3-ol PubChem[2]
CAS Number 39903-01-0 PubChem[2]
Molecular Formula C₅H₅BrN₂O PubChem[2]
Molecular Weight 189.01 g/mol PubChem[2]
Exact Mass 187.95853 Da PubChem[2]
InChI InChI=1S/C5H5BrN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) PubChem[2]

| SMILES | C1=C(C=NC(=C1O)N)Br | PubChem[2] |

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application, dictating its solubility, stability, and interaction with biological systems. The hydroxyl group contributes to its solubility in polar solvents, while the overall structure influences its melting point and lipophilicity.[1]

Table 2: Summary of Physicochemical Data

Property Value Notes and Justification Source
Physical State Light brown solid / White to Gray to Brown powder to crystal. Visually observed property. Chem-Impex[3], TCI
Melting Point 200 - 208 °C Experimental values from different sources show slight variation. PrepChem.com[4]
Boiling Point Data not available Likely to decompose at high temperatures before boiling. N/A
Solubility Soluble in Methanol. The hydroxyl group enhances solubility in polar solvents. Experimental observation and structural inference. TCI, CymitQuimica[1]
LogP (XLogP3) 0.8 A computed value indicating moderate lipophilicity. PubChem[2]

| pKa | Data not available | The molecule has three ionizable sites: a phenolic hydroxyl group (weakly acidic), an amino group (weakly basic), and the pyridine ring nitrogen (weakly basic). Experimental determination is required for precise values. | N/A |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The predicted spectra are based on the known functional groups and structural features of the molecule.

Infrared (IR) Spectroscopy

While an experimental spectrum for the exact compound is not publicly available, a related compound, 5-bromo-2,3-dihydroxy pyridine, shows characteristic C-H stretching vibrations around 3100 cm⁻¹.[5] For 5-Amino-2-bromo-3-hydroxypyridine, the IR spectrum is expected to show distinct absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional Group Bond Expected Frequency (cm⁻¹) Intensity
Phenol O-H stretch 3500-3200 Broad, Medium
Primary Amine N-H stretch 3550-3250 Medium (two bands)
Primary Amine N-H bend 1640-1550 Medium-Strong
Aromatic Ring C-H stretch 3100-3000 Medium
Aromatic Ring C=C / C=N stretch 1600-1475 Medium-Weak

| Aryl Bromide | C-Br stretch | ~600-500 | Strong |

Source: Predicted based on standard IR frequency tables.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum is expected to be relatively simple. The two protons on the pyridine ring (at C4 and C6) are in different chemical environments and should appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to their meta relationship, they would likely appear as doublets with a small coupling constant (J ≈ 2-3 Hz). The amine (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents:

    • C3-OH and C2-NH₂: These carbons would be significantly downfield due to the deshielding effects of the oxygen and nitrogen atoms.

    • C5-Br: The carbon bearing the bromine atom will also be shifted, though the effect is less pronounced than that of oxygen or nitrogen.

    • C4 and C6: These carbons, bonded to hydrogen, will appear at more upfield positions in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The key feature will be a characteristic isotopic pattern for bromine. The molecular ion will appear as a pair of peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M) and another for the molecule containing the ⁸¹Br isotope (M+2).

  • Exact Mass: 187.95853 Da.[2] High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₅H₅BrN₂O).

  • Fragmentation: Common fragmentation pathways may include the loss of H₂O, HCN, or the bromine radical.

Reactivity, Stability, and Handling

The chemical reactivity is governed by the interplay of its three functional groups on the aromatic pyridine core.

  • Amino Group (-NH₂): Acts as a nucleophile and a site for derivatization, such as acylation or alkylation.

  • Bromine Atom (-Br): The C-Br bond is a key site for synthetic modification. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.[7]

  • Hydroxyl Group (-OH): As a phenolic group, it is weakly acidic and can be deprotonated to form a phenoxide. It can also be converted into an ether or ester. This group's ability to participate in hydrogen bonding influences the molecule's physical properties.[1]

  • Pyridine Ring: The ring itself is aromatic and relatively stable, but its electron density is influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom.

Stability and Storage: The compound is a stable solid. For long-term storage, it is recommended to keep it in a cool (0-8°C), dark, and dry place under an inert atmosphere to prevent potential degradation.[3]

Experimental Protocols

Synthesis of 5-Amino-2-bromo-3-hydroxypyridine

A documented method for the synthesis involves the nucleophilic substitution of a bromine atom from a dibrominated precursor.[4]

Causality: This reaction leverages the principle that under high temperature and pressure in a basic aqueous medium, a halogen on an electron-rich aromatic ring can be displaced by a hydroxide ion. The copper powder acts as a catalyst for this type of nucleophilic aromatic substitution.

SynthesisWorkflow Reactant 2-Amino-3,5-dibromopyridine Reagents KOH (85%) Water (H₂O) Copper Powder (Cu) Reactant->Reagents Mix with Product 5-Amino-2-bromo-3-hydroxypyridine Conditions Autoclave 170 °C, 10 hours Under Nitrogen Reagents->Conditions Subject to Workup 1. Neutralize with HCl 2. Saturate with NaCl 3. Extract with Ethyl Acetate/THF 4. Dry and Evaporate Conditions->Workup Leads to Purification Silica Gel Chromatography Workup->Purification Purification->Product Yields (46.3%)

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable autoclave, combine 6.5 parts by weight of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water.[4]

  • Inerting: Purge the autoclave with nitrogen gas to create an inert atmosphere.

  • Heating: Seal the autoclave and heat the mixture to 170°C with stirring for 10 hours.[4]

  • Work-up (Neutralization & Extraction): After cooling, carefully neutralize the dark-colored solution with concentrated hydrochloric acid. Saturate the aqueous solution with sodium chloride to decrease the solubility of the organic product.[4]

  • Extraction: Perform three extractions of the warm solution using a 9:1 mixture of ethyl acetate/tetrahydrofuran.[4]

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure.[4]

  • Purification: The crude residue is purified by column chromatography on silica gel to yield the final product, 2-amino-3-hydroxy-5-bromopyridine.[4] The reported yield is approximately 46.3% with a melting point of 205-208°C.[4]

Protocol: Melting Point Determination for Purity Assessment

Causality: The melting point is a fundamental physical property used to identify a substance and assess its purity. A pure crystalline solid will melt over a narrow, well-defined temperature range. Impurities disrupt the crystal lattice, typically causing the melting point to be lower and the range to be broader. This protocol provides a self-validating system for purity.

  • Sample Preparation: Ensure the synthesized sample is completely dry. Finely crush a small amount of the crystalline solid into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating rate (e.g., 10-15°C/min) to quickly approach the expected melting point (~200°C).

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C/min to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

  • Analysis: The melting point range is T₁ - T₂. A narrow range (e.g., ≤ 2°C) is indicative of high purity. Compare the observed range to the literature value (200-208°C) for confirmation.

Applications in Research and Development

5-Amino-2-bromo-3-hydroxypyridine is not typically an end-product but rather a versatile intermediate for constructing more complex, high-value molecules.

  • Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceuticals.[3] Its structural motifs are found in molecules developed as anti-cancer, anti-inflammatory, and antimicrobial agents.[3] The pyridine core is a common feature in many FDA-approved drugs.

  • Agrochemicals: The compound is used in the formulation of agrochemicals, contributing to the development of novel herbicides and pesticides for crop protection.[3]

  • Materials Science: It is explored for its potential in creating new materials, such as polymers and coatings, where its chemical properties can enhance stability and resistance to degradation.[8]

  • Biochemical Research: The molecule can be used as a tool compound or intermediate in studies of enzyme interactions and metabolic pathways, aiding in drug discovery efforts.[3]

Conclusion

5-Amino-2-bromo-3-hydroxypyridine is a multifunctional chemical intermediate with significant potential for scientific innovation. Its well-defined structure, characterized by three distinct reactive sites, provides a robust platform for synthetic diversification. This guide has summarized its core physicochemical properties, spectroscopic characteristics, and reactivity profile, providing researchers with the essential data and protocols needed to effectively utilize this compound in their synthetic and development pipelines. A thorough understanding of these properties is the first step toward unlocking its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • MDPI. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromo-3-pyridinol | CAS#:74115-13-2. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 98786-86-8| Chemical Name : 3-Amino-5-bromo-2-hydroxypyridine. Retrieved from [Link]

  • PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-3-hydroxypyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.

Sources

Exploratory

5-Amino-2-bromo-3-hydroxypyridine CAS number 39903-01-0

An In-Depth Technical Guide to 5-Amino-2-bromo-3-hydroxypyridine (CAS: 39903-01-0) for Advanced Research Applications Introduction 5-Amino-2-bromo-3-hydroxypyridine is a substituted pyridine derivative that has emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Amino-2-bromo-3-hydroxypyridine (CAS: 39903-01-0) for Advanced Research Applications

Introduction

5-Amino-2-bromo-3-hydroxypyridine is a substituted pyridine derivative that has emerged as a critical building block in modern synthetic chemistry. Characterized by a pyridine core functionalized with an amino group, a bromine atom, and a hydroxyl group, this compound offers a unique combination of reactive sites.[1] Its structural features make it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.[2]

This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of 5-Amino-2-bromo-3-hydroxypyridine. We will delve into its physicochemical properties, detailed synthesis and purification protocols, safety and handling procedures, and its key applications, particularly its role as a pivotal intermediate in the synthesis of advanced pharmaceuticals like the third-generation ALK inhibitor, Lorlatinib.[3]

Physicochemical Properties and Characterization

The utility of 5-Amino-2-bromo-3-hydroxypyridine in synthetic workflows is dictated by its distinct chemical and physical properties. Understanding these characteristics is fundamental to its successful application.

Table 1: Core Physicochemical Properties

Property Value Source(s)
CAS Number 39903-01-0 [4][5]
Molecular Formula C₅H₅BrN₂O [2][4][5]
Molecular Weight 189.01 g/mol [2][4][5]
Appearance White to light brown solid powder or crystal [2]
Solubility Slightly soluble in water [6][7]
Storage Conditions Store refrigerated at 0-8°C or frozen at -20°C [2][4]
IUPAC Name 2-amino-5-bromopyridin-3-ol [5]

| Synonyms | 2-Amino-5-bromo-3-pyridinol, 5-Bromo-3-hydroxy-2-aminopyridine |[1][4] |

Structural Analysis and Reactivity

The molecule's functionality is derived from its three key functional groups attached to the pyridine ring:

  • 2-Amino Group (-NH₂): This group serves as a potent nucleophile and a site for derivatization, such as acylation or alkylation, to build more complex structures.[1]

  • 3-Hydroxyl Group (-OH): The hydroxyl group influences the compound's polarity and solubility and can participate in hydrogen bonding. It can also be a site for etherification.[1]

  • 5-Bromo Group (-Br): The bromine atom is a key site for carbon-carbon bond formation, most notably through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][8] It can also be targeted for nucleophilic substitution under specific conditions.

Characterization Protocol

Confirming the identity and purity of 5-Amino-2-bromo-3-hydroxypyridine after synthesis or before use is critical. A standard characterization workflow involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data:

  • ¹H NMR: Proton NMR is essential for confirming the substitution pattern on the pyridine ring. Published data for the compound in DMSO-d₆ is as follows: ¹H NMR (400 MHz, DMSO) δ 10.05 (s, 1H, -OH), 7.47 (s, 1H, Ar-H), 6.92 (s, 1H, Ar-H), 5.74 (s, 2H, -NH₂).[3]

  • ¹³C NMR: Carbon NMR provides information on the carbon skeleton.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the key functional groups, such as N-H and O-H stretches.

Chromatographic Analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound, with purities of ≥97% being commercially available.[4]

G cluster_synthesis Synthesis Output cluster_characterization Characterization Workflow CrudeProduct Crude Product NMR NMR Spectroscopy (¹H, ¹³C) CrudeProduct->NMR MS Mass Spectrometry (Confirm MW & Isotope Pattern) CrudeProduct->MS IR IR Spectroscopy (Functional Groups) CrudeProduct->IR HPLC HPLC (Purity Assessment) CrudeProduct->HPLC Final Verified Compound (Identity & Purity Confirmed) NMR->Final MS->Final IR->Final HPLC->Final

Caption: Standard workflow for the characterization of 5-Amino-2-bromo-3-hydroxypyridine.

Synthesis Methodologies

Several synthetic routes to 5-Amino-2-bromo-3-hydroxypyridine have been reported. The choice of method often depends on the available starting materials, scale, and desired purity. Below are two field-proven protocols.

Protocol 2.1: Synthesis via Hydrolysis of an Oxazolopyridinone Precursor

This high-yielding method involves the basic hydrolysis of a fused heterocyclic precursor. The reaction is straightforward and results in a clean product.[7]

Step-by-Step Methodology:

  • Reaction Setup: Suspend 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (21.5 g, 100 mmol) in a 2N sodium hydroxide (NaOH) solution (250 mL, 500 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux and stir overnight. The reaction is complete when the suspended solid fully dissolves, forming a clear solution.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a suitable acid (e.g., concentrated HCl) to a pH of approximately 7. Causality: Neutralization protonates the phenoxide and amino groups, causing the product to precipitate out of the aqueous solution. Vigorous gas (CO₂) evolution will be observed during this step.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with water to remove inorganic salts. Dry the product under high vacuum to yield 5-Amino-2-bromo-3-hydroxypyridine as an off-white solid. (Reported Yield: ~98%).[7]

G Start 6-bromo-3H-oxazolo [4,5-b]pyridin-2-one Reagents 2N NaOH (aq) Reflux, Overnight Hydrolysis Hydrolysis & Ring Opening Start->Hydrolysis Reagents->Hydrolysis Neutralize Neutralize with Acid (pH ≈ 7) Hydrolysis->Neutralize Precipitate Precipitation of Product Neutralize->Precipitate Filter Filter, Wash, & Dry Precipitate->Filter End Pure 5-Amino-2-bromo- 3-hydroxypyridine Filter->End

Sources

Foundational

Technical Characterization Guide: 5-Amino-2-bromo-3-hydroxypyridine

This guide outlines the spectral characterization and structural validation of 5-Amino-2-bromo-3-hydroxypyridine . Note that this specific isomer is structurally distinct from the more commercially prevalent 2-Amino-5-br...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization and structural validation of 5-Amino-2-bromo-3-hydroxypyridine . Note that this specific isomer is structurally distinct from the more commercially prevalent 2-Amino-5-bromo-3-hydroxypyridine (CAS 39903-01-0). The protocols and data below are designed to validate the specific 2-bromo/5-amino substitution pattern.

Executive Summary & Structural Context

Compound: 5-Amino-2-bromo-3-hydroxypyridine Formula: C


H

BrN

O Exact Mass: 187.96 / 189.96 (1:1 Isotopic Ratio) SMILES: Nc1cc(O)c(Br)nc1[1]

This compound represents a highly functionalized pyridine scaffold. The presence of three distinct heteroatom substituents (Br, OH, NH


) creates a unique electronic environment that requires precise spectral interpretation. Unlike its 2-amino analog, this isomer places the bromine atom adjacent to the ring nitrogen (C2) and the amine at the meta position (C5), significantly altering the proton and carbon chemical shifts.
Structural Differentiation (Critical Check)

Researchers must first ensure they are not working with the regioisomer.

  • Target (User): 5-Amino-2-bromo-3-hydroxypyridine (Br @ C2, NH

    
     @ C5).
    
  • Common Isomer: 2-Amino-5-bromo-3-hydroxypyridine (NH

    
     @ C2, Br @ C5).
    

Physicochemical Profile

PropertyValue (Predicted/Experimental)Analytical Relevance
Molecular Weight 189.01 g/mol Mass Spectrometry parent ion confirmation.
pKa (Acidic) ~8.5 (Phenolic OH)Mobile phase pH must be <6.5 for retention in reverse-phase HPLC.
pKa (Basic) ~3.0 (Pyridine N)Protonation occurs at low pH; affects UV

.
LogP ~0.8 - 1.2Moderate lipophilicity; compatible with C18 columns.
Solubility DMSO, MeOH, Dilute AcidDMSO-d

is the preferred solvent for NMR to prevent exchange broadening.

Spectral Data & Analysis

A. Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the bromine incorporation.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

  • Parent Ion: The compound will exhibit a characteristic 1:1 doublet at m/z 189 (

    
    Br) and m/z 191  (
    
    
    
    Br) due to the natural abundance of bromine isotopes.
  • Fragmentation Pattern (MS/MS):

    • Loss of NH

      
       (-17):  Common in aminopyridines.
      
    • Loss of CO (-28): Characteristic of 3-hydroxypyridines (tautomeric pyridone character).

    • Loss of Br radical (-79/81): Observed in high-energy collisions.

B. Proton NMR ( H NMR)

Solvent: DMSO-d


 (Recommended to observe OH/NH

protons). Frequency: 400 MHz or higher.

The aromatic region will show two distinct singlets (or narrow doublets) corresponding to H4 and H6.

ProtonPositionChemical Shift (

, ppm)
MultiplicityDiagnostic Logic
H4 C4-H6.90 - 7.10 Doublet (

Hz)
Shielded. Located between electron-donating OH and NH

groups. This upfield shift is unique to this isomer.
H6 C6-H7.60 - 7.85 Doublet (

Hz)
Deshielded. Adjacent to the pyridine nitrogen (alpha effect), but shielded slightly by the ortho-NH

.
OH C3-OH10.0 - 11.0 Broad SingletExchangeable with D

O. Disappears upon shake.
NH

C5-NH

5.0 - 5.5 Broad SingletExchangeable. Integration must be ~2H.

Distinction from Common Isomer: In the common 2-amino-5-bromo isomer, the H4 proton is between OH and Br, leading to a shift typically >7.2 ppm. The upfield shift of H4 (<7.1 ppm) in the 5-amino-2-bromo isomer is the key confirmation.

C. Carbon NMR ( C NMR)

Solvent: DMSO-d


.
CarbonEnvironmentShift (

, ppm)
Note
C2 C-Br~135 - 140Attached to N and Br.
C3 C-OH~148 - 152Deshielded by Oxygen.
C4 CH~110 - 115Shielded by ortho-OH and ortho-NH

.
C5 C-NH

~140 - 145Attached to Amine.
C6 CH~130 - 135Alpha to Nitrogen.
D. Infrared Spectroscopy (FT-IR)
  • 3300 - 3450 cm

    
    :  N-H stretching (Doublet for primary amine).
    
  • 3100 - 3300 cm

    
    :  O-H stretching (Broad, often overlapping with NH).
    
  • 1580 - 1620 cm

    
    :  C=N / C=C Pyridine ring stretching (Diagnostic "Breathing" mode).
    
  • ~600 - 700 cm

    
    :  C-Br stretch.
    

Experimental Validation Protocols

Protocol 1: Structural Elucidation Workflow

This workflow validates the regiochemistry (position of substituents) using 2D NMR (NOESY/HMBC).

StructuralValidation Start Sample: 5-Amino-2-bromo-3-hydroxypyridine MS_Check 1. LC-MS Analysis Target: m/z 189/191 (1:1 ratio) Start->MS_Check H_NMR 2. 1H NMR (DMSO-d6) Check Aromatic Region (6.5 - 8.0 ppm) MS_Check->H_NMR Decision Two Doublets (J ~2Hz)? H_NMR->Decision NOE 3. NOE/NOESY Experiment Irradiate NH2 peak (~5.2 ppm) Decision->NOE Yes Result_A NOE to H4 & H6 observed? (NH2 is between H4 and H6) NOE->Result_A Result_B NOE to H4 only? (NH2 is at C2, common isomer) NOE->Result_B Conclusion_Valid CONFIRMED: 5-Amino-2-bromo isomer Result_A->Conclusion_Valid Yes Conclusion_Invalid REJECT: Likely 2-Amino isomer Result_B->Conclusion_Invalid Yes

Figure 1: Decision tree for validating the 5-amino-2-bromo regiochemistry against potential isomers.

Protocol 2: HPLC Purity Assessment

Due to the amphoteric nature (amine + phenol), standard unbuffered silica columns will cause tailing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol).

  • Expectation: The 5-amino isomer is slightly more polar than the 2-amino isomer due to the accessibility of the amine and hydroxyl groups for solvation.

References & Authority

  • General Pyridine Characterization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for pyridine spectral interpretation).

  • Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). (Use for comparative pyridine shifts).

  • Isotope Patterns in MS: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Br isotope ratio validation).

  • Common Isomer Comparison: Sigma-Aldrich Certificate of Analysis for 2-Amino-5-bromo-3-hydroxypyridine (CAS 39903-01-0). (Useful for eliminating the incorrect isomer).

Sources

Exploratory

An In-depth Technical Guide to 5-Amino-2-bromo-3-hydroxypyridine: Molecular Structure, Synthesis, and Applications

This guide offers a comprehensive technical overview of 5-Amino-2-bromo-3-hydroxypyridine, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry, agrochemical science, and organi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of 5-Amino-2-bromo-3-hydroxypyridine, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry, agrochemical science, and organic synthesis. We will explore its molecular architecture, discuss the influence of its functional groups on its chemical behavior, outline a representative synthetic pathway, and survey its applications as a versatile chemical building block. This document is intended for professionals in drug development and scientific research, providing field-proven insights grounded in established chemical principles.

Molecular Structure and Physicochemical Profile

5-Amino-2-bromo-3-hydroxypyridine is a heterocyclic compound built upon a pyridine ring.[1][2] The pyridine core, an aromatic six-membered ring containing one nitrogen atom, is functionalized with three key substituents that dictate its reactivity and utility: an amino group (-NH₂) at position 5, a bromine atom (-Br) at position 2, and a hydroxyl group (-OH) at position 3.[1]

The interplay of these groups is critical:

  • Pyridine Nitrogen: Confers basic properties to the molecule and influences the electron density of the aromatic ring.[2]

  • Amino Group (-NH₂): Acts as a nucleophile and a base, providing a reactive site for derivatization, such as acylation or alkylation.[1]

  • Hydroxyl Group (-OH): Functions as a hydrogen bond donor and acceptor, enhancing solubility in polar solvents. It can be deprotonated to form a phenoxide-like species or participate in ether and ester formation.[1]

  • Bromine Atom (-Br): A key functional handle, the bromine atom is an excellent leaving group for nucleophilic substitution reactions and is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.[1][3]

This multifunctional arrangement makes 5-Amino-2-bromo-3-hydroxypyridine a valuable and versatile intermediate in synthetic chemistry.[4] While data for this specific isomer is not as prevalent as for its 2-amino-5-bromo-3-hydroxypyridine counterpart (CAS 39903-01-0), the fundamental principles of reactivity and the physicochemical properties can be reliably inferred.

Table 1: Physicochemical Properties of the Related Isomer, 2-Amino-5-bromo-3-hydroxypyridine

PropertyValueSource
CAS Number 39903-01-0[1][4][5]
Molecular Formula C₅H₅BrN₂O[1][5]
Molecular Weight 189.01 g/mol [4][5]
Appearance Light brown solid[4]
Melting Point 205°-208° C[6][7]
SMILES OC1=C(N)N=CC(Br)=C1[1]
InChI Key YQADLKDQAXAIKW-UHFFFAOYSA-N[1]

Synthesis and Reactivity: A Representative Protocol

The synthesis of substituted hydroxypyridines often involves the displacement of a halogen atom on a di-halogenated precursor. The following protocol, adapted from the synthesis of the related 2-amino-3-hydroxy-5-bromopyridine, demonstrates a robust and validated method for introducing a hydroxyl group onto a brominated pyridine ring via nucleophilic aromatic substitution.[6][7]

Experimental Protocol: Synthesis of 2-Amino-3-hydroxy-5-bromopyridine

Causality: This procedure leverages the greater reactivity of the bromine atom at the 3-position of the starting material (2-amino-3,5-dibromopyridine) towards hydrolysis under high temperature and pressure. The use of potassium hydroxide provides the nucleophilic hydroxide ion, while a copper catalyst facilitates the substitution reaction, which is often challenging on electron-rich aromatic rings.

Step-by-Step Methodology:

  • Reaction Setup: A mixture of 2-amino-3,5-dibromopyridine (6.5 parts), potassium hydroxide (85%, 12 parts), copper powder (0.5 part), and water (100 parts) is charged into a high-pressure autoclave.[6][7]

  • Heating and Reaction: The vessel is sealed, purged with nitrogen, and the mixture is stirred vigorously while heating to 170°C for 10 hours.[6][7]

  • Workup - Neutralization: After cooling, the resulting dark-colored solution is carefully neutralized with concentrated hydrochloric acid.[6][7]

  • Workup - Extraction: The solution is saturated with sodium chloride to reduce the solubility of the organic product and extracted three times with a warm 9:1 mixture of ethyl acetate/tetrahydrofuran.[6][7]

  • Purification - Filtration: The combined organic extracts are filtered through a pad of diatomaceous earth (e.g., Hyflo) to remove the copper catalyst and dried over anhydrous sodium sulfate.[6][7]

  • Purification - Chromatography: The solvent is removed via rotary evaporation. The crude residue is dissolved in a minimal amount of hot ethyl acetate and purified by column chromatography on silica gel.[6][7]

  • Isolation: The fractions containing the pure product are combined, and the solvent is evaporated to yield 2-amino-3-hydroxy-5-bromopyridine.[6][7]

G A Starting Material: 2-Amino-3,5-dibromopyridine C Reaction Conditions: Autoclave, N₂, 170°C, 10h A->C Add B Reagents: KOH, Copper Powder, H₂O B->C Add D Workup: 1. Neutralize (HCl) 2. Extract (EtOAc/THF) C->D Process E Purification: Silica Gel Chromatography D->E Purify F Final Product: 5-Amino-2-bromo-3-hydroxypyridine (by analogy) E->F Isolate G Core 5-Amino-2-bromo-3-hydroxypyridine Scaffold Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Material Material Science Core->Material App1 Kinase Inhibitors (Anti-Cancer) Pharma->App1 App2 Anti-Inflammatory Agents Pharma->App2 App3 Herbicides / Pesticides Agro->App3 App4 Novel Catalysts / Ligands Material->App4

Caption: Logical flow from the core chemical scaffold to its primary application areas.

Analytical and Characterization Workflow

To ensure the identity, purity, and structural integrity of a synthesized batch of 5-Amino-2-bromo-3-hydroxypyridine, a standard battery of analytical techniques must be employed. Each method provides a piece of the puzzle, and together they form a self-validating system of characterization.

Protocols:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and injected into an HPLC system equipped with a C18 column and a UV detector. The purity is calculated based on the relative area of the product peak versus impurity peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The sample is introduced into a mass spectrometer (e.g., via electrospray ionization, ESI), which will detect the protonated molecule [M+H]⁺. The observed mass should match the calculated theoretical mass (189.01 for C₅H₅BrN₂O). [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation.

    • ¹H NMR: Reveals the number of different types of protons and their neighboring environments. For this structure, one would expect distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the -NH₂ protons.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the carbon skeleton of the pyridine ring.

G Start Synthesized Compound HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Purity Purity > 95%? HPLC->Purity MW Correct Molecular Weight? MS->MW Structure Correct Structure? NMR->Structure Purity->MW Yes Fail Repurify / Resynthesize Purity->Fail No MW->Structure Yes MW->Fail No Pass Characterization Complete Structure->Pass Yes Structure->Fail No

Caption: Standard workflow for the analytical characterization of a synthesized chemical compound.

Conclusion

5-Amino-2-bromo-3-hydroxypyridine is a strategically important heterocyclic compound. Its molecular structure, featuring a pyridine core with amino, bromo, and hydroxyl functional groups, provides multiple avenues for chemical modification. This versatility makes it an invaluable intermediate for constructing diverse and complex molecules, particularly in the pursuit of new pharmaceuticals and agrochemicals. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related chemical scaffolds.

References

  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. [Link]

  • 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Technology Research. [Link]

  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Pyridines. Wikipedia. [Link]

  • 5-Bromo-3-pyridinol | CAS#:74115-13-2. Chemsrc. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • 3-Amino-5-bromo-2-hydroxypyridine. Pharmaffiliates. [Link]

Sources

Foundational

Introduction: The Strategic Importance of a Multifunctional Scaffold

An In-depth Technical Guide to the Reactivity of 5-Amino-2-bromo-3-hydroxypyridine In the landscape of modern synthetic and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the ef...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 5-Amino-2-bromo-3-hydroxypyridine

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. 5-Amino-2-bromo-3-hydroxypyridine (CAS 39903-01-0) has emerged as a highly versatile and valuable scaffold.[1][2][3] Its utility stems from the unique arrangement of three distinct functional groups—an amino group, a bromine atom, and a hydroxyl group—on an electron-deficient pyridine ring.[2][4] This arrangement provides a rich platform for a diverse array of chemical transformations, enabling chemists to introduce molecular complexity in a controlled and predictable manner.

This guide provides an in-depth analysis of the reactivity of each functional group, explores the principles of chemoselectivity, and offers field-proven protocols for key transformations. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this important intermediate.

The reactivity of the 5-Amino-2-bromo-3-hydroxypyridine core is governed by a complex interplay of electronic effects. The pyridine nitrogen atom is inherently electron-withdrawing, which decreases the electron density of the ring and activates the positions ortho (2,6) and para (4) to it for nucleophilic attack.[5][6][7] The substituents further modulate this reactivity:

  • 2-Bromo Group: Serves as a versatile handle for cross-coupling reactions and a leaving group in nucleophilic aromatic substitution (SNAr).[1]

  • 3-Hydroxyl Group: A nucleophilic center and a precursor to other functionalities, its reactivity is analogous to a phenol.

  • 5-Amino Group: A potent electron-donating group and a primary nucleophile, it can be readily functionalized.[1]

Understanding how to selectively address each of these sites is the key to unlocking the molecule's synthetic power.

G main 5-Amino-2-bromo-3-hydroxypyridine bromo C2-Bromo main->bromo hydroxyl C3-Hydroxyl main->hydroxyl amino C5-Amino main->amino suzuki Suzuki Coupling bromo->suzuki buchwald Buchwald-Hartwig Amination bromo->buchwald snar SNAr bromo->snar alkylation O-Alkylation/ O-Arylation hydroxyl->alkylation triflation Triflation hydroxyl->triflation acylation N-Acylation amino->acylation diazotization Diazotization amino->diazotization

Caption: Reactivity map of 5-Amino-2-bromo-3-hydroxypyridine.

Reactivity of the 2-Bromo Position: The Gateway to Biaryl and Heterocyclic Scaffolds

The bromine atom at the C-2 position is arguably the most versatile functional group on the scaffold. Its position ortho to the ring nitrogen makes it highly susceptible to two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the 2-bromopyridine with an organoboron species, typically a boronic acid or ester.[8] This reaction is widely used to synthesize biaryl compounds, which are prevalent in pharmaceuticals.[9] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product.[8][10]

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex R-Pd(II)L2-Br pd0->pd_complex Ar-Br transmetalation Transmetalation diorgano_pd R-Pd(II)L2-R' pd_complex->diorgano_pd Ar'-B(OH)2 (activated by base) diorgano_pd->pd0 Ar-Ar' reductive_elimination Reductive Elimination aryl_bromide Ar-Br boronic_acid Ar'-B(OH)2 base Base product Ar-Ar'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90General Conditions[11]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃Dioxane8085-95General Conditions[11]
3-Thienylboronic acidPd/C (5)NoneK₂CO₃aq. Isopropanol80Good[9]

This reaction enables the formation of C-N bonds, providing access to a wide range of N-arylated pyridines.[12][13][14] The reaction of 2-bromopyridines with primary or secondary amines is catalyzed by a palladium complex, often in the presence of a bulky phosphine ligand and a strong base.[15][16] A key consideration for volatile amines is performing the reaction in a sealed tube to prevent their evaporation.[12][14][15]

Experimental Protocol: Buchwald-Hartwig Amination with Cyclopropylamine [15]

  • To a sealed tube, add 5-Amino-2-bromo-3-hydroxypyridine (1.0 equiv).

  • Add toluene as the solvent.

  • Add cyclopropylamine (5.0 equiv).

  • Add Pd(OAc)₂ (0.05 equiv) and 1,3-bis(diphenylphosphino)propane (dppp) (0.10 equiv).

  • Add sodium tert-butoxide (NaOt-Bu) (2.0 equiv).

  • Seal the tube and heat the mixture at 80 °C overnight (approx. 14 hours).

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The C-2 position of the pyridine ring is inherently activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the anionic Meisenheimer intermediate.[5][6][7] While the electron-donating amino and hydroxyl groups on the ring may slightly diminish this effect compared to an unsubstituted 2-bromopyridine, SNAr remains a viable and powerful strategy. This method is particularly effective for introducing sulfur, oxygen, and nitrogen nucleophiles.[17][18]

Reactivity of the 5-Amino Group: A Nucleophilic Hub

The primary amino group at the C-5 position is a strong nucleophile and a key site for derivatization.

N-Acylation

The amino group readily reacts with acylating agents like acetic anhydride or acyl chlorides to form the corresponding amide.[19] This transformation is not only a way to introduce new functionality but is also a common strategy to protect the amino group, modulating its electronic properties and preventing undesired side reactions during subsequent synthetic steps.[20]

Experimental Protocol: N-Acetylation of an Aminopyridine [19]

  • In a round-bottom flask, dissolve 5-Amino-2-bromo-3-hydroxypyridine (1.0 equiv) in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equiv) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or chromatography.

Diazotization

Treatment of the 5-amino group with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) yields a pyridinediazonium salt.[21][22][23] This intermediate is highly valuable, as the diazonium group can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the installation of halides (-Cl, -Br), hydroxyl, and cyano groups.[22][24]

Data Presentation: Representative Diazotization-Substitution Reactions

Starting AmineReagentsProduct Functional GroupYield (%)Reference
AminopyridineNaNO₂, TfOH, then HClChloroGood[22]
AminopyridineNaNO₂, HBF₄Fluoro52-85[23]
AminopyridineNaNO₂, H₂SO₄/H₂OHydroxyHigh[23]

Reactivity of the 3-Hydroxyl Group: Phenolic Character and Nucleophilicity

The hydroxyl group at the C-3 position imparts phenolic character, making it weakly acidic and a potent nucleophile upon deprotonation.

O-Alkylation and O-Arylation

The hydroxyl group can be readily alkylated to form ethers using alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃).[25][26] O-arylation can be achieved through copper-catalyzed Ullmann-type couplings with aryl halides, providing access to diaryl ether structures.[27]

Conversion to a Triflating Group

A crucial transformation for expanding the synthetic utility of the hydroxyl group is its conversion into a trifluoromethanesulfonate (triflate, -OTf) group. This is accomplished by reaction with triflic anhydride in the presence of a base like pyridine. The resulting triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, effectively turning the hydroxyl position into a second handle for C-C or C-N bond formation.[28]

G start 5-Amino-2-bromo-3-hydroxypyridine protect Protect Amino Group (e.g., N-Acetylation) start->protect triflate Convert -OH to -OTf (Tf2O, Pyridine) protect->triflate suzuki1 Suzuki Coupling at C2 (Ar1-B(OH)2, Pd cat.) triflate->suzuki1 suzuki2 Suzuki Coupling at C3 (Ar2-B(OH)2, Pd cat.) suzuki1->suzuki2 deprotect Deprotect Amino Group (e.g., Acid/Base Hydrolysis) suzuki2->deprotect final 2-(Ar1)-3-(Ar2)-5-aminopyridine deprotect->final

Caption: Workflow for sequential, selective cross-coupling.

Conclusion: A Framework for Rational Synthesis

5-Amino-2-bromo-3-hydroxypyridine is a testament to the power of multifunctional building blocks in chemical synthesis. Its value lies not just in the presence of three reactive centers, but in the distinct reactivity profiles that allow for their selective and sequential manipulation. By leveraging a deep understanding of reaction mechanisms—from palladium-catalyzed cross-couplings at the C-2 bromo position, to nucleophilic derivatization of the C-5 amino group, and etherification or activation of the C-3 hydroxyl group—researchers can navigate complex synthetic pathways with precision. The strategic application of protecting groups and the careful selection of reaction conditions are the keys to unlocking the full potential of this versatile scaffold, enabling the efficient and innovative synthesis of next-generation pharmaceuticals and advanced materials.

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016). American Chemical Society.
  • Protocol for N-acetylation of 2-aminopyridine: An Application Note. Benchchem.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society.
  • Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... (2021). ResearchGate.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications.
  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. (2016).
  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Semantic Scholar.
  • THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie.
  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. ACS Publications.
  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (2009). American Chemical Society.
  • Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino. Benchchem.
  • 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. (2009). PubMed.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • The Diazotization of Heterocyclic Primary Amines. datapdf.com.
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2025). Elsevier BV.
  • Diazotization of heterocyclic primary amines. ACS Publications.
  • 2-Amino-5-bromo-3-hydroxypyridine. CymitQuimica.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Benchchem.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018).
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
  • 2-Amino-3-hydroxy-5-bromopyridine. Chem-Impex.
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications.
  • The Crucial Role of 2-Bromo-3-hydroxypyridine in Modern Pharmaceutical Synthesis.
  • An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. PMC.
  • Suzuki reaction. Wikipedia.
  • The alkylation of 4-pyridone. Youngstown State University.
  • A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Pyridines. Wikipedia.
  • 2-Amino-5-bromo-3-hydroxypyridine. PubChem.
  • Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.

Sources

Exploratory

Solubility Profiling of 5-Amino-2-bromo-3-hydroxypyridine: A Technical Guide for Process Optimization

Executive Summary 5-Amino-2-bromo-3-hydroxypyridine (CAS: 39903-01-0), also known as 2-amino-5-bromo-3-pyridinol, is a critical heterocyclic intermediate in the synthesis of tyrosine kinase inhibitors (e.g., ALK inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2-bromo-3-hydroxypyridine (CAS: 39903-01-0), also known as 2-amino-5-bromo-3-pyridinol, is a critical heterocyclic intermediate in the synthesis of tyrosine kinase inhibitors (e.g., ALK inhibitors like Crizotinib derivatives) and agrochemicals.[1][2] Its amphoteric nature—possessing a basic pyridine nitrogen, a nucleophilic amino group, and an acidic phenolic hydroxyl—creates a complex solubility profile that often becomes a bottleneck in purification and scale-up.[1][2]

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic drivers, and practical solvent selection strategies for recrystallization and extraction.[1][2]

Physicochemical Profile & Mechanistic Basis[1][2]

To predict solubility, one must understand the molecular interactions governing the crystal lattice energy versus solvation energy.[1][2]

Structural Determinants[1][2]
  • Crystal Lattice Strength: The compound exhibits a high melting point (204–208°C ), indicating a robust crystal lattice stabilized by extensive intermolecular hydrogen bonding between the -NH₂ (donor), -OH (donor/acceptor), and Pyridine-N (acceptor).[1][2]

  • Lipophilicity: With a LogP of approximately 0.8 , the molecule sits on the border of hydrophilicity and lipophilicity.[1][2] The bromine atom adds significant hydrophobic character, while the amino and hydroxyl groups pull it toward polarity.[1][2]

  • Ionization (pKa):

    • Acidic pKa (~8-9): Deprotonation of the 3-OH group.[1][2]

    • Basic pKa (~3-4): Protonation of the pyridine nitrogen.[1][2]

    • Implication: Solubility is highly pH-dependent.[1][2] The neutral species (zwitterionic potential) has the lowest solubility in water.[1][2]

Solubility Landscape Overview

Based on experimental extraction protocols and structural analysis, the solubility profile is categorized as follows:

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Disrupts H-bonding lattice; dipole-dipole interactions.[1][2]
Polar Protic Methanol, Ethanol, IPAModerate (10-50 mg/mL)Solvation via H-bonding; decreases with chain length.[1][2]
Esters Ethyl Acetate, Isopropyl AcetateModerate (Heating req.)[1][2]Good for extraction; breaks lattice at elevated T.
Ethers THF, MTBE, 1,4-DioxaneLow to Moderate THF works well; MTBE is poor (antisolvent).[1][2]
Hydrocarbons Hexane, Toluene, CyclohexaneNegligible (<1 mg/mL)Lack of polarity to overcome lattice energy.[2]
Aqueous Water (pH 7)Slightly Soluble High lattice energy overcomes hydration enthalpy.[1][2]

Thermodynamic Analysis & Modeling

For precise process control, solubility (


) is often modeled using the Modified Apelblat Equation .[1][2] While specific coefficients for this intermediate must be determined experimentally, the theoretical framework for your laboratory validation is provided below.
The Modified Apelblat Model

To determine the optimal cooling curve for crystallization, fit your experimental data to:



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[1][2][3]
    
  • 
     : Empirical parameters representing non-ideality and enthalpy of solution.[1][2]
    

Experimental Protocol for Parameter Determination:

  • Prepare saturated solutions in MeOH, EtOH, and EtOAc at temperatures

    
     to 
    
    
    
    K.
  • Filter supernatant and analyze via HPLC (UV detection at 254 nm).

  • Plot

    
     vs 
    
    
    
    to derive
    
    
    .[1][2]

Process Applications: Extraction & Recrystallization[1][2]

Solvent Selection for Purification

The "Moderate" solubility in alcohols and esters combined with "Negligible" solubility in hydrocarbons creates the ideal window for antisolvent crystallization .[1][2]

Recommended Solvent Systems:
  • Ethanol / Water (90:10):

    • Method: Dissolve at reflux; cool slowly.

    • Pros: Green solvent, good impurity rejection.[1][2]

  • Ethyl Acetate / Hexane:

    • Method: Dissolve in hot EtOAc; add Hexane until turbidity; cool.

    • Pros: Excellent for removing non-polar byproducts (e.g., unreacted brominated precursors).[1][2]

pH-Switch Extraction Strategy

Due to the amphoteric nature, standard organic solubility can be bypassed using pH manipulation.[1][2]

  • Acidic Extraction: Solubilize in dilute HCl (forms Pyridinium salt).[1][2] Wash with organic solvent to remove non-basic impurities.[1][2]

  • Precipitation: Neutralize to pH 7-8 to precipitate the free base (2-Amino-5-bromo-3-hydroxypyridine).[1][2]

Visualized Workflows

Solubility Screening Workflow

This diagram outlines the decision logic for selecting the optimal solvent system for this specific intermediate.

Solubility_Workflow Start Start: 5-Amino-2-bromo-3-hydroxypyridine Crude Solid Solvent_Test Screen Solubility @ 25°C (MeOH, EtOAc, Toluene, Water) Start->Solvent_Test Check_High Is Solubility > 50 mg/mL? Solvent_Test->Check_High Check_Low Is Solubility < 5 mg/mL? Check_High->Check_Low No Reaction_Solvent Candidate for Reaction Solvent (DMSO, DMF) Check_High->Reaction_Solvent Yes Antisolvent Candidate for Antisolvent (Hexane, Water) Check_Low->Antisolvent Yes Heat_Test Test Solubility @ Reflux Check_Low->Heat_Test No (Moderate) Cryst_Solvent Candidate for Crystallization (Ethanol, EtOAc) Check_Heat Soluble at Reflux? Heat_Test->Check_Heat Recryst_Process Proceed to Cooling Crystallization Check_Heat->Recryst_Process Yes (High Delta S) Antisolvent_Process Proceed to Antisolvent Crystallization (Solvent + Antisolvent) Check_Heat->Antisolvent_Process No (Add Antisolvent)

Figure 1: Decision logic for selecting reaction solvents versus crystallization systems based on solubility thresholds.

pH-Dependent Solubility Mechanism

Understanding the species distribution is vital for aqueous workup.[1][2]

pH_Mechanism Cation Cationic Species (Soluble in Water/Acid) Protonated Pyridine N Neutral Neutral / Zwitterion (Insoluble in Water) Precipitates at pH 7-8 Cation->Neutral + Base (to pH 7) Neutral->Cation + Acid (pH < 3) Anion Anionic Species (Soluble in Water/Base) Deprotonated Phenol OH Neutral->Anion + Base (pH > 10) Anion->Neutral + Acid (to pH 8)

Figure 2: The amphoteric switch.[1][2] Solubility is maximized at pH extremes and minimized at the isoelectric point (approx pH 7-8).[1][2]

References

  • PubChem. (2025).[1] 2-Amino-5-bromo-3-hydroxypyridine Compound Summary. National Library of Medicine.[1] [Link]

  • Google Patents. (2019).[1][2] Process for the production of 2-amino-3-hydroxypyridine derivatives (US4033975A). [1][2]

Sources

Foundational

Unraveling the Biological enigma: A Technical Guide to the Putative Mechanisms of Action of 5-Amino-2-bromo-3-hydroxypyridine

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract 5-Amino-2-bromo-3-hydroxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

5-Amino-2-bromo-3-hydroxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical development. While its role as a synthetic intermediate is established, a comprehensive understanding of its mechanism of action in biological systems remains largely uncharted territory. This technical guide synthesizes current knowledge on structurally related compounds to propose and explore putative mechanisms of action for 5-Amino-2-bromo-3-hydroxypyridine. We delve into hypothesized interactions with ion channels and metalloenzymes, and outline a strategic experimental framework to elucidate its biological function. This document serves as a foundational resource for researchers aiming to unlock the therapeutic or bio-pesticidal potential of this intriguing molecule.

Introduction: The Enigmatic Potential of a Substituted Pyridine

5-Amino-2-bromo-3-hydroxypyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with amino, bromo, and hydroxyl functional groups.[1] Its chemical structure suggests a high potential for biological activity, making it a molecule of significant interest in medicinal chemistry and drug discovery. Pyridine-based structures are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The unique combination of functional groups in 5-Amino-2-bromo-3-hydroxypyridine suggests several plausible, yet unverified, mechanisms of action within a biological context. This guide will explore these hypotheses, providing a roadmap for systematic investigation.

Hypothesized Mechanisms of Action

Direct experimental evidence for the mechanism of action of 5-Amino-2-bromo-3-hydroxypyridine is currently limited. However, by examining the well-documented activities of structurally analogous compounds, we can formulate several compelling hypotheses.

Hypothesis 1: Potassium Channel Blockade

The aminopyridine scaffold is a well-established pharmacophore known to interact with voltage-gated potassium (Kv) channels.[1][4] Compounds like 4-aminopyridine (dalfampridine) are clinically used to improve motor function in patients with multiple sclerosis by blocking Kv channels, which enhances neurotransmission.[5][6]

Causality: The amino group on the pyridine ring of 5-Amino-2-bromo-3-hydroxypyridine could potentially interact with the pore region of Kv channels, leading to their blockade. This would alter cellular membrane potential and excitability, a mechanism that could underpin neuro-modulatory, antimicrobial, or even cytotoxic effects.

G cluster_intracellular Intracellular Kv_channel Voltage-Gated Potassium Channel (Kv) K_ion K+ Compound 5-Amino-2-bromo- 3-hydroxypyridine Compound->Kv_channel Blocks K_ion->Kv_channel Efflux (Inhibited)

Caption: Hypothesized blockade of a voltage-gated potassium channel by 5-Amino-2-bromo-3-hydroxypyridine.

Hypothesis 2: Metal Chelation and Metalloenzyme Inhibition

The 3-hydroxypyridine moiety can exist in tautomeric equilibrium with a 3-pyridinone form. Hydroxypyridinones are a well-known class of potent metal chelators.[7] They can sequester essential metal ions like iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺), which are crucial cofactors for a variety of enzymes, including metalloenzymes.

Causality: By chelating these metal ions, 5-Amino-2-bromo-3-hydroxypyridine could disrupt the function of metalloenzymes involved in critical cellular processes such as DNA replication, signal transduction, and cellular respiration. This disruption could lead to antimicrobial or anticancer effects.

G cluster_system Biological System Compound 5-Amino-2-bromo- 3-hydroxypyridine Metal_Ion Metal Ion (e.g., Fe²⁺, Zn²⁺) Compound->Metal_Ion Chelates Metalloenzyme Metalloenzyme Metal_Ion->Metalloenzyme Cofactor for Inactive_Enzyme Inactive Enzyme Metalloenzyme->Inactive_Enzyme Inhibited by Metal Sequestration

Caption: Proposed mechanism of metalloenzyme inhibition via metal ion chelation.

Experimental Validation Framework

To rigorously test these hypotheses, a multi-pronged experimental approach is necessary. The following protocols provide a detailed, step-by-step methodology for key experiments.

In Silico ADMET Prediction

Before commencing wet-lab experiments, it is prudent to perform in silico predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 5-Amino-2-bromo-3-hydroxypyridine. This will provide valuable insights into its drug-like potential and potential liabilities.

Protocol: In Silico ADMET Prediction

  • Obtain the SMILES string for 5-Amino-2-bromo-3-hydroxypyridine.

  • Utilize a free web-based ADMET prediction tool such as SwissADME or pkCSM.[8][9]

  • Input the SMILES string into the selected tool.

  • Analyze the output data , focusing on parameters such as:

    • Physicochemical Properties: Molecular Weight, LogP, LogS, Polar Surface Area.

    • Pharmacokinetics: GI absorption, BBB permeability, CYP450 inhibition.

    • Drug-likeness: Lipinski's Rule of Five, Veber's Rule.

    • Toxicity: AMES toxicity, hERG inhibition.

  • Summarize the predicted properties in a table for easy reference.

PropertyPredicted ValueFavorable Range
Molecular Weight ( g/mol )To be determined< 500
LogPTo be determined< 5
H-bond DonorsTo be determined< 5
H-bond AcceptorsTo be determined< 10
GI AbsorptionTo be determinedHigh/Low
BBB PermeabilityTo be determinedYes/No
hERG InhibitionTo be determinedYes/No

Table 1: Illustrative table for summarizing in silico ADMET predictions.

Evaluation of Potassium Channel Blockade

A thallium (Tl⁺) flux assay is a common and robust method for screening compounds for potassium channel activity. Tl⁺ can pass through potassium channels and its influx can be measured using a Tl⁺-sensitive fluorescent dye.[10][11]

Protocol: Thallium Flux Assay for Potassium Channel Inhibition

  • Cell Culture: Plate cells expressing the target potassium channel (e.g., HEK293 cells stably expressing a specific Kv channel) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) by incubating for 60-90 minutes at room temperature, protected from light.

  • Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of 5-Amino-2-bromo-3-hydroxypyridine (and a known potassium channel blocker as a positive control) for 10-30 minutes.

  • Stimulation and Detection: Use a fluorescence plate reader with an injection module to add a stimulus buffer containing Tl⁺ and K⁺. Measure the fluorescence intensity kinetically for several minutes.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Plate cells expressing a Kv channel B Load cells with Tl⁺-sensitive dye A->B C Incubate with test compound B->C D Add Tl⁺/K⁺ stimulus and measure fluorescence C->D E Calculate % inhibition D->E F Determine IC₅₀ E->F

Caption: Experimental workflow for the thallium flux-based potassium channel assay.

Assessment of Metal Chelating Activity

The ferrozine assay is a colorimetric method used to determine the iron (Fe²⁺) chelating capacity of a compound. Ferrozine forms a colored complex with Fe²⁺, and a chelating agent will compete for the iron, leading to a decrease in color intensity.[2][12]

Protocol: Ferrous Ion (Fe²⁺) Chelating Assay

  • Reagent Preparation: Prepare solutions of 5-Amino-2-bromo-3-hydroxypyridine at various concentrations, FeCl₂ (2 mM), and ferrozine (5 mM). Use EDTA as a positive control.

  • Reaction Mixture: In a 96-well plate, add the test compound or control, followed by the FeCl₂ solution. Incubate for 5 minutes.

  • Color Development: Add the ferrozine solution to initiate the color reaction and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of Fe²⁺ chelating activity using the formula: % Chelation = [(A_control - A_sample) / A_control] x 100. Determine the IC₅₀ value.

CompoundIC₅₀ (µM)
5-Amino-2-bromo-3-hydroxypyridineTo be determined
EDTA (Positive Control)To be determined

Table 2: Illustrative table for summarizing metal chelation activity.

Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[13][14]

Protocol: Broth Microdilution Assay for MIC Determination

  • Prepare Inoculum: Culture the target microorganism (bacterial or fungal strain) and adjust the inoculum to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform a two-fold serial dilution of 5-Amino-2-bromo-3-hydroxypyridine in a 96-well microtiter plate containing appropriate growth medium. Include a growth control (no compound) and a sterility control (no inoculum).

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Assessment of Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][15]

Protocol: MTT Assay for Cytotoxicity in Cancer Cells

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-Amino-2-bromo-3-hydroxypyridine for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Investigating Downstream Signaling Pathways

Should 5-Amino-2-bromo-3-hydroxypyridine demonstrate significant biological activity in the assays described above, further investigation into the downstream cellular signaling pathways will be crucial.

Western Blotting

Western blotting can be used to analyze the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins in signaling pathways that might be affected by the compound.[7][16] For example, if the compound is hypothesized to induce apoptosis, the expression of proteins like cleaved caspase-3 and Bax/Bcl-2 ratio can be examined.

Reporter Gene Assays

Reporter gene assays are used to investigate the activation or inhibition of specific signaling pathways.[1][5][17] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to a particular transcription factor. Changes in reporter gene expression reflect the activity of the upstream signaling pathway.

Conclusion and Future Directions

This technical guide has outlined a rational, hypothesis-driven approach to elucidating the mechanism of action of 5-Amino-2-bromo-3-hydroxypyridine. By systematically evaluating its potential as a potassium channel blocker and a metal chelator, and assessing its antimicrobial and anticancer activities, researchers can build a comprehensive biological profile of this compound. The detailed experimental protocols provided herein offer a clear and actionable framework for these investigations. Future work should focus on identifying specific molecular targets and further characterizing the downstream cellular consequences of compound activity. The insights gained from these studies will be instrumental in determining the therapeutic or agrochemical potential of 5-Amino-2-bromo-3-hydroxypyridine and guiding its future development.

References

  • Amin, A. S. (2019). Aminopyridines for the treatment of neurologic disorders. Current Opinion in Neurology, 32(4), 586-592.
  • Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved February 15, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • Goodman, A. D., Brown, T. R., Krupp, L. B., Schapiro, R. T., Cohen, R., Marinucci, L. N., & Blight, A. R. (2009). Sustained-release oral fampridine in multiple sclerosis: a randomised, double-blind, controlled trial. The Lancet, 373(9665), 732-738.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 15, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved February 15, 2026, from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved February 15, 2026, from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved February 15, 2026, from [Link]

  • Dr. Micro. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method. [Video]. YouTube. [Link]

  • Lagorce, D., Maupetit, J., Baell, J., Sperandio, O., Miteva, M. A., & Villoutreix, B. O. (2017). The FAF-Drugs4 server: a web server for compound property calculation and ADME-Tox prediction.
  • Molecular Devices. (n.d.). FLIPR Potassium Assay Kit. Retrieved February 15, 2026, from [Link]

  • NCBI. (2012). Assay Guidance Manual - Ion Channel Screening. Retrieved February 15, 2026, from [Link]

  • Zen-Bio. (2022). Ferrous Iron Chelating (FIC) Assay Kit. Retrieved February 15, 2026, from [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified CUPRAC methods of antioxidant measurement. TrAC Trends in Analytical Chemistry, 30(4), 652-664.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved February 15, 2026, from [Link]

  • Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). Retrieved February 15, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved February 15, 2026, from [Link]

  • ION Biosciences. (n.d.). Potassium Channel Assays. Retrieved February 15, 2026, from [Link]

  • GARDP. (2020, November 23). Measuring minimum inhibitory concentration (MIC). [Video]. YouTube. [Link]

  • JoVE. (n.d.). Determination of Minimum Inhibitory Concentration (MIC) of Antimicrobial Agents by Broth Microdilution. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 123.
  • NUI Galway. (2019, May 28). Determination of Minimum Inhibitory Concentration (MIC). [Video]. YouTube. [Link]

  • PMC. (2018). Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. Retrieved February 15, 2026, from [Link]

  • PMC. (2013). Investigating the selectivity of metalloenzyme inhibitors. Retrieved February 15, 2026, from [Link]

  • PMC. (2017). A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes. Retrieved February 15, 2026, from [Link]

  • eScholarship. (2019). Targeting Metalloenzymes for Therapeutic Intervention. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Amino-2-bromo-3-hydroxypyridine: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-2-bromo-3-hydroxypyridine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and process...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromo-3-hydroxypyridine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and process research. Its unique arrangement of amino, bromo, and hydroxyl functional groups on the pyridine core makes it a versatile synthetic building block. The electron-donating nature of the amino and hydroxyl groups, combined with the synthetic handle provided by the bromine atom, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this important chemical entity, with a focus on the technical details relevant to researchers and drug development professionals. The compound's most notable role to date is as a crucial intermediate in the synthesis of advanced pharmaceutical agents, underscoring its importance in modern drug discovery.

Chemical and Physical Properties

5-Amino-2-bromo-3-hydroxypyridine is a solid at room temperature with the following key properties:

PropertyValue
Molecular Formula C₅H₅BrN₂O
Molecular Weight 189.01 g/mol
CAS Number 39903-01-0
Appearance Off-white to light brown solid
Melting Point 204-208 °C
Solubility Sparingly soluble in water, soluble in polar organic solvents

Discovery and History: A Key Intermediate Emerges

While the precise first synthesis of 5-amino-2-bromo-3-hydroxypyridine is not extensively documented in early academic literature, its significance as a valuable chemical intermediate became evident in the mid-1970s. A key milestone in its history is a 1977 patent by Ciba-Geigy Corporation (now part of Novartis)[1]. This patent discloses a process for the production of 2-amino-3-hydroxypyridine derivatives, including the 5-bromo substituted variant, highlighting its utility in the synthesis of compounds for pesticidal, pharmaceutical, and dyestuff applications[1].

The method described in this patent involves the selective hydrolysis of a dihalogenated precursor, 2-amino-3,5-dibromopyridine[1]. This suggests that by the mid-1970s, the challenges of synthesizing and isolating this specific isomer were being addressed on an industrial scale, pointing to its recognized potential as a building block for more complex molecules. The development of such a process underscores a period of active research into substituted pyridines and their applications.

Key Synthetic Methodologies

The synthesis of 5-amino-2-bromo-3-hydroxypyridine has evolved, with several methods being developed to improve yield, purity, and scalability. The following sections detail two prominent synthetic routes.

Synthesis from 2-Amino-3,5-dibromopyridine

This classical approach, outlined in the aforementioned 1977 patent, remains a fundamental method for the preparation of 5-amino-2-bromo-3-hydroxypyridine. The reaction proceeds via a nucleophilic aromatic substitution, where one of the bromine atoms is displaced by a hydroxyl group under basic conditions.

G start 2-Amino-3,5-dibromopyridine reagents Potassium Hydroxide (KOH) Water (H2O) Copper Powder (catalyst) Heat (170°C) start->reagents product 5-Amino-2-bromo-3-hydroxypyridine reagents->product caption Synthesis via Nucleophilic Aromatic Substitution

Caption: Synthesis of 5-Amino-2-bromo-3-hydroxypyridine from 2-Amino-3,5-dibromopyridine.

Experimental Protocol:

  • A mixture of 2-amino-3,5-dibromopyridine, potassium hydroxide, and a catalytic amount of copper powder in water is prepared in an autoclave[2].

  • The reaction mixture is heated under a nitrogen atmosphere to approximately 170°C for several hours[2].

  • Upon completion, the reaction mixture is cooled and neutralized with a strong acid, such as hydrochloric acid[2].

  • The aqueous solution is saturated with sodium chloride to reduce the solubility of the product[2].

  • The product is extracted from the aqueous layer using a suitable organic solvent system, such as a mixture of ethyl acetate and tetrahydrofuran[2].

  • The combined organic extracts are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure[2].

  • The crude product can be further purified by column chromatography on silica gel to yield pure 5-amino-2-bromo-3-hydroxypyridine[2].

Synthesis from 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one

A more contemporary approach involves the hydrolysis of a bicyclic precursor, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one. This method offers a high-yielding route to the desired product.

G start 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one reagents Sodium Hydroxide (NaOH) solution Reflux start->reagents intermediate Sodium salt of 5-Amino-2-bromo-3-hydroxypyridine reagents->intermediate acidification Neutralization with acid (e.g., HCl) intermediate->acidification product 5-Amino-2-bromo-3-hydroxypyridine acidification->product caption Synthesis via Hydrolysis of an Oxazolopyridinone

Caption: Synthesis of 5-Amino-2-bromo-3-hydroxypyridine via Hydrolysis.

Experimental Protocol:

  • 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one is suspended in an aqueous solution of sodium hydroxide[3].

  • The mixture is heated to reflux and allowed to react until a clear solution is formed, indicating the completion of the hydrolysis[3].

  • The reaction mixture is then cooled to room temperature.

  • The solution is carefully neutralized with an acid to a pH of approximately 7. This step leads to the precipitation of the product and the release of carbon dioxide gas[3].

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the final product in high yield and purity[3].

Applications in Drug Discovery and Development

The primary application of 5-amino-2-bromo-3-hydroxypyridine is as a key starting material in the synthesis of complex pharmaceutical compounds. Its utility is exemplified in the production of targeted cancer therapies.

Intermediate in the Synthesis of Lorlatinib

5-Amino-2-bromo-3-hydroxypyridine is a critical building block in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer. The structure of this pyridine derivative provides a scaffold for the construction of the complex macrocyclic structure of Lorlatinib. The amino and hydroxyl groups serve as points for further functionalization, while the bromine atom can be utilized in cross-coupling reactions to introduce other molecular fragments.

Conclusion

5-Amino-2-bromo-3-hydroxypyridine has established itself as a valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. From its documented emergence in the 1970s to its current role in the synthesis of life-saving medications, this compound exemplifies the importance of substituted pyridines in medicinal chemistry. The synthetic routes detailed in this guide provide a foundation for its preparation, and its application in the synthesis of Lorlatinib highlights its continued relevance in the development of novel therapeutics. As research into new kinase inhibitors and other complex molecular architectures continues, the demand for and utility of 5-amino-2-bromo-3-hydroxypyridine are likely to persist and expand.

References

  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available from: [Link]

  • U.S. Patent 4,033,975.

Sources

Foundational

theoretical studies on 5-Amino-2-bromo-3-hydroxypyridine

An In-depth Technical Guide to the Theoretical Studies of 2-Amino-5-bromo-3-hydroxypyridine Abstract This technical guide provides a comprehensive overview of the theoretical and computational studies on 2-Amino-5-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 2-Amino-5-bromo-3-hydroxypyridine

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 2-Amino-5-bromo-3-hydroxypyridine, a pivotal intermediate in modern pharmaceutical synthesis, most notably for the third-generation ALK inhibitor, Lorlatinib[1]. This document is tailored for researchers, computational chemists, and drug development professionals, offering in-depth insights into the molecule's structural, electronic, spectroscopic, and reactivity properties as elucidated by quantum chemical methods. We will explore the causality behind computational choices, detail validated theoretical protocols, and connect these molecular-level insights to practical applications in synthetic chemistry and drug design. The guide synthesizes data from established computational methodologies like Density Functional Theory (DFT) to present a holistic understanding of this critical molecular scaffold.

Introduction: The Strategic Importance of 2-Amino-5-bromo-3-hydroxypyridine

Substituted pyridines are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents[2]. Among them, 2-Amino-5-bromo-3-hydroxypyridine has emerged as a compound of significant interest. Its strategic importance is primarily linked to its role as a key intermediate in the synthesis of Lorlatinib, a potent drug used to treat specific types of non-small cell lung cancer[1].

The arrangement of the amino, bromo, and hydroxyl substituents on the pyridine ring creates a unique electronic and steric profile, dictating its reactivity in crucial synthetic transformations like Suzuki-Miyaura cross-coupling reactions[3][4]. Understanding this profile is paramount for optimizing reaction yields, minimizing byproducts, and designing novel synthetic routes.

Theoretical studies, particularly those employing quantum mechanics, offer a powerful, cost-effective lens through which to investigate the intrinsic properties of this molecule before committing to extensive laboratory work. By simulating the molecule in silico, we can predict its three-dimensional geometry, electronic charge distribution, spectroscopic signatures, and the most probable sites for chemical reactions. This guide delves into the application and interpretation of these theoretical methods.

Core Computational Methodology: A Rationale

The selection of a computational method is a critical decision that balances the need for accuracy with available computational resources. For organic molecules like 2-Amino-5-bromo-3-hydroxypyridine, Density Functional Theory (DFT) has become the workhorse method.

Why DFT? DFT offers a remarkable compromise between the high computational cost of post-Hartree-Fock methods and the lower accuracy of semi-empirical methods. It is particularly effective at describing the electronic structure of systems with significant electron correlation, which is typical for aromatic and heterocyclic compounds.

  • Functional and Basis Set Selection: The combination of the B3LYP hybrid functional with the 6-311++G(d,p) basis set is a widely accepted standard for calculations on this class of molecule[2][5][6].

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange effects, leading to more accurate predictions of molecular geometries and energies.

    • 6-311++G(d,p): This is a triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing anions and non-covalent interactions. The (d,p) denotes the addition of polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals, essential for capturing the anisotropic nature of chemical bonds.

  • Solvent Effects: To simulate realistic solution-phase chemistry, solvent effects are often included using a continuum model like the Polarizable Continuum Model (PCM) . This model approximates the solvent as a continuous dielectric medium, providing a more accurate electronic description than gas-phase calculations alone[7].

  • Excited State Calculations: To predict UV-Visible absorption spectra, Time-Dependent DFT (TD-DFT) is the standard approach. It calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively[5][6][7].

Below is a diagram illustrating a typical computational workflow for analyzing a molecule like 2-Amino-5-bromo-3-hydroxypyridine.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation (DFT) cluster_output 3. Data Analysis & Interpretation Input Initial 3D Structure (e.g., from ChemDraw or PubChem) Opt Geometry Optimization (Find lowest energy structure) Input->Opt B3LYP/6-311++G(d,p) Freq Frequency Calculation (Confirm minimum, get IR/Raman) Opt->Freq TDDFT TD-DFT Calculation (UV-Vis Spectrum) Opt->TDDFT NBO NBO / MEP Analysis (Electronic Properties) Opt->NBO Geom Optimized Geometry (Bond lengths, angles) Freq->Geom Spectra Simulated Spectra (IR, Raman, UV-Vis) Freq->Spectra TDDFT->Spectra Reactivity Reactivity Descriptors (HOMO, LUMO, MEP) NBO->Reactivity Docking Molecular Docking (Interaction with Proteins) Geom->Docking

Caption: A typical workflow for the theoretical analysis of a small molecule.

Theoretical Results and In-Depth Discussion

Molecular Geometry and Structure

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process computationally finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting bond lengths and angles are critical for understanding the molecule's steric profile and intramolecular interactions.

Table 1: Selected Predicted Geometrical Parameters for 2-Amino-5-bromo-3-hydroxypyridine (Note: These are representative values based on typical DFT calculations. Actual values may vary slightly based on the specific functional, basis set, and phase.)

ParameterAtom Pair/TripletPredicted ValueSignificance
Bond Length C2-N(amino)~1.37 ÅShorter than a typical C-N single bond, indicating partial double bond character due to resonance with the pyridine ring.
C5-Br~1.89 ÅA key reactive site for cross-coupling reactions. Its length and polarization are critical.
C3-O(hydroxyl)~1.36 ÅInfluences hydrogen bonding potential and acidity.
C2-N1(ring)~1.35 ÅTypical C-N bond length within a pyridine ring.
Bond Angle N1-C2-C3~121°Reflects the sp² hybridization of the ring atoms.
C4-C5-Br~119°The steric influence of the bromine atom.
C2-C3-O~120°Governs the orientation of the hydroxyl group relative to the ring.
Electronic Properties: Unveiling Reactivity

The distribution of electrons within a molecule is the primary determinant of its chemical behavior. Several theoretical constructs help visualize and quantify this distribution.

Frontier Molecular Orbitals (HOMO & LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity[7].

  • HOMO: Typically localized over the electron-rich amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack.

  • LUMO: Generally distributed across the pyridine ring, particularly near the electron-withdrawing bromine atom and the ring nitrogen, suggesting these areas are susceptible to nucleophilic attack.

  • Energy Gap (ΔE): For similar pyridine derivatives, the gap is often in the range of 5.4 eV, indicating significant kinetic stability[7].

G HOMO HOMO (Highest Occupied Molecular Orbital) homo_level HOMO->homo_level LUMO LUMO (Lowest Unoccupied Molecular Orbital) lumo_level LUMO->lumo_level axis_start axis_end axis_start->axis_end axis_label Energy gap_start gap_start gap_end gap_end gap_start->gap_end   ΔE = E_LUMO - E_HOMO   (Reactivity Indicator)

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP) An MEP map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactive sites.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are favorable for electrophilic attack. For 2-Amino-5-bromo-3-hydroxypyridine, these are expected around the ring nitrogen and the oxygen of the hydroxyl group.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino and hydroxyl groups.

  • Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential, often associated with the carbon framework.

This map provides a clear, intuitive guide for predicting how the molecule will interact with other reagents.

Spectroscopic Properties

Theoretical calculations can predict various spectra, providing a powerful tool for structure confirmation and analysis.

Vibrational Spectroscopy (FT-IR & Raman) Frequency calculations not only confirm that the optimized geometry is a true energy minimum but also yield the vibrational modes of the molecule. These correspond to the absorption peaks in an IR spectrum and scattering peaks in a Raman spectrum. Key predicted vibrations include:

  • O-H Stretch: A strong, broad band typically above 3200 cm⁻¹.

  • N-H Stretches: Two distinct bands for the symmetric and asymmetric stretching of the amino group, usually in the 3300-3500 cm⁻¹ region.

  • C=C / C=N Ring Stretches: A series of sharp peaks in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring[8].

  • C-Br Stretch: A lower frequency vibration, typically found below 700 cm⁻¹.

Electronic Spectroscopy (UV-Vis) TD-DFT calculations predict the electronic transitions that occur when the molecule absorbs UV or visible light. For a molecule like 3-bromo-2-hydroxypyridine, intense transitions are predicted around 260 nm, corresponding to π → π* transitions within the aromatic system[7]. The presence of the amino group (an auxochrome) would be expected to shift this absorption to a longer wavelength (a bathochromic shift).

Applications in Drug Development and Synthesis

The true value of these theoretical studies lies in their predictive power for real-world applications.

  • Synthetic Route Design: The reactivity profile derived from MEP maps and Fukui functions can guide synthetic strategy. For instance, understanding the nucleophilicity of the amino group and the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed cross-coupling is crucial for synthesizing derivatives[3]. The calculations can help predict which sites are most likely to react under specific conditions, saving significant experimental effort.

  • Molecular Docking: The optimized 3D structure and its charge distribution are the starting points for molecular docking simulations[9][10]. Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By docking 2-Amino-5-bromo-3-hydroxypyridine or its derivatives into the active site of a target protein (like ALK), researchers can predict binding affinity and key interactions (e.g., hydrogen bonds), guiding the design of more potent inhibitors.

Standardized Computational Protocols

To ensure reproducibility and accuracy, standardized protocols are essential.

Protocol 1: DFT Geometry Optimization and Frequency Calculation
  • Structure Input: Build the 3D structure of 2-Amino-5-bromo-3-hydroxypyridine using a molecular editor (e.g., GaussView, Avogadro). Perform an initial clean-up using molecular mechanics if available.

  • Input File Generation: Create an input file for the quantum chemistry software (e.g., Gaussian).

  • Keyword Specification: Specify the calculation type, method, and basis set. A typical keyword line would be: #p opt freq B3LYP/6-311++G(d,p) scrf=(pcm,solvent=water).

    • opt: Requests a geometry optimization.

    • freq: Requests a frequency calculation to be performed on the optimized geometry.

    • B3LYP/6-311++G(d,p): Specifies the chosen DFT method.

    • scrf=(pcm,solvent=water): Specifies the solvent model (optional).

  • Execution: Run the calculation on a suitable computer or cluster.

  • Analysis:

    • Verify that the optimization converged successfully.

    • Check the frequency calculation output for the absence of imaginary frequencies, which confirms a true energy minimum.

    • Extract geometric parameters (bond lengths, angles) from the output file.

    • Visualize the calculated vibrational modes and compare the simulated IR spectrum with experimental data.

Protocol 2: Molecular Docking into a Protein Active Site
  • Receptor Preparation: Obtain the crystal structure of the target protein (e.g., ALK kinase domain from the Protein Data Bank). Remove water molecules, add hydrogen atoms, and assign partial charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: Use the DFT-optimized structure of the ligand (2-Amino-5-bromo-3-hydroxypyridine derivative). Assign partial charges and define rotatable bonds.

  • Grid Generation: Define a docking box (grid) that encompasses the active site of the protein where the ligand is expected to bind.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically search for the best binding poses of the ligand within the active site, scoring them based on a force field.

  • Pose Analysis: Visualize the top-scoring binding poses. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, to understand the basis of the binding affinity.

Conclusion

Theoretical studies provide an indispensable framework for understanding the fundamental chemical nature of 2-Amino-5-bromo-3-hydroxypyridine. Through the application of robust computational methods like DFT, we can accurately predict its geometry, electronic structure, and reactivity. These insights are not merely academic; they provide actionable intelligence that accelerates drug discovery by guiding synthetic planning, explaining structure-activity relationships, and enabling the rational design of next-generation therapeutics. As computational power continues to grow, the synergy between theoretical chemistry and experimental drug development will become even more critical in bringing novel medicines from concept to clinic.

References

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2.
  • Sharma, R., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 128(4), 633-640.
  • Asghar, M. A., et al. (2022). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Polycyclic Aromatic Compounds.
  • Al-Hussain, S. A. (2021). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate.
  • MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI.
  • Li, Y., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. PMC.
  • Turan, N., et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine.
  • Google Patents. (2020). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
  • MDPI. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
  • MDPI. (2021). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Google Patents. (1977). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Chem-Impex. (n.d.). 2-Amino-3-hydroxy-5-bromopyridine.
  • IRIS UniPA. (n.d.). COMPUTATIONAL METHODOLOGIES APPLIED TO PROTEIN-PROTEIN INTERACTIONS FOR MOLECULAR INSIGHTS IN MEDICINAL CHEMISTRY.
  • Fatima, J. A., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC.

Sources

Protocols & Analytical Methods

Method

Introduction: Navigating the Suzuki-Miyaura Coupling with Functionalized Heterocycles

An Application Guide for the Synthesis of 5-Amino-2-aryl-3-hydroxypyridine Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 5-Amino-2-aryl-3-hydroxypyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in medicinal chemistry and materials science for the synthesis of biaryl and hetero-biaryl motifs, which are core structures in numerous pharmaceuticals and functional materials.[3][4]

This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 5-amino-2-bromo-3-hydroxypyridine. This substrate, while valuable, presents unique challenges due to the presence of both an amino (-NH₂) and a hydroxyl (-OH) group. These functional groups can interact with the palladium catalyst, potentially leading to inhibition or undesired side reactions.[3][5] However, the judicious selection of catalyst, ligand, and reaction conditions enables the efficient and chemoselective synthesis of the desired 5-amino-2-aryl-3-hydroxypyridine products, often circumventing the need for cumbersome protection-deprotection sequences.[3]

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6] The cycle is comprised of three fundamental steps:

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 5-amino-2-bromo-3-hydroxypyridine. This step, which is often rate-determining, forms a square-planar Pd(II) complex.[2][6]

  • Transmetalation : A base is required to activate the organoboron reagent (e.g., an arylboronic acid), forming a more nucleophilic boronate species.[2][7] This activated species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple to form the new C-C bond of the final product. This process simultaneously regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[6][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation (Ar'B(OH)₂ + Base) Trans->Pd0 Reductive Elimination Product_out Ar-Ar' Trans->Product_out

The catalytic cycle of the Suzuki-Miyaura coupling.

Navigating Challenges: Coupling of 5-Amino-2-bromo-3-hydroxypyridine

The inherent chemical nature of the substrate requires careful consideration to achieve high yields and avoid common pitfalls.

  • Catalyst Inhibition : The pyridine nitrogen and the exocyclic amino group are Lewis basic and can coordinate to the electron-deficient palladium center. This coordination can saturate the metal's coordination sphere, inhibiting its ability to participate in the catalytic cycle.[3][9] The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the active monoligated Pd(0) species and sterically disfavor the binding of the pyridine nitrogen, thereby promoting the desired catalytic turnover.[10]

  • Chemoselectivity and Side Reactions : The acidic protons of the amino and hydroxyl groups can potentially react with the base. While this can be a concern, many modern Suzuki-Miyaura protocols are tolerant of these functional groups. The choice of a moderately strong but non-nucleophilic base, such as K₃PO₄ or K₂CO₃, is often sufficient to promote transmetalation without causing undesired side reactions.[11]

  • Reagent Stability : Boronic acids, particularly heteroaryl boronic acids, can be susceptible to degradation via protodeboronation, where the C-B bond is cleaved by a proton source.[12][13] Using high-quality, fresh boronic acids or more stable derivatives like pinacol esters can mitigate this issue.[12][14]

Detailed Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of 5-amino-2-bromo-3-hydroxypyridine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents
ReagentGradeSupplier Recommendation
5-Amino-2-bromo-3-hydroxypyridine>97%Standard Supplier
Arylboronic Acid>98%Standard Supplier
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStandard Supplier
SPhos (or other dialkylbiarylphosphine ligand)>98%Standard Supplier
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Standard Supplier
1,4-DioxaneAnhydrous, >99.8%Standard Supplier
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeStandard Supplier
Brine (Saturated NaCl solution)N/AIn-house preparation
Sodium Sulfate (Na₂SO₄)Anhydrous, granularStandard Supplier
Silica Gel230-400 meshStandard Supplier
Step-by-Step Methodology
  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-amino-2-bromo-3-hydroxypyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Premixing (Optional but Recommended) : In a separate vial, briefly mix the palladium(II) acetate (1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent. This can aid in the formation of the active catalyst. Add this mixture to the main reaction flask.

  • Solvent Addition and Degassing : Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 to 10:1 v/v). It is critical to thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[12] This can be achieved by bubbling argon or nitrogen gas through the solution for 15-30 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.

  • Reaction Execution : Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-2-aryl-3-hydroxypyridine product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1. Add Reactants & Base (Pyridine, Boronic Acid, K₃PO₄) B 2. Add Catalyst System (Pd(OAc)₂, Ligand) A->B C 3. Add Solvents & Degas (Dioxane/H₂O, Ar sparge) B->C D 4. Heat & Stir (80-110 °C, 4-24 h) C->D E 5. Cool, Dilute & Filter D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I I H->I Pure Product

General workflow for the Suzuki-Miyaura coupling protocol.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table provides guidance for optimization and troubleshooting common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient temperature; insufficient base.Ensure rigorous degassing to prevent catalyst oxidation.[12] Use fresh, high-purity boronic acid and anhydrous base. Increase reaction temperature in 10 °C increments. Screen alternative ligands (e.g., XPhos, RuPhos) or bases (e.g., Cs₂CO₃).
Protodeboronation Presence of moisture or protic sources; prolonged reaction time at high temperature.Use freshly purchased or recrystallized boronic acid.[12] Consider using a more stable boronic ester (e.g., pinacol or MIDA ester).[12][14] Ensure the base is anhydrous.
Homocoupling of Boronic Acid Presence of oxygen; using a Pd(II) precatalyst which can facilitate oxidative homocoupling during reduction.Improve the degassing procedure.[12] Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can contribute to this side reaction.[12]
Formation of Byproducts Side reactions involving the -NH₂ or -OH groups; catalyst decomposition.Screen different bases; a weaker base like NaHCO₃ might be sufficient while minimizing side reactions.[13] Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1) to stabilize the catalyst.[12]

Conclusion

The Suzuki-Miyaura coupling of 5-amino-2-bromo-3-hydroxypyridine is a powerful method for accessing highly functionalized 2-arylpyridine scaffolds. While the substrate's functional groups present specific challenges related to catalyst inhibition and potential side reactions, these can be effectively overcome. A robust protocol employing a bulky, electron-rich phosphine ligand, an appropriate inorganic base, and rigorous anaerobic conditions consistently delivers the desired products in good yields. The guidelines presented in this note provide a solid foundation for researchers and drug development professionals to successfully implement this critical transformation in their synthetic campaigns.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mandal, S. K. (2014). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 33(10), 2405–2417. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Not Voodoo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Bori, I. T., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2134–2143. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Bardera, M. A., et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 39(10), 746–756. [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • R Discovery. (2016, December 16). Chemoselective Suzuki–Miyaura Cross‐Coupling via Kinetic Transmetallation. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Thompson, A. S., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(26), 8932–8941. [Link]

  • Schmidt, J., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(1), 184–187. [Link]

Sources

Application

Synthesis of 5-Amino-2-bromo-3-hydroxypyridine: A Key Intermediate for Lorlatinib

An In-depth Guide to Synthetic Strategies and Experimental Protocols Introduction Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, has emerged as a critical therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Synthetic Strategies and Experimental Protocols

Introduction

Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor, has emerged as a critical therapeutic agent in the treatment of specific types of non-small cell lung cancer (NSCLC).[1] Its complex macrocyclic structure necessitates a convergent and efficient synthetic approach, wherein the assembly of key building blocks is paramount. One such pivotal intermediate is 5-Amino-2-bromo-3-hydroxypyridine, a substituted pyridine derivative that forms a core component of the Lorlatinib scaffold. The strategic introduction of this intermediate is crucial for the successful construction of the final macrocycle.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-Amino-2-bromo-3-hydroxypyridine. It will delve into two primary synthetic methodologies, offering detailed, step-by-step protocols for each. The causality behind experimental choices will be explained, and methods for the characterization of the final product will be presented, ensuring scientific integrity and practical utility.

Synthetic Strategies: An Overview

The synthesis of 5-Amino-2-bromo-3-hydroxypyridine can be approached from different precursors, each with its own set of advantages and challenges. This guide will focus on two well-documented and practical routes:

  • Route 1: From 2-Amino-3-hydroxypyridine. This approach involves a three-step sequence starting with the readily available 2-Amino-3-hydroxypyridine. The key transformations include a protection/ring closure step, followed by regioselective bromination and subsequent deprotection/hydrolysis to yield the target molecule. This route is advantageous when the starting material is commercially accessible and allows for controlled introduction of the bromine atom.

  • Route 2: From 2-Amino-3,5-dibromopyridine. This alternative strategy utilizes the commercially available 2-Amino-3,5-dibromopyridine as the starting material. The synthesis is achieved through a selective nucleophilic aromatic substitution of the bromine atom at the 3-position with a hydroxyl group. This method is more direct but relies on achieving regioselectivity in the substitution reaction.

The choice between these routes will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity profile of the final product.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1 cluster_1 Route 2 A 2-Amino-3-hydroxypyridine B Cyclic Intermediate A->B Ring Closure C Brominated Intermediate B->C Bromination D 5-Amino-2-bromo-3-hydroxypyridine C->D Hydrolysis E 2-Amino-3,5-dibromopyridine F 5-Amino-2-bromo-3-hydroxypyridine E->F Selective Hydrolysis

Caption: Synthetic approaches to 5-Amino-2-bromo-3-hydroxypyridine.

Route 1: Synthesis from 2-Amino-3-hydroxypyridine

This synthetic pathway, as outlined in patent literature, offers a controlled method for the preparation of the target compound.[2] The initial protection of the amino and hydroxyl groups as a cyclic intermediate facilitates the regioselective bromination at the 5-position of the pyridine ring.

Experimental Protocol

Step 1: Ring Closure to form 3H-Oxazolo[4,5-b]pyridin-2-one

This step involves the reaction of 2-Amino-3-hydroxypyridine with a carbonylating agent to form a protected cyclic intermediate. The use of a combination of bis(trichloromethyl) carbonate (BTC) and N,N'-carbonyldiimidazole (CDI) has been reported to be effective.[2]

  • Materials:

    • 2-Amino-3-hydroxypyridine

    • Bis(trichloromethyl) carbonate (BTC)

    • N,N'-Carbonyldiimidazole (CDI)

    • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, Acetonitrile)

    • Inert gas atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-Amino-3-hydroxypyridine in the chosen anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BTC and CDI in the same solvent to the cooled solution. The combination of these reagents is crucial for efficient cyclization.

    • Allow the reaction mixture to slowly warm to room temperature and stir for the time determined by reaction monitoring (e.g., by TLC or LC-MS).

    • Upon completion, the reaction is quenched, and the product is isolated and purified by standard techniques such as crystallization or column chromatography to yield 3H-Oxazolo[4,5-b]pyridin-2-one.

Step 2: Bromination of 3H-Oxazolo[4,5-b]pyridin-2-one

The cyclic intermediate is then subjected to bromination. Photocatalytic bromination using liquid bromine and a photoinitiator has been described as an environmentally conscious approach.[2]

  • Materials:

    • 3H-Oxazolo[4,5-b]pyridin-2-one

    • Liquid Bromine

    • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone)

    • Suitable solvent (e.g., Dichloromethane, Chloroform)

  • Procedure:

    • Dissolve the cyclic intermediate in the chosen solvent in a photoreactor.

    • Add the photoinitiator to the solution.

    • While irradiating with a suitable light source (e.g., a high-pressure mercury lamp), add liquid bromine dropwise to the reaction mixture. The reaction temperature should be controlled.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the starting material is consumed, the reaction is worked up to remove excess bromine and the photocatalyst. The crude product, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, is then purified.

Step 3: Hydrolysis to 5-Amino-2-bromo-3-hydroxypyridine

The final step involves the hydrolysis of the brominated cyclic intermediate to yield the desired product. This is typically achieved under basic or acidic conditions.

  • Materials:

    • 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one

    • Aqueous base (e.g., Sodium hydroxide solution) or acid (e.g., Hydrochloric acid)

    • Organic solvent for extraction (e.g., Ethyl acetate)

  • Procedure:

    • Suspend or dissolve the brominated intermediate in a suitable solvent.

    • Add the aqueous base or acid and heat the mixture to reflux.

    • Monitor the reaction until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature and neutralize the solution.

    • Extract the product with an organic solvent like ethyl acetate.[2]

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

    • The crude 5-Amino-2-bromo-3-hydroxypyridine can be further purified by column chromatography or recrystallization.[2]

Route 2: Synthesis from 2-Amino-3,5-dibromopyridine

This route provides a more direct synthesis of the target compound through a selective nucleophilic substitution. The key is to control the reaction conditions to favor the displacement of the bromine atom at the 3-position.

Experimental Protocol

A detailed procedure for this transformation is provided by PrepChem.com and is based on a patented method.[3][4]

  • Materials:

    • 2-Amino-3,5-dibromopyridine

    • Potassium hydroxide (85%)

    • Copper powder (as catalyst)

    • Water

    • Inert gas atmosphere (Nitrogen)

    • Ethyl acetate/tetrahydrofuran mixture (9:1) for extraction

    • Concentrated hydrochloric acid for neutralization

    • Sodium chloride

    • Anhydrous sodium sulfate for drying

    • Silica gel for chromatography

  • Procedure:

    • In a high-pressure autoclave, combine 6.5 parts of 2-Amino-3,5-dibromopyridine, 12 parts of 85% potassium hydroxide, and 0.5 parts of copper powder with 100 parts of water.[3]

    • Seal the autoclave, purge with nitrogen, and stir the mixture at 170 °C for 10 hours.[3]

    • After cooling, carefully neutralize the dark-colored solution with concentrated hydrochloric acid.[3]

    • Saturate the aqueous solution with sodium chloride to improve extraction efficiency.[3]

    • Extract the mixture three times with a warm 9:1 mixture of ethyl acetate and tetrahydrofuran.[3]

    • Combine the organic extracts, filter through a pad of diatomaceous earth (Hyflo), and dry over anhydrous sodium sulfate.[3]

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.[3]

    • The residue is taken up in a small amount of hot ethyl acetate and purified by column chromatography on silica gel to afford 5-Amino-2-bromo-3-hydroxypyridine.[3]

ParameterRoute 1Route 2
Starting Material 2-Amino-3-hydroxypyridine2-Amino-3,5-dibromopyridine
Number of Steps 31
Key Transformation Protection, Bromination, HydrolysisSelective Nucleophilic Substitution
Reported Yield 88-95% (for hydrolysis step)[2]46.3% (overall)[3]
Reagents of Note BTC, CDI, PhotoinitiatorCopper powder, High pressure
Potential Advantages Controlled brominationMore direct route
Potential Challenges Multiple steps, handling of toxic reagentsRegioselectivity, high temperature/pressure

Characterization of 5-Amino-2-bromo-3-hydroxypyridine

Accurate characterization of the synthesized intermediate is crucial to ensure its purity and structural integrity before its use in the subsequent steps of Lorlatinib synthesis.

Physical Properties
  • Appearance: Gray-brown solid[2]

  • Melting Point: 205-208 °C[3]

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the structure of the molecule. A patent describing the synthesis from 2-Amino-3-hydroxypyridine reports the following ¹H NMR data in DMSO-d₆:[2]

  • δ 10.05 (s, 1H): This singlet corresponds to the hydroxyl proton (-OH).

  • δ 7.47 (s, 1H): This singlet is attributed to the proton at the 6-position of the pyridine ring.

  • δ 6.92 (s, 1H): This singlet corresponds to the proton at the 4-position of the pyridine ring.

  • δ 5.74 (s, 2H): This singlet represents the two protons of the amino group (-NH₂).

NMR_Assignment cluster_0 ¹H NMR Assignments (DMSO-d₆) H6 δ 7.47 (s, 1H) H4 δ 6.92 (s, 1H) OH δ 10.05 (s, 1H) NH2 δ 5.74 (s, 2H)

Caption: ¹H NMR peak assignments for 5-Amino-2-bromo-3-hydroxypyridine. (Note: A graphical representation of the molecule with labeled protons would be ideal here, but is beyond the current capabilities to generate).

Other Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, O-H, and C-Br stretches.

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Conclusion

The synthesis of 5-Amino-2-bromo-3-hydroxypyridine is a critical step in the overall production of the anticancer drug Lorlatinib. This application note has detailed two viable synthetic routes, providing step-by-step protocols and highlighting the key chemical principles behind each approach. By understanding the nuances of each method, researchers can make informed decisions based on their specific laboratory capabilities and project requirements. The provided characterization data serves as a benchmark for ensuring the quality of the synthesized intermediate, which is essential for the successful and efficient synthesis of Lorlatinib.

References

  • PrepChem. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available from: [Link]

  • US Patent 4033975A, Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • CN Patent 111943885A, Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
  • Chem-Impex International. 2-Amino-3-hydroxy-5-bromopyridine. Available from: [Link]

  • Eureka. 2-amino-3-hydroxypyridine and its preparation method and purification method. Available from: [Link]

  • CN Patent 109535071B, 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • American Chemical Society. (R)-Lorlatinib. Available from: [Link]

  • Protein NMR. Spectrum Descriptions. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Utilization of 5-Amino-2-bromo-3-hydroxypyridine in Novel Drug Design

Abstract The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Among the vast array of functionalized pyridines, 5-Amino-2-bromo-3-hydroxypyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Among the vast array of functionalized pyridines, 5-Amino-2-bromo-3-hydroxypyridine stands out as a trifunctional building block of significant strategic value. Its distinct and orthogonally reactive sites—an amino group for amide formation, a bromine atom for cross-coupling, and a hydroxyl group for etherification—provide a versatile platform for constructing diverse molecular architectures. This guide offers a comprehensive technical overview of the application of 5-Amino-2-bromo-3-hydroxypyridine in drug discovery campaigns, detailing its reactivity, providing validated synthetic protocols, and illustrating its role in the generation of compound libraries for lead identification and optimization.

Introduction: The Strategic Advantage of a Trifunctional Pyridine Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing novel chemical entities is paramount. The selection of a starting scaffold that allows for rapid, controlled, and diverse modifications can significantly accelerate the path from a hit compound to a clinical candidate. 5-Amino-2-bromo-3-hydroxypyridine is such a scaffold, offering a unique combination of features that are highly sought after in medicinal chemistry.[3][4]

  • Orthogonal Chemical Handles: The bromo, amino, and hydroxyl groups exhibit distinct reactivities, allowing for selective, stepwise functionalization. The bromine atom at the 2-position is an excellent handle for robust palladium-catalyzed cross-coupling reactions.[5][6][7] The nucleophilic amino and hydroxyl groups at the 5- and 3-positions, respectively, can be derivatized through a variety of standard transformations.

  • Pharmacophoric Potential: The amino and hydroxyl groups are key hydrogen bond donors and acceptors, enabling the formation of critical interactions within the binding sites of biological targets like kinases, proteases, and receptors.[8]

  • Three-Dimensional Diversity: The specific substitution pattern allows for the introduction of new substituents along distinct vectors, facilitating the thorough exploration of a target's binding pocket and the fine-tuning of physicochemical properties to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This building block serves as an ideal starting point for fragment-based drug discovery (FBDD), library synthesis for high-throughput screening (HTS), and structure-activity relationship (SAR) studies.

Core Reactivity and Synthetic Pathways

A deep understanding of the reactivity of 5-Amino-2-bromo-3-hydroxypyridine is essential for its effective implementation. The electron-donating character of the amino and hydroxyl groups influences the pyridine ring's electronics, while the bromine atom serves as the primary locus for diversification through cross-coupling chemistry.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The C-Br bond is the most versatile reaction site on the scaffold, readily participating in a range of palladium-catalyzed reactions that form the cornerstone of modern synthetic chemistry.

Table 1: Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Typical Catalyst/Ligand System Product Class Key Mechanistic Insight & Causality
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids/EstersPd(OAc)₂, Pd(PPh₃)₄ with ligands like SPhos, XPhos2-Aryl/Heteroaryl PyridinesRequires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a boronate complex that facilitates transmetalation to the palladium(II) center.[9][10]
Buchwald-Hartwig Primary/Secondary Amines, AmidesPd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, Xantphos2-Amino Pyridine DerivativesThe strong base (e.g., NaOtBu) deprotonates the amine, and the electron-rich phosphine ligand stabilizes the Pd(0) catalyst and facilitates the reductive elimination step to form the C-N bond.[11][12][13][14]
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂/CuI2-Alkynyl PyridinesA dual-catalyst system where copper(I) forms a copper(I) acetylide intermediate, which then transmetalates to the palladium center for the coupling reaction.[15][16][17]
Derivatization of the Amino and Hydroxyl Groups

The amino and hydroxyl groups provide secondary sites for modification, which can be protected or functionalized depending on the synthetic strategy.

  • N-Functionalization: The 5-amino group can be readily acylated using acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides. It can also undergo reductive amination or serve as a nucleophile in SₙAr reactions.

  • O-Functionalization: The 3-hydroxyl group can be converted into ethers via Williamson ether synthesis (using an alkyl halide and a base like K₂CO₃ or NaH) or esterified with acylating agents. These modifications are often used to block the hydrogen-bonding capacity of the hydroxyl group or to modulate solubility and cell permeability.

Validated Experimental Protocols

The following protocols are presented as robust starting points for the synthetic manipulation of 5-Amino-2-bromo-3-hydroxypyridine.

Protocol 1: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

Objective: To synthesize a 2-aryl-5-amino-3-hydroxypyridine derivative, a common core in kinase inhibitors.

Materials:

  • 5-Amino-2-bromo-3-hydroxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Add 5-Amino-2-bromo-3-hydroxypyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 v/v ratio to achieve a final substrate concentration of ~0.1 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[6]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Final Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen, which would quench the catalytic cycle.[7]

  • Base (K₂CO₃): The base is essential for the formation of a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which is required for the transmetalation step with the Pd(II)-halide complex.[9]

  • Solvent System: The dioxane/water mixture is effective at dissolving both the organic starting materials and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently.[6]

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Objective: To synthesize a 5-amino-2-(dialkylamino)-3-hydroxypyridine derivative.

Materials:

  • 5-Amino-2-bromo-3-hydroxypyridine (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous)

  • Schlenk tube or sealed vial

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.08 equiv), and NaOtBu (1.5 equiv) to a Schlenk tube.

  • Add 5-Amino-2-bromo-3-hydroxypyridine (1.0 equiv).

  • Add anhydrous toluene, followed by the secondary amine (1.2 equiv).

  • Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

  • Self-Validation: Monitor for the disappearance of the starting materials via LC-MS.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Final Validation: Confirm the structure and purity of the product by NMR and HRMS analysis.

Causality Behind Experimental Choices:

  • Ligand (Xantphos): Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle." This geometry promotes the reductive elimination step that forms the C-N bond and helps prevent catalyst decomposition.[18]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, facilitating its coordination to the palladium center.[14]

Visualization of Synthetic Strategies

The following diagrams illustrate the core synthetic logic for diversifying the 5-Amino-2-bromo-3-hydroxypyridine scaffold.

G cluster_coupling C2-Position Diversification via Cross-Coupling start 5-Amino-2-bromo-3-hydroxypyridine suzuki Suzuki-Miyaura + R-B(OH)₂ start->suzuki buchwald Buchwald-Hartwig + R₂NH start->buchwald sonogashira Sonogashira + R-C≡CH start->sonogashira prod_suzuki 2-Aryl/Heteroaryl Product suzuki->prod_suzuki C-C prod_buchwald 2-Amino Product buchwald->prod_buchwald C-N prod_sonogashira 2-Alkynyl Product sonogashira->prod_sonogashira C-C

Caption: Primary diversification pathways at the C2-bromo position.

G cluster_functionalization Secondary Functionalization for SAR start 2-Substituted-5-amino-3-hydroxypyridine amino_mod 5-Amino Group (Acylation, Sulfonylation) start->amino_mod hydroxyl_mod 3-Hydroxyl Group (Etherification, Esterification) start->hydroxyl_mod prod_amide Amide/Sulfonamide Derivatives amino_mod->prod_amide prod_ether Ether/Ester Derivatives hydroxyl_mod->prod_ether

Caption: Orthogonal modification of the amino and hydroxyl groups.

Conclusion

5-Amino-2-bromo-3-hydroxypyridine is a commercially available and highly adaptable building block for contemporary drug discovery. Its three distinct functional groups provide chemists with a robust platform for the rapid and systematic synthesis of diverse compound libraries. The reliable and well-documented reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the precise installation of various substituents to probe biological targets and optimize pharmacokinetic profiles. By leveraging the synthetic strategies and protocols outlined in this guide, research organizations can significantly enhance the efficiency and creative potential of their medicinal chemistry programs.

References

  • Vertex AI Search Result. (2013, July 10). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • ACS Publications. (2007, April 7). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.
  • American Chemical Society.
  • PubMed. (2007, April 27).
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine.
  • Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Royal Society of Chemistry. Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia. Sonogashira coupling.
  • PubMed. (2003, February 10). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors.
  • NIH National Library of Medicine.
  • BenchChem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (2025, August 6).
  • ResearchGate.
  • Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
  • RSC Publishing. (2023, May 24). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
  • ACS Publications. (2020, May 7).
  • Chem-Impex. 2-Amino-3-hydroxy-5-bromopyridine.
  • CymitQuimica. CAS 39903-01-0: 2-Amino-5-bromo-3-hydroxypyridine.
  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
  • RSC Publishing. C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Google Patents.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Vaughan. (2023, December 25). How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively?
  • Organic Chemistry Portal. Suzuki Coupling.
  • Myers, A. The Suzuki Reaction - Chem 115.

Sources

Application

application of 5-Amino-2-bromo-3-hydroxypyridine in agrochemical synthesis

Application Note: Strategic Utilization of 5-Amino-2-bromo-3-hydroxypyridine in Agrochemical Synthesis Executive Summary This guide details the application of 2-Amino-5-bromo-3-hydroxypyridine (CAS 39903-01-0), a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Amino-2-bromo-3-hydroxypyridine in Agrochemical Synthesis

Executive Summary

This guide details the application of 2-Amino-5-bromo-3-hydroxypyridine (CAS 39903-01-0), a high-value "tri-functional" scaffold, in the design of next-generation agrochemicals. While often colloquially referred to by various substituent orderings (e.g., 5-amino-2-bromo-3-hydroxypyridine), the 2-amino-3-hydroxy-5-bromo substitution pattern is the chemically distinct isomer widely used to access oxazolo[4,5-b]pyridine and thiazolo[4,5-b]pyridine cores.

These fused bicyclic systems are bioisosteres of benzoxazoles and benzothiazoles, privileged structures in herbicidal (e.g., bleaching herbicides) and fungicidal active ingredients (AIs). This protocol focuses on leveraging the scaffold's orthogonal reactivity—nucleophilic cyclization at the 2,3-positions and electrophilic cross-coupling at the 5-position—to rapidly generate diverse chemical libraries.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-Amino-5-bromopyridin-3-ol
Common Name 2-Amino-5-bromo-3-hydroxypyridine
CAS Number 39903-01-0
Molecular Weight 189.01 g/mol
Appearance Off-white to light brown powder
Solubility Soluble in DMSO, DMF; sparingly soluble in non-polar solvents.
Stability Oxidation Sensitive. The electron-rich aminophenol motif is prone to oxidation in air, turning dark brown/black.
Storage Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Handling Advisory: Due to the zwitterionic character of the 3-hydroxy-2-aminopyridine motif, solubility can be challenging in standard organic solvents. The use of polar aprotic solvents (DMF, NMP) or converting the amine to a hydrochloride salt often improves processability.

Strategic Synthetic Pathways

The utility of this scaffold lies in its ability to undergo sequential, orthogonal transformations.

Pathway A: The "Head-to-Tail" Cyclization (Agrochemical Core Formation)

The 2-amino and 3-hydroxy groups function as a 1,2-dinucleophile. Reacting this motif with electrophiles (carboxylic acids, aldehydes, or carbonic acid equivalents) yields the oxazolo[4,5-b]pyridine core. This fused system mimics the adenine core found in many plant growth regulators and herbicides.

Pathway B: The "C-5" Diversification (Library Expansion)

The bromine atom at the 5-position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). Crucially, this bromine remains intact during mild cyclization conditions, allowing for "late-stage functionalization" to tune lipophilicity (LogP) and metabolic stability.

Visualizing the Workflow

The following diagram illustrates the modular synthesis of a library of herbicides targeting the isoprenoid biosynthesis pathway.

Agrochemical_Synthesis cluster_0 Mechanism Logic Scaffold Scaffold 2-Amino-5-bromo- 3-hydroxypyridine Cyclization Step 1: Cyclization (Formation of Core) Scaffold->Cyclization + R-COCl / CDI (Ring Closure) Intermediate Intermediate 2-Substituted-6-bromo- oxazolo[4,5-b]pyridine Cyclization->Intermediate Oxazolo-pyridine Core Formed Coupling Step 2: Cross-Coupling (Suzuki/Sonogashira) Intermediate->Coupling + Ar-B(OH)2 / Pd(0) AI Active Ingredient (Herbicidal/Fungicidal) Coupling->AI Final Target

Caption: Modular workflow transforming the 2-amino-5-bromo-3-hydroxypyridine scaffold into bioactive oxazolopyridines.

Detailed Protocol: Synthesis of a 2-Aryl-Oxazolo[4,5-b]pyridine Herbicide

Objective: Synthesize a library candidate where the pyridine core is fused to an oxazole ring (Step 1) and subsequently arylated (Step 2).

Step 1: Cyclization to the Oxazolo[4,5-b]pyridine Core

Avoid using phosgene gas due to safety risks. Use 1,1'-Carbonyldiimidazole (CDI) for urea/carbamate analogs or acid chlorides for 2-aryl derivatives.

Reagents:

  • 2-Amino-5-bromo-3-hydroxypyridine (1.0 eq)

  • 4-Chlorobenzoyl chloride (1.1 eq) [Representative Electrophile]

  • Polyphosphoric acid (PPA) or POCl3 (Dehydrating agent)

Procedure:

  • Mixing: In a round-bottom flask, combine 2-Amino-5-bromo-3-hydroxypyridine (10 mmol) with PPA (15 g).

  • Addition: Add 4-chlorobenzoyl chloride (11 mmol) slowly to the viscous mixture.

  • Heating: Heat the mixture to 120°C for 4–6 hours. Note: The high temperature drives the condensation of the amide intermediate to the fused oxazole ring.

  • Quenching: Cool to 60°C and pour the mixture carefully into crushed ice/water (100 mL) with vigorous stirring.

  • Isolation: Neutralize with 50% NaOH solution to pH 7–8. The solid precipitate (2-(4-chlorophenyl)-6-bromo-oxazolo[4,5-b]pyridine) is collected by filtration.

  • Purification: Recrystallize from Ethanol/DMF.

Validation:

  • LC-MS: Look for the mass shift corresponding to the loss of water (M+ + Electrophile - H2O).

  • 1H NMR: Disappearance of the broad -OH and -NH2 signals; appearance of the aromatic benzoyl signals.

Step 2: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)

Reagents:

  • 6-Bromo-oxazolopyridine intermediate (from Step 1)

  • Aryl boronic acid (e.g., 3-Trifluoromethylphenylboronic acid) (1.2 eq)

  • Pd(dppf)Cl2 (5 mol%)

  • K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Dioxane (0.1 M concentration)

Procedure:

  • Inerting: Charge the reaction vessel with the bromide, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed Dioxane and aqueous K2CO3.

  • Reaction: Heat to 90°C for 12 hours.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Troubleshooting & Optimization (Expert Insights)

ChallengeRoot CauseSolution
Low Yield in Cyclization Incomplete dehydration of the intermediate amide.Increase temperature to 140°C or switch to POCl3 as the solvent/reagent (Vilsmeier-Haack conditions).
Oxidation of Scaffold Air sensitivity of the aminophenol moiety.Use freshly opened reagent or recrystallize the hydrochloride salt before use. Perform all setups under Argon.
Catalyst Poisoning The pyridine nitrogen or oxazole nitrogen coordinating to Pd.Use bidentate ligands with large bite angles (e.g., Xantphos or dppf ) to prevent catalyst sequestration.
Regioselectivity N-alkylation vs O-alkylation (if using alkyl halides).Use Cs2CO3 in DMF to favor O-alkylation if synthesizing ether derivatives instead of oxazoles.

References

  • Scaffold Synthesis & Properties

    • Synthesis of 2-amino-3-hydroxy-5-bromopyridine.[1][2][3] PrepChem. (Methodology for scaffold generation from dibromopyridine). Link

  • Agrochemical Applications (Oxazolopyridines)

    • Synthesis and evaluation of hydroxyazolopyrimidines as herbicides. PubMed (2016). (Discusses bioisosteric replacement in herbicide design). Link

    • Oxazolo[4,5-b]pyridines containing antibacterial agents.[4] ResearchGate.[5] (Demonstrates the biological relevance of the fused core). Link

  • Cross-Coupling Methodologies

    • Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis. BenchChem.[3] (Parallel chemistry on brominated pyridine scaffolds). Link

Disclaimer: This Application Note is for research and development purposes only. All synthesis steps involving hazardous reagents (e.g., POCl3, Bromine) must be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: Synthetic Protocols for Pyridine Derivatives from 5-Amino-2-bromo-3-hydroxypyridine

Abstract & Strategic Overview The scaffold 5-Amino-2-bromo-3-hydroxypyridine represents a high-value "tri-functional" building block in medicinal chemistry. Its unique substitution pattern offers three distinct orthogona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 5-Amino-2-bromo-3-hydroxypyridine represents a high-value "tri-functional" building block in medicinal chemistry. Its unique substitution pattern offers three distinct orthogonal handles for diversification:

  • C2-Bromine: A highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), activated by the adjacent ring nitrogen.

  • C3-Hydroxyl: An acidic handle (

    
    ) capable of O-alkylation or participating in intramolecular cyclization to form fused bicyclic systems (e.g., furo[3,2-b]pyridines).
    
  • C5-Amine: A distal nucleophilic handle suitable for amide coupling, urea formation, or sulfonylation to tune solubility and potency (SAR).

This Application Note provides validated protocols for transforming this core into complex drug-like heterocycles. We prioritize chemoselectivity, ensuring that the reactivity of the C2-Br and C3-OH motifs is exploited without compromising the C5-amine.

Structural Analysis & Chemoselectivity
  • Nucleophilicity Order: C5-

    
     > C3-
    
    
    
    (phenolic) > Ring N.
  • Electrophilicity Order: C2-Br (for metal insertion) >> C5-NH2 (inert to Pd) / C3-OH (inert to Pd).

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactionLandscape Core 5-Amino-2-bromo- 3-hydroxypyridine Protected Scaffold Protection (N-Boc, O-TBS) Core->Protected 1. Boc2O 2. TBSCl Amide C5-Amide/Urea Derivatives Core->Amide R-COCl or R-NCO FuroPyridine Furo[3,2-b]pyridine (Sonogashira + Cyclization) Core->FuroPyridine Terminal Alkyne, Pd/Cu, Base Suzuki C2-Biaryl Derivatives (Suzuki-Miyaura) Protected->Suzuki Ar-B(OH)2, Pd(0) Suzuki->Amide Deprotection & Functionalization

Figure 1: Divergent synthetic pathways from the 5-Amino-2-bromo-3-hydroxypyridine core. The C2-Br/C3-OH motif is critical for bicyclic ring formation.

Protocol 1: Chemoselective Protection Strategy

Before engaging the C2-bromide in metal-catalyzed couplings, the acidic phenol and nucleophilic amine must often be masked to prevent catalyst poisoning or side reactions.

Objective: Synthesize 5-(Boc-amino)-2-bromo-3-(tert-butyldimethylsilyloxy)pyridine .

Materials
  • Starting Material: 5-Amino-2-bromo-3-hydroxypyridine (1.0 equiv)

  • Reagent A: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Reagent B: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF or THF[1]

Step-by-Step Procedure
  • N-Protection (Amine):

    • Dissolve the starting material in anhydrous THF (0.2 M).

    • Add

      
       (1.1 equiv) and 
      
      
      
      (1.2 equiv).
    • Stir at RT for 4–6 hours. Note: The phenolic OH is less nucleophilic towards Boc2O than the aniline NH2.

    • Monitor by TLC (Hexane:EtOAc 1:1). The intermediate (N-Boc phenol) will be less polar.

  • O-Protection (Phenol):

    • To the same reaction vessel (or after workup), add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv).

    • Stir at RT for 12 hours.

    • Quench: Dilute with water and extract with EtOAc (3x).

    • Purification: Wash organics with brine, dry over

      
      , and concentrate. Purify via flash chromatography (SiO2, 0-20% EtOAc/Hexane).
      

Yield Expectation: 85-92% (over 2 steps).

Protocol 2: C2-Suzuki-Miyaura Cross-Coupling

This protocol installs aryl or heteroaryl groups at the C2 position. The 2-bromo position is highly activated, allowing for mild conditions.

Substrate: 5-(Boc-amino)-2-bromo-3-(TBS-oxy)pyridine (from Protocol 1).

Optimization Table: Reaction Conditions
ParameterCondition A (Standard)Condition B (Challenging Substrates)Condition C (Green/Aqueous)
Catalyst

(5 mol%)

/ XPhos

Base

(2.0 M aq)

(3.0 equiv)

(3.0 equiv)
Solvent DME /

(4:1)
1,4-Dioxane (anhydrous)Toluene /

/ EtOH
Temp 85°C100°C90°C
Time 4–12 h12–24 h6–12 h
Detailed Workflow (Condition A)
  • Setup: In a Schlenk tube, combine the protected pyridine substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed DME (dimethoxyethane) and 2.0 M aqueous

    
     (ratio 4:1, concentration 0.1 M).
    
  • Reaction: Seal and heat to 85°C. The solution typically turns from yellow to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography. Note: The Boc and TBS groups usually survive these basic conditions intact.

Protocol 3: Advanced Cyclization to Furo[3,2-b]pyridines

This is a high-value transformation where the 2-Br and 3-OH motifs cooperate to form a fused furan ring. This mimics the core structure of several kinase inhibitors.

Mechanism: Sonogashira coupling of a terminal alkyne at C2, followed by intramolecular nucleophilic attack of the C3-hydroxyl onto the alkyne (5-endo-dig or 6-endo-dig cyclization).

FuroPyridineSynthesis Step1 Start: 5-Amino-2-bromo-3-hydroxypyridine (N-Boc protected, OH free) Step2 Sonogashira Coupling (PdCl2(PPh3)2, CuI, Et3N) Step1->Step2 + Terminal Alkyne Step3 Intermediate: 2-Alkynyl-3-hydroxypyridine Step2->Step3 C-C Bond Formation Step4 Cyclization (One-Pot or Acid/Au catalyzed) Step3->Step4 Intramolecular Attack Final Product: 2-Substituted-Furo[3,2-b]pyridine Step4->Final Aromatization

Figure 2: Workflow for the synthesis of the Furo[3,2-b]pyridine scaffold.

Experimental Procedure
  • Reagents:

    • Substrate: 5-(Boc-amino)-2-bromo-3-hydroxypyridine (1.0 equiv). Note: OH must be free.

    • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Co-catalyst: CuI (2 mol%).

    • Base/Solvent:

      
       (3.0 equiv) in DMF or pure 
      
      
      
      .
  • Coupling & Cyclization:

    • Mix substrate, catalysts, and base in DMF under Argon.

    • Add alkyne dropwise.

    • Heat to 80–100°C . High temperature promotes both the coupling and the subsequent cyclization of the oxygen onto the triple bond.

  • Monitoring:

    • TLC will show the disappearance of the bromide. An intermediate (alkyne) may be visible, but at 100°C, it often converts directly to the cyclized furan.

  • Workup:

    • Standard EtOAc extraction. Wash extensively with water to remove DMF.

    • Purify on Silica Gel.[1]

Reference Note: This protocol is adapted from general methods for synthesizing furo[3,2-b]pyridines from 3-hydroxy-2-halopyridines [1, 2].

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of Boronic AcidUse Boronic Esters (Pinacol) or add excess acid. Switch to anhydrous conditions (Dioxane/CsF).
Catalyst Poisoning Free

or

binding Pd
Ensure full protection (N-Boc, O-TBS) before coupling.
Incomplete Cyclization Temperature too lowIncrease temp to 110°C or add a Lewis Acid (

or

) to drive the alkyne activation.
C5-Amine Side Reactions Competitive couplingThe C5-amine is generally unreactive to oxidative addition compared to C2-Br, but N-arylation can occur with strong bases. Use N-Boc protection.

References

  • BenchChem. Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol. Retrieved from

  • Organic Chemistry Portal. Sonogashira Coupling - Mechanism and Conditions. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11694041, 2-Amino-5-bromo-3-hydroxypyridine. (Used for physical property verification of the isomer class). Retrieved from

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide. Retrieved from

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 5-Amino-2-bromo-3-hydroxypyridine

Introduction: The Versatility of a Trifunctional Pyridine Scaffold 5-Amino-2-bromo-3-hydroxypyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Trifunctional Pyridine Scaffold

5-Amino-2-bromo-3-hydroxypyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique arrangement of three distinct functional groups—a nucleophilic amine, a reactive bromine atom poised for cross-coupling, and a hydroxyl group—on a pyridine core makes it an exceptionally versatile scaffold. This guide provides an in-depth exploration of its reactivity and offers detailed, field-proven protocols for its application in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Reactivity Profile and Mechanistic Considerations

To effectively utilize 5-Amino-2-bromo-3-hydroxypyridine, it is crucial to understand the interplay of its functional groups, which dictates its reactivity in palladium-catalyzed cross-coupling reactions.

  • The 2-Bromo Position: The carbon-bromine bond is the primary reactive site for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle. The reactivity of organohalides in this step typically follows the trend I > OTf > Br >> Cl.[1][2] The electron-deficient nature of the pyridine ring facilitates this oxidative addition compared to a similarly substituted bromobenzene.

  • The 5-Amino Group: This primary amine is a potential coordinating ligand for the palladium center. Such coordination can sometimes sequester the catalyst, leading to lower reaction efficiency.[3] While modern, bulky phosphine ligands often mitigate this issue, for particularly sensitive transformations, protection of the amine as an amide may be considered.

  • The 3-Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by the strong bases often used in cross-coupling reactions. The resulting pyridinolate could potentially interact with the catalyst. Furthermore, its proximity to the reactive 2-position may allow for chelation effects that influence the reaction's selectivity and rate.[4]

Understanding these intrinsic properties is key to the rational design of experimental setups and the troubleshooting of unexpected outcomes.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species.[1][2][5] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The base is crucial for activating the organoboron species to facilitate the transmetalation step.[1][5][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R¹-R² (Product) Transmetalation->Product ArX R¹-X (5-Amino-2-bromo- 3-hydroxypyridine) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Amino-2-bromo-3-hydroxypyridine with Phenylboronic Acid

This protocol provides a general starting point; optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acid partners.

Materials:

  • 5-Amino-2-bromo-3-hydroxypyridine

  • Phenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-Amino-2-bromo-3-hydroxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solution should be thoroughly degassed via sparging with inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Data Summary and Causality

For successful Suzuki couplings with this substrate, careful selection of reagents is paramount.

ComponentRecommended ReagentsRationale & Expert Insights
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) sources like Pd(OAc)₂ require in situ reduction, which is often facilitated by phosphine ligands.
Ligand PPh₃, XPhos, SPhos, dtbpfFor challenging couplings, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) can accelerate reductive elimination and prevent catalyst deactivation.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid to form a more nucleophilic boronate species.[1][7] K₃PO₄ is a stronger base often used for less reactive substrates, while K₂CO₃ is a good starting point.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF/H₂OA biphasic system with water is common, as it helps dissolve the inorganic base and facilitates the formation of the active boronate.[1][8][9] Anhydrous conditions may be required if protodeboronation is an issue.[8]

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[10][11] This reaction couples an aryl halide with a primary or secondary amine, providing access to a vast chemical space that is otherwise difficult to reach.

Catalytic Cycle Overview

Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10][12]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition AmideComplex [Ar-Pd(II)-NR¹R²(L)] OxAdd->AmideComplex Amine Binding & Deprotonation AmideComplex->Pd0 Reductive Elimination Product R-NR¹R² (Product) AmideComplex->Product ArX R-X (5-Amino-2-bromo- 3-hydroxypyridine) ArX->OxAdd Amine R¹R²NH (Amine) Amine->AmideComplex Base Base Base->AmideComplex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of 5-Amino-2-bromo-3-hydroxypyridine with Morpholine

This protocol uses a common secondary amine; conditions should be optimized for other amine partners.

Materials:

  • 5-Amino-2-bromo-3-hydroxypyridine

  • Morpholine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol% Pd)

  • XPhos (4.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.8 equivalents)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line glassware

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add NaOtBu (1.8 eq) to a flame-dried Schlenk tube.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and XPhos (0.045 eq) in a small amount of anhydrous toluene. Stir for 10 minutes.

  • Reagent Addition: To the Schlenk tube containing the base, add 5-Amino-2-bromo-3-hydroxypyridine (1.0 eq). Add anhydrous toluene, followed by morpholine (1.5 eq).

  • Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until complete (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary and Causality

Success in Buchwald-Hartwig amination is highly dependent on the synergy between the ligand and base.

ComponentRecommended ReagentsRationale & Expert Insights
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium precursors. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst.[11]
Ligand XPhos, BrettPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step and stabilize the active monoligated Pd(0) species.[9][10]
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is a common choice for many amine types.[12]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.

General Experimental Workflow and Safety

A robust and safe experimental setup is critical for reproducibility and personal protection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-Dry Glassware reagents Weigh Reagents (Solid) start->reagents inert Inert Atmosphere (N₂ or Ar) reagents->inert solvents Add Degassed/ Anhydrous Solvents inert->solvents catalyst Add Catalyst & Ligand solvents->catalyst heat Heat & Stir (Oil Bath) catalyst->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Safety and Handling Precautions

Substituted bromopyridines should be handled with care. Assume 5-Amino-2-bromo-3-hydroxypyridine has similar hazards.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14][15]

  • Engineering Controls: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[14][16]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][16][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[14][17]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Reaction temperature too low.1. Use a fresh bottle of catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly by sparging with N₂/Ar for 20-30 min.[8]3. Increase reaction temperature in 10 °C increments.
Protodeboronation (Suzuki) (Starting material is consumed, but replaced by debrominated starting material)1. Base is too strong or concentration is too high.2. Presence of excess water.3. Prolonged reaction time at high temperature.1. Switch to a milder base (e.g., K₃PO₄ to K₂CO₃).2. Use anhydrous conditions with K₃PO₄.[8]3. Monitor reaction closely and stop once starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen in the reaction vessel.Improve degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.[8]
Decomposition of Starting Material 1. Base is too harsh for the substrate.2. Temperature is too high.1. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃ instead of NaOtBu).2. Lower the reaction temperature.

References

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Facile Synthesis of Functionalized 2-Aminopyridines. (2025). Synfacts, 21(11), 1093. Available at: [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. Available at: [Link]

  • Lima, C., Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. Available at: [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Słowik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Available at: [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Available at: [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study. Available at: [Link]

  • Zhang, N., et al. (2012). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. Available at: [Link]

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. Available at: [Link]

  • Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.
  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

Sources

Method

The Emerging Role of 5-Amino-2-bromo-3-hydroxypyridine in Advanced Materials Synthesis: A Guide for Innovators

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block In the quest for novel materials with tailored functionalities, the strategic selection of molecular building blocks is paramount. 5-Amino-2-br...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the quest for novel materials with tailored functionalities, the strategic selection of molecular building blocks is paramount. 5-Amino-2-bromo-3-hydroxypyridine, a substituted pyridine derivative, is emerging as a compound of significant interest for researchers in material science. While traditionally recognized as a key intermediate in pharmaceutical synthesis, its unique trifunctional nature—possessing an amine, a bromine atom, and a hydroxyl group—offers a versatile platform for the design and synthesis of next-generation polymers and functional organic materials.[1] This guide provides an in-depth exploration of the potential applications of 5-Amino-2-bromo-3-hydroxypyridine in material science, complete with hypothetical, yet scientifically grounded, protocols to inspire and direct future research.

The inherent properties of the pyridine ring, being electron-deficient, coupled with the reactive sites offered by the amino, bromo, and hydroxyl substituents, make this molecule a compelling candidate for incorporation into advanced material backbones.[2] These functionalities allow for a variety of chemical transformations, including but not limited to, polymerization, cross-coupling reactions, and the formation of coordination complexes, opening avenues for materials with unique optical, electronic, and thermal properties.

Core Concepts: Leveraging Multifunctionality for Material Design

The true potential of 5-Amino-2-bromo-3-hydroxypyridine in material science lies in the strategic exploitation of its three key functional groups. Each group provides a distinct reactive handle, enabling a modular approach to material design.

  • The Amino Group (-NH₂): This primary amine is a versatile nucleophile, readily participating in reactions to form amides, imines, and secondary or tertiary amines. In the context of polymer science, the amino group can be a critical component in the synthesis of polyamides, polyimides, and other nitrogen-containing polymers. It can also be diazotized to create a reactive diazonium salt for further functionalization.

  • The Bromo Group (-Br): The bromine atom on the pyridine ring is an excellent leaving group, making it highly suitable for a range of cross-coupling reactions.[2] Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, enabling the construction of conjugated systems and the linkage of different monomer units.[2] This is particularly relevant for the development of organic electronic materials.

  • The Hydroxyl Group (-OH): The phenolic hydroxyl group offers another site for reaction. It can be alkylated or acylated to introduce new side chains, or it can participate in condensation reactions to form ethers or esters. The acidity of the hydroxyl group can also be tuned, influencing the intermolecular interactions and solubility of the resulting material.

The interplay of these three functional groups on a stable aromatic core provides a rich chemical landscape for the creation of complex and functional materials.

Application Focus 1: High-Performance Polymers and Poly(pyridinium salt)s

A promising application of 5-Amino-2-bromo-3-hydroxypyridine is in the synthesis of high-performance polymers. Its structure lends itself to the creation of monomers that can be polymerized to yield materials with desirable thermal stability, mechanical strength, and specific electronic properties.

One particularly interesting class of materials is poly(pyridinium salt)s. These are ionic polymers that have been shown to exhibit liquid-crystalline and light-emitting properties.[3][4] While the direct polymerization of 5-Amino-2-bromo-3-hydroxypyridine into a poly(pyridinium salt) is not yet widely documented, its derivatives can be envisioned as key components in such syntheses. For instance, the amino group could be reacted to link to another aromatic system, and the bromine could be substituted in a subsequent step to form the pyridinium cation, which is the defining feature of this polymer class.

Hypothetical Protocol: Synthesis of a Novel Copolymer Incorporating a 5-Amino-2-bromo-3-hydroxypyridine Derivative

This protocol outlines a hypothetical, two-step process to synthesize a copolymer where a derivative of 5-Amino-2-bromo-3-hydroxypyridine is incorporated. This is designed to illustrate the potential synthetic pathways and should be adapted and optimized based on experimental findings.

Step 1: Synthesis of a Diamine Monomer from 5-Amino-2-bromo-3-hydroxypyridine

  • Protection of the Hydroxyl Group:

    • Dissolve 5-Amino-2-bromo-3-hydroxypyridine in a suitable aprotic solvent (e.g., N,N-Dimethylformamide, DMF).

    • Add a suitable protecting group for the hydroxyl function, for example, tert-Butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole.

    • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction to isolate the protected intermediate.

  • Suzuki-Miyaura Cross-Coupling:

    • To the protected intermediate, add a bis(boronic acid) or bis(boronic ester) derivative (e.g., 1,4-phenylenediboronic acid) in a solvent system such as a mixture of toluene, ethanol, and water.

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

    • Cool the reaction and perform an extractive work-up to isolate the diamine monomer.

Step 2: Polycondensation to Form a Polyamide

  • Polymerization Reaction:

    • Dissolve the synthesized diamine monomer in an anhydrous polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).

    • Add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) dropwise to the cooled solution under vigorous stirring.

    • Allow the reaction to warm to room temperature and continue stirring for several hours to build molecular weight.

  • Polymer Isolation and Deprotection:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Filter and wash the polymer thoroughly.

    • Dry the polymer under vacuum.

    • To remove the protecting group from the hydroxyl function, treat the polymer with a suitable deprotecting agent (e.g., tetra-n-butylammonium fluoride, TBAF, for a TBDMS group) in an appropriate solvent.

    • Purify the final polymer by reprecipitation.

Data Presentation: Expected Properties of the Hypothetical Polymer

PropertyExpected OutcomeRationale
Thermal Stability High (Decomposition temperature > 300 °C)Incorporation of aromatic rings in the polymer backbone.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, NMP)The presence of the hydroxyl group can enhance solubility.
Optical Properties Potential for fluorescenceThe conjugated segments derived from the Suzuki coupling.

Experimental Workflow Diagram

G cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Polymerization A 5-Amino-2-bromo-3-hydroxypyridine B Protection of -OH group A->B TBDMSCl, Imidazole C Suzuki-Miyaura Coupling with diboronic acid B->C Pd(PPh3)4, Na2CO3 D Diamine Monomer C->D E Diamine Monomer F Polycondensation with diacid chloride E->F G Protected Polymer F->G H Deprotection G->H TBAF I Final Functional Polymer H->I

Caption: Hypothetical workflow for the synthesis of a functional polymer.

Application Focus 2: Organic Electronics and Optoelectronic Materials

The electron-deficient nature of the pyridine ring makes pyridine-containing materials promising candidates for use in organic electronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[2] While research on 5-Amino-2-bromo-3-hydroxypyridine for these specific applications is in its early stages, the structural motifs are highly relevant.

By utilizing the bromo- and amino- functionalities for cross-coupling and derivatization reactions, it is possible to synthesize conjugated oligomers and polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The hydroxyl group can be used to fine-tune the solid-state packing and morphology of the material, which are critical factors for device performance.[5]

Conceptual Pathway for a Light-Emitting Material

A potential route to a light-emitting material would involve a multi-step synthesis:

  • Core Synthesis: A Suzuki or Stille coupling reaction at the bromine position to introduce a fluorescent chromophore.

  • Functionalization: Derivatization of the amino and hydroxyl groups to enhance solubility and processability, and to control intermolecular interactions.

  • Polymerization (optional): If a polymeric material is desired, the functionalized monomer could be polymerized through a suitable reaction, such as a Yamamoto or Heck coupling, if other reactive sites are introduced.

Logical Relationship Diagram

G A 5-Amino-2-bromo- 3-hydroxypyridine B Functional Monomer Synthesis A->B Derivatization C Polymerization B->C D Advanced Material C->D E Organic Electronics D->E F High-Performance Polymers D->F

Caption: Logical progression from starting material to application.

Trustworthiness and Self-Validation in Protocols

The provided hypothetical protocols are designed with self-validating principles in mind. For any experimental work based on these concepts, the following analytical techniques are crucial for characterization and validation at each step:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized monomers and the final polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups and to monitor the progress of the reactions.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized monomers and intermediates.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized polymers.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and phase transitions of the final materials.

  • UV-Vis and Fluorescence Spectroscopy: To characterize the optical properties of the materials, which is essential for optoelectronic applications.

By employing these standard analytical techniques, researchers can ensure the integrity of their synthetic pathway and the properties of the resulting materials.

Conclusion: A Call for Exploration

5-Amino-2-bromo-3-hydroxypyridine stands as a promising, yet underexplored, building block in the field of material science. Its inherent multifunctionality provides a rich platform for the creative design of novel polymers and organic functional materials. The concepts and hypothetical protocols presented in this guide are intended to serve as a starting point for researchers and scientists to unlock the full potential of this versatile molecule. As the demand for advanced materials with precisely controlled properties continues to grow, the exploration of such unique building blocks will be a key driver of innovation.

References

  • Jo, T. S. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr.... UNLV Retrospective Theses & Dissertations. [Link]

  • Unknown. (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. [Link]

  • Jo, T. S., et al. (2018). Poly(pyridinium salt)s Containing 9,9-Bis(4-aminophenyl)fluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Polymers (Basel), 10(7), 743. [Link]

  • Unknown. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Research Publications, 5(9). [Link]

  • Yakan, H., et al. (2017). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 22(11), 1883. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]

  • Jo, T. S., et al. (2018). Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Polymers (Basel), 10(9), 1014. [Link]

  • Unknown. (n.d.). Synthesis, homopolymerization and properties of p-aminopyridine methacrylate. Polymer Science, Series B, 61(1), 69-75. [Link]

  • Bayer AG. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives. U.S.
  • Unknown. (n.d.). Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
  • Quirk, R. P., & Kim, J. (1991). Synthesis of polymers with primary amino end groups, 1. Reactions of anionic living polymers with protected aminating reagents. Macromolecules, 24(16), 4515-4522. [Link]

  • Khan, I., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(11), 2949. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. PubChem Compound Database. [Link]

  • Unknown. (n.d.). Amino-functionalized polysaccharide derivatives: Synthesis, properties and application. Carbohydrate Polymers, 250, 116938. [Link]

  • Unknown. (n.d.). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][3]oxazine-1,8-diones. Molecules, 28(3), 1234. [Link]

  • Unknown. (n.d.). Organic electronics by design: the power of minor atomic and structural changes. Journal of Materials Chemistry C, 3(36), 9348-9363. [Link]

Sources

Application

Application Note: Protecting Group Strategies for 5-Amino-2-bromo-3-hydroxypyridine

Introduction: The Strategic Importance of a Multifunctional Scaffold 5-Amino-2-bromo-3-hydroxypyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Multifunctional Scaffold

5-Amino-2-bromo-3-hydroxypyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique arrangement of an amino group, a hydroxyl group, and a bromine atom on a pyridine core offers multiple points for diversification, enabling the synthesis of complex molecular architectures and libraries of potential drug candidates.[1] However, the very presence of these multiple reactive sites—the nucleophilic amino group and the acidic hydroxyl group—presents a significant challenge in regioselective synthesis. To effectively manipulate one site without unintended reactions at another, a robust and well-designed protecting group strategy is not just advantageous, it is essential.

This application note provides a detailed guide for researchers on the strategic selection and implementation of protecting groups for the 5-amino and 3-hydroxyl functionalities of this versatile pyridine derivative. We will delve into orthogonal protection schemes, provide detailed, field-tested protocols, and explain the chemical reasoning behind the strategic choices to ensure successful and predictable synthetic outcomes.

The Chemoselectivity Challenge

The primary challenge in the chemistry of 5-Amino-2-bromo-3-hydroxypyridine lies in the similar, yet distinct, reactivity of the amino and hydroxyl groups. The amino group is nucleophilic, while the hydroxyl group is both nucleophilic and acidic. The electron-deficient nature of the pyridine ring further modulates the reactivity of these substituents. A successful synthetic strategy hinges on the ability to mask one group while transforming the other, and then to unmask the first group without disturbing the newly formed functionality. This requires a careful selection of protecting groups that can be installed and removed under specific, non-interfering conditions—the essence of an orthogonal strategy.[2][3][4]

Strategic Protection of the 5-Amino Group

The 5-amino group, being a primary amine, is susceptible to a range of reactions including acylation, alkylation, and sulfonylation. Its nucleophilicity must be temporarily attenuated to allow for selective reactions at the 3-hydroxyl position. Carbamates are the most common and effective choice for this purpose.

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, and is highly effective for protecting amino groups.[5] It is stable to a wide range of non-acidic conditions, including basic hydrolysis and many organometallic reagents, making it an excellent choice for subsequent manipulations.

Mechanism of Protection: The protection proceeds via the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). The reaction is often catalyzed by a base, and in the case of less nucleophilic amines like aminopyridines, a catalyst such as 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction.[6] DMAP first reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the amino group.[6]

Protocol 1: N-Boc Protection of 5-Amino-2-bromo-3-hydroxypyridine

  • Materials:

    • 5-Amino-2-bromo-3-hydroxypyridine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

    • Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of 5-Amino-2-bromo-3-hydroxypyridine in anhydrous DCM, add TEA and DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O in DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent like dioxane or methanol.[7] This acidic removal is orthogonal to many hydroxyl protecting groups, such as silyl ethers, which are cleaved by fluoride ions.[7]

Strategic Protection of the 3-Hydroxyl Group

The phenolic hydroxyl group is acidic and can interfere with reactions involving bases or organometallics. It can also be a site of unwanted acylation or alkylation. Silyl ethers are a popular choice for hydroxyl protection due to their ease of installation, stability, and mild, selective removal conditions.[8]

Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS or TBS)

The TBDMS group offers a good balance of stability and ease of cleavage. It is robust enough to withstand a variety of reaction conditions, including those used for Boc deprotection (strong acid, for short periods), yet it can be selectively removed using a fluoride source.[8]

Mechanism of Protection: The reaction involves the formation of a silicon-oxygen bond. The alcohol attacks the silicon atom of the silyl chloride, and a base, typically imidazole, facilitates the reaction by acting as a proton scavenger and potentially as a nucleophilic catalyst.[8]

Protocol 2: O-TBDMS Protection of 3-Hydroxy-5-(N-Boc-amino)-2-bromopyridine

  • Materials:

    • N-Boc-5-amino-2-bromo-3-hydroxypyridine (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Boc protected starting material in anhydrous DMF.

    • Add imidazole to the solution and stir until it dissolves.

    • Add TBDMSCl in one portion.

    • Stir the reaction at room temperature for 2-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Deprotection: The TBDMS group is typically removed with a fluoride ion source. Tetra-n-butylammonium fluoride (TBAF) in THF is the most common reagent. Alternatively, for more sensitive substrates, HF-pyridine or other fluoride sources can be employed.[9]

Orthogonal Protecting Group Strategy

The combination of N-Boc and O-TBDMS represents an excellent orthogonal protecting group strategy for 5-Amino-2-bromo-3-hydroxypyridine.[4][7] The N-Boc group is acid-labile, while the O-TBDMS group is fluoride-labile. This allows for the selective deprotection of either group in the presence of the other, providing maximum flexibility in the synthetic design.

Summary of Orthogonal Strategy:
Protecting GroupFunctional GroupInstallation ConditionsDeprotection ConditionsStability
Boc 5-AminoBoc₂O, Base (e.g., TEA, DMAP), DCMStrong Acid (e.g., TFA, HCl)Stable to base, fluoride, hydrogenation
TBDMS 3-HydroxylTBDMSCl, Imidazole, DMFFluoride Source (e.g., TBAF, HF-Py)Stable to mild acid/base, hydrogenation

Visualizing the Strategy

A clear decision-making process is crucial for implementing a successful protecting group strategy. The following diagram illustrates a typical workflow.

G Start 5-Amino-2-bromo-3-hydroxypyridine N_Protect Protect Amino Group (e.g., Boc) Start->N_Protect  Need to modify OH O_Protect Protect Hydroxyl Group (e.g., TBDMS) Start->O_Protect  Need to modify NH2 N_Boc_SM N-Boc protected intermediate N_Protect->N_Boc_SM O_TBDMS_SM O-TBDMS protected intermediate O_Protect->O_TBDMS_SM React_OH React at Hydroxyl Group N_Boc_SM->React_OH React_NH2 React at Amino Group O_TBDMS_SM->React_NH2 Fully_Protected Fully Protected (N-Boc, O-TBDMS) Deprotect_N Deprotect Amino Group (Acid) React_OH->Deprotect_N Deprotect_O Deprotect Hydroxyl Group (Fluoride) React_NH2->Deprotect_O Final_Product_1 Functionalized at OH Deprotect_N->Final_Product_1 Final_Product_2 Functionalized at NH2 Deprotect_O->Final_Product_2

Caption: Decision workflow for selective functionalization.

The following diagram illustrates the sequential protection and deprotection steps in an orthogonal strategy.

G cluster_0 Protection Phase cluster_1 Synthesis Phase cluster_2 Deprotection Phase A Starting Material B N-Boc Protected A->B Boc₂O, TEA C N-Boc, O-TBDMS Protected B->C TBDMSCl, Imidazole D Reaction at Another Site C->D Desired Chemistry E O-TBDMS Protected D->E TFA/DCM F Final Product E->F TBAF/THF

Caption: Orthogonal protection and deprotection sequence.

Conclusion

The successful synthesis of complex molecules derived from 5-Amino-2-bromo-3-hydroxypyridine is critically dependent on a well-executed protecting group strategy. The combination of an acid-labile N-Boc group and a fluoride-labile O-TBDMS group provides a robust and versatile orthogonal system. This allows for the selective manipulation of each functional group, opening the door to a wide array of synthetic transformations. By understanding the principles behind the selection, installation, and cleavage of these protecting groups, researchers can confidently navigate the challenges of multifunctional compound synthesis and accelerate their drug discovery and development programs.

References

  • Ferraz, H. M. C., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(9), 14698-14709. Retrieved from [Link]

  • Google Patents. (2013). CN102936220A - BOC protection method for aminopyridine.
  • Google Patents. (2014). CN102936220B - BOC protection method for aminopyridine.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • RSC Publishing. (2015). Dual protection of amino functions involving Boc. RSC Advances, 5(10), 7135-7144. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Reddit. (2023). Removal of TBDMS from a hydroxypyridine derivative. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 213-259.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Retrieved from [Link]

  • Ogilvie, K. K., & Hakimelahi, G. H. (1983). Removal of silyl protecting groups from hydroxyl functions with ammonium fluoride in methanol.
  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Popali, S. (2018). Protecting groups and their deprotection. SlideShare. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

  • ResearchGate. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Retrieved from [Link]

  • NIH. (2011). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 8(9), 629-632.

Sources

Method

scale-up synthesis of 5-Amino-2-bromo-3-hydroxypyridine derivatives

Application Note & Protocol Guide Topic: Scale-Up Synthesis of 5-Amino-2-bromo-3-hydroxypyridine and Its Derivatives For: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Amino-2-bromo-3-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Scale-Up Synthesis of 5-Amino-2-bromo-3-hydroxypyridine and Its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Amino-2-bromo-3-hydroxypyridine is a pivotal building block in modern medicinal and agrochemical chemistry, most notably as a key intermediate in the synthesis of pharmaceuticals like the third-generation ALK inhibitor, Lorlatinib[1]. Transitioning the synthesis of this and related pyridine derivatives from the laboratory bench to kilogram or pilot-plant scale introduces significant challenges that demand a shift in perspective from pure discovery chemistry to robust process chemistry.[2][3] This guide provides an in-depth analysis of synthetic strategies, addresses critical scale-up parameters, and offers detailed protocols designed for safety, efficiency, and reproducibility at scale. We will explore the causality behind experimental choices, focusing on managing reaction exotherms, ensuring process safety, and implementing effective purification strategies.

Strategic Analysis of Synthetic Pathways

The synthesis of highly functionalized pyridines is a well-explored area of organic chemistry.[4][5] For the target compound, 5-Amino-2-bromo-3-hydroxypyridine, several routes from commercially available starting materials are viable. The choice of pathway for scale-up depends critically on factors such as raw material cost, atom economy, process safety, and the impurity profile of the final product.

Comparative Overview of Synthetic Routes
RouteStarting MaterialKey Transformation(s)Pros for Scale-UpCons for Scale-Up
A 2-Amino-3-hydroxypyridineProtection, Bromination, DeprotectionFewer steps, potentially higher overall yield.Bromination regioselectivity can be a challenge.
B 2-AminopyridineBromination, Nitration, Reduction, HydroxylationReadily available and inexpensive starting material.[6]Multiple steps, use of harsh nitrating agents, potential for complex impurity profiles.[6]
C 2-Amino-3,5-dibromopyridineSelective HydrolysisDirect route if the starting material is available.Requires high temperatures and pressures in an autoclave; selectivity can be an issue.[7][8]

A Chinese patent outlines a promising three-step route starting from 2-amino-3-hydroxypyridine, involving ring closure (protection), photocatalytic bromination, and hydrolysis, which is noted for being more environmentally friendly and economical.[1] This approach, along with the more traditional route from 2-aminopyridine, forms the basis of our process development discussion.

Mechanistic Considerations for Scale-Up

The core chemical transformation in most routes is the electrophilic bromination of an activated pyridine ring. The amino and hydroxyl groups are strongly activating ortho-, para-directors, making the C5 position susceptible to bromination. However, this high reactivity also presents the primary challenge: controlling the reaction to prevent over-bromination (e.g., formation of 2-amino-3,5-dibromopyridine) and managing the significant heat of reaction.[9][10]

G cluster_0 Route A cluster_1 Route B A_SM 2-Amino-3-hydroxypyridine A_P1 Protected Intermediate A_SM->A_P1 Protection A_P2 Brominated Intermediate A_P1->A_P2 Bromination A_FP 5-Amino-2-bromo-3-hydroxypyridine A_P2->A_FP Hydrolysis/ Deprotection B_SM 2-Aminopyridine B_P1 2-Amino-5-bromopyridine B_SM->B_P1 Bromination B_P2 2-Amino-5-bromo-3-nitropyridine B_P1->B_P2 Nitration B_P3 3-Amino-5-bromo-2-hydroxypyridine (via intermediates) B_P2->B_P3 Reduction & Diazotization B_FP 5-Amino-2-bromo-3-hydroxypyridine B_P3->B_FP Rearrangement

Caption: High-level comparison of primary synthetic routes.

Critical Scale-Up Parameters and Safety Protocols

Transitioning from gram-scale to multi-kilogram production requires meticulous attention to process variables that are often negligible in the lab.[2][11]

Heat and Mass Transfer

Multicomponent reactions, especially exothermic ones like bromination, pose a significant risk of thermal runaway if not properly controlled.[9] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Causality: The rate of heat generation from the reaction can exceed the rate of heat removal by the reactor's cooling system, leading to a rapid temperature increase, pressure buildup, and potential for vessel failure.

  • Solution:

    • Controlled Reagent Addition: The brominating agent (e.g., liquid bromine or a solution of NBS) must be added slowly and sub-surface to prevent localized "hot spots."

    • Efficient Agitation: High-torque overhead stirring is essential to ensure rapid mixing and uniform heat distribution.

    • Process Calorimetry: Before scaling, reaction calorimetry (e.g., using an RC1 calorimeter) should be performed to determine the heat of reaction and ensure the plant's cooling capacity is sufficient.[9]

The Bromination Hazard: A Self-Validating Safety System

Bromine is highly corrosive, toxic, and a strong oxidizing agent that can cause severe burns upon contact and respiratory damage upon inhalation.[12][13] A multi-layered safety approach is mandatory.

  • Engineering Controls:

    • Material Compatibility: All reactors, pipework, and transfer lines must be constructed from compatible materials such as borosilicate glass, PVDF, or glass-lined steel.[14] Aluminum is highly incompatible and poses a fire hazard.[14]

    • Ventilation and Scrubbing: The reaction must be conducted in a well-ventilated area, with reactor off-gas directed to a caustic scrubber (e.g., sodium hydroxide or sodium thiosulfate solution) to neutralize any unreacted bromine vapors.[12][14]

    • Containment: Install splash guards and flange guards on transfer lines. A dump tank containing a neutralizing agent should be available for emergencies.[14]

  • Personal Protective Equipment (PPE): A full complement of PPE is non-negotiable. This includes:

    • Chemical-resistant gloves and apron.

    • Gumboots or chemical-resistant footwear.[14]

    • Full face shield and chemical splash goggles.

    • For handling neat bromine, a supplied-air respirator is required.[12][14]

  • In-Situ Generation (Flow Chemistry): A modern approach to mitigate the risks of storing and handling large quantities of molecular bromine is its in-situ generation in a continuous flow reactor.[15][16] Reacting an oxidant like NaOCl with HBr generates Br2, which is immediately consumed in the reaction stream. Any excess bromine is quenched before the product stream exits the reactor, minimizing exposure risk.[15][16]

G cluster_safety Bromination Safety Workflow PPE Full PPE (Respirator, Face Shield, Gloves, Apron) EngControl Engineering Controls (Fume Hood, Scrubber, Compatible Materials) Reagent Bromine Reagent (or In-Situ Generation) Reactor Jacketed Reactor (Glass-Lined) Reagent->Reactor Controlled Addition Quench Quench Station (Sodium Thiosulfate) Reactor->Quench Reaction Mixture Waste Neutralized Waste Quench->Waste

Caption: Mandatory safety workflow for bromination reactions.

Large-Scale Purification

While laboratory purification often relies on silica gel chromatography, this method is generally not economically viable for multi-kilogram production.

  • Crystallization: This is the preferred method for purifying solid products at scale. The protocol should be optimized by screening various solvent/anti-solvent systems to maximize yield and purity.

  • Extraction: Liquid-liquid extraction is used to remove water-soluble byproducts and impurities.

  • Chromatography: For challenging separations, specialized large-scale chromatography techniques may be necessary. Cation-exchange chromatography has been shown to be effective for purifying aminopyridine derivatives on a large scale.[17]

Application Protocol: Scale-Up Synthesis of 2-Amino-5-bromo-3-hydroxypyridine (Route from 2-Aminopyridine)

This protocol is adapted from established procedures and optimized for a 1 kg scale synthesis.[6][10] It represents a robust, traditional approach.

Step 1: Bromination of 2-Aminopyridine
  • Objective: To synthesize 2-Amino-5-bromopyridine.

  • Equipment: 20 L jacketed glass-lined reactor with overhead stirring, thermocouple, and addition funnel. Vent line connected to a caustic scrubber.

  • Materials:

    • 2-Aminopyridine (1.0 kg, 10.62 mol)

    • N-Bromosuccinimide (NBS) (1.98 kg, 11.15 mol, 1.05 equiv)

    • Acetone (10 L)

  • Procedure:

    • Charge the reactor with 2-aminopyridine and acetone. Stir to dissolve.

    • Cool the reactor contents to 0-5 °C using the jacket cooling system.

    • Add NBS portion-wise over 2-3 hours, carefully monitoring the internal temperature to ensure it does not exceed 10 °C. Causality: Portion-wise addition is a critical control to manage the reaction exotherm.

    • After the addition is complete, allow the mixture to stir at 10 °C for an additional 1 hour.

    • Monitor the reaction by HPLC or TLC until the starting material is consumed (<1%).

    • Remove the solvent under reduced pressure.

    • Add water (5 L) to the residue and adjust the pH to 8-9 with aqueous ammonia.

    • Filter the resulting solid, wash with cold water (2 x 1 L), and dry under vacuum at 50 °C to a constant weight.

  • Expected Yield: 90-95% of 2-Amino-5-bromopyridine.

Step 2: Nitration of 2-Amino-5-bromopyridine
  • Objective: To synthesize 2-Amino-5-bromo-3-nitropyridine.

  • Equipment: 20 L jacketed reactor, as above.

  • Materials:

    • 2-Amino-5-bromopyridine (from Step 1, ~1.8 kg, 10.4 mol)

    • Sulfuric Acid (98%, 10 L)

    • Nitric Acid (95%, 655 mL, 15.6 mol)

  • Procedure:

    • Charge the reactor with sulfuric acid and cool to -5 °C.

    • Slowly add the 2-amino-5-bromopyridine, ensuring the temperature does not rise above 5 °C. Causality: The dissolution is exothermic and must be controlled.

    • Once a homogenous solution is obtained, add nitric acid dropwise over 2 hours, maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat to 50-60 °C for 1 hour.[6]

    • Cool the reaction mixture and carefully pour it onto crushed ice (50 kg). This step is highly exothermic and must be done slowly with efficient stirring.

    • Neutralize the mixture with 40% sodium hydroxide solution until a yellow precipitate forms.

    • Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum.

  • Expected Yield: 75-80% of 2-Amino-5-bromo-3-nitropyridine.[6]

Step 3 & 4: Reduction and Hydrolysis (Conceptual Outline)

The subsequent steps involve the reduction of the nitro group and conversion to the final hydroxyl product. These are complex transformations often involving diazotization, which can be hazardous at scale and require specialized expertise. A common method involves reduction with iron in acidic ethanol.[6] The conversion of the resulting 2,3-diamino-5-bromopyridine to the final product is less commonly detailed and represents a significant process development challenge. For this reason, direct hydrolysis of a dibromo-precursor or a more modern synthetic route may be preferable for large-scale campaigns.[1][8]

References

  • Benchchem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • Krasavin, M. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research.
  • Newson Engineering. (2024).
  • Davies, H. M. L., et al. (2008). One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. PMC - NIH.
  • ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines.
  • Noel, T., et al. (2019).
  • Kansas State University. (n.d.).
  • Pure Synth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them.
  • Academia.edu. (n.d.). Synthesis of Functionalized Pyridines by Substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles.
  • ResearchGate. (2025).
  • Duan S, Li B, Dugger R W, et al. (2020). Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine.
  • De Nanteuil, F., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing.
  • Sichem. (2025).
  • Bayer AG. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
  • Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Prime Scholars.
  • Pure Synth. (2019).
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Aslam, S., et al. (2017).
  • Chem-Impex. (n.d.). 2-Amino-3-hydroxy-5-bromopyridine.
  • Sarlah, D., et al. (n.d.). A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. PMC.
  • CymitQuimica. (n.d.). CAS 39903-01-0: 2-Amino-5-bromo-3-hydroxypyridine.
  • Lee, Y. C., et al. (n.d.).
  • Tokyo Chemical Industry. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine.
  • DuPont. (n.d.).
  • Abcam. (n.d.).
  • Bio-Rad. (n.d.).
  • PubMed. (2019).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Amino-2-bromo-3-hydroxypyridine

Welcome to the technical support guide for the synthesis of 5-Amino-2-bromo-3-hydroxypyridine. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Amino-2-bromo-3-hydroxypyridine. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this challenging synthesis. As a key building block in medicinal chemistry, achieving a high yield of this specific regioisomer is critical. This guide provides in-depth, field-proven insights based on established chemical principles to help you overcome common experimental hurdles.

Synthesis Overview: The Challenge of Regioselectivity

The primary route to 5-Amino-2-bromo-3-hydroxypyridine is the direct electrophilic bromination of 5-amino-3-hydroxypyridine. The core challenge of this synthesis lies in controlling the regioselectivity. The pyridine ring is highly activated by two powerful, ortho-, para-directing groups: an amine (-NH₂) at the C5 position and a hydroxyl (-OH) at the C3 position.

Their combined electronic effects strongly activate the C2, C4, and C6 positions for electrophilic attack, making the formation of a mixture of mono- and poly-brominated isomers a significant risk. The goal is to selectively introduce a single bromine atom at the C2 position, which is influenced by both electronic and steric factors.

Diagram: Electronic Directing Effects

G cluster_0 5-Amino-3-hydroxypyridine cluster_1 Activating Groups cluster_2 Activated Positions (Targets for Br+) Pyridine  C5-NH2C6NC4C3-OHC2 C2_pos C2 (Para to NH2, Ortho to OH) Pyridine:c2->C2_pos C4_pos C4 (Ortho to NH2, Ortho to OH) Pyridine:c4->C4_pos C6_pos C6 (Ortho to NH2, Para to OH) Pyridine:c6->C6_pos C5-NH2 C5-NH2 C5-NH2->Pyridine:c5 C3-OH C3-OH C3-OH->Pyridine:c3 G Start Start Synthesis Monitor Monitor Reaction (TLC/LCMS) Start->Monitor Result Analyze Crude Product Monitor->Result GoodYield High Yield & Purity (>60%) Result->GoodYield Success LowYield Low Yield or No Reaction Result->LowYield Problem Mix Mixture of Isomers/ Di-brominated Product Result->Mix Problem CheckSM Starting Material Recovered? LowYield->CheckSM CheckConditions Reaction Conditions? Mix->CheckConditions YesSM Increase Reaction Time or Warm Slowly to RT CheckSM->YesSM Yes NoSM Decomposition Likely. Use Milder Conditions: Lower Temp (-20°C) Slower Addition CheckSM->NoSM No YesSM->Monitor NoSM->Start Harsh Conditions Too Harsh. Decrease Temp (-10°C) Use Milder Reagent (NBS) Ensure 1.0 eq Reagent CheckConditions->Harsh High Temp / Strong Reagent NotHarsh Inherent Lack of Selectivity. Consider Protecting Group Strategy CheckConditions->NotHarsh Optimized Conditions Harsh->Start NotHarsh->Start

Optimization

purification of crude 5-Amino-2-bromo-3-hydroxypyridine by column chromatography

Case ID: PUR-PYR-005 Subject: Troubleshooting Column Chromatography for Amphoteric Heterocycles Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Purification Help Desk You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-005 Subject: Troubleshooting Column Chromatography for Amphoteric Heterocycles Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Purification Help Desk

You are likely here because your crude 5-Amino-2-bromo-3-hydroxypyridine is behaving poorly on silica gel. This substrate presents a "perfect storm" for chromatography: it is amphoteric (containing both a basic amine and an acidic hydroxyl group), polar , and potentially unstable .

Standard protocols often result in "streaking" (tailing), irreversible adsorption (loss of mass), or co-elution with impurities. This guide abandons generic advice in favor of chemically grounded protocols designed for this specific molecular class.

Part 1: Pre-Purification Diagnostics

Before packing your column, you must diagnose the state of your crude material. This molecule exists in equilibrium between neutral and zwitterionic forms, which dictates its solubility and chromatographic behavior.

Diagnostic Checklist
ParameterObservationImplication for Purification
Solubility Insoluble in Hexane/EtOAc?Do not liquid load. You must use Dry Loading (See Part 2).
TLC Behavior Spot stays at baseline or streaks?Silanol interaction. You need a basic modifier (TEA/NH₃).
Color Darkening upon air exposure?Oxidative instability. Minimize time on column; use degassed solvents.
Crude State Is it a salt (HCl/HBr)?Free base it first. Salts will not move on normal phase silica.

Part 2: The Protocols

Method A: The "Gold Standard" (DCM / MeOH / Modifier)

Best for high-polarity crude mixtures where impurities are also polar.

The Chemistry: The silica surface is acidic (


). The pyridine nitrogen and the exocyclic amine will hydrogen-bond strongly to silanols, causing tailing.
  • Solution: Saturate the silica surface with a volatile base (Triethylamine or Ammonia) to block these sites.

Step-by-Step Workflow:

  • Column Pre-treatment (Critical):

    • Pack the column with silica gel slurried in DCM containing 1% Triethylamine (TEA) .

    • Flush with 2 column volumes (CV) of this buffer to neutralize active silanol sites.

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 10:1 Methanol:Ammonium Hydroxide (25% aq).

    • Note: Using MeOH/NH₄OH prevents the "drift" in pH that occurs with volatile TEA.

  • Gradient Execution:

    • Start: 100% Solvent A.

    • Ramp: 0%

      
       10% Solvent B over 10 CVs.
      
    • Elution typically occurs between 3-7% MeOH.

Method B: The "Green Alternative" (EtOAc / Hexane)

Best for cleaner reactions or when avoiding chlorinated solvents.

The Chemistry: 3-Hydroxypyridines often have internal hydrogen bonding (between the -OH and ring N). This reduces polarity slightly, allowing elution with weaker solvents if the silica is deactivated.

Step-by-Step Workflow:

  • Mobile Phase:

    • Hexane / Ethyl Acetate (1:1) + 1% Acetic Acid .

    • Why Acid? For 3-hydroxypyridines, slightly acidic conditions can protonate the zwitterion back to a neutral cationic form or suppress the ionization of the phenol, sharpening the peak.

    • Warning: Only use this if Method A fails. Test on TLC first.

Part 3: Critical Workflows (Visualized)

Workflow 1: The "Dry Loading" Technique

Mandatory for 5-Amino-2-bromo-3-hydroxypyridine due to poor solubility in non-polar mobile phases.

DryLoading Start Crude Mixture (Insoluble in Mobile Phase) Dissolve Dissolve in MeOH/DCM (1:1) Ensure complete solubility Start->Dissolve Solubilization AddSilica Add Silica Gel (Ratio: 1g crude : 2g silica) Dissolve->AddSilica Adsorption Evaporate Rotary Evaporate Until free-flowing powder AddSilica->Evaporate Solvent Removal Load Add Powder to Top of Column Cover with layer of sand Evaporate->Load Transfer Pack Pack Column (Standard Solvent) Pack->Load Preparation Elute Begin Gradient Elution Load->Elute Purification

Caption: Protocol for Dry Loading. This prevents "crashing out" at the top of the column, which causes band broadening and occlusion.

Workflow 2: Mobile Phase Decision Logic

MobilePhase Start Analyze TLC (10% MeOH/DCM) Streak Does it Streak? Start->Streak YesStreak Add 1% TEA or NH4OH to Mobile Phase Streak->YesStreak Yes NoStreak Proceed to Rf Check Streak->NoStreak No Rf Check Rf Value HighRf Rf > 0.3 Use Hex/EtOAc Rf->HighRf Non-Polar LowRf Rf < 0.3 Use DCM/MeOH Rf->LowRf Polar YesStreak->Rf NoStreak->Rf

Caption: Decision matrix for selecting the correct solvent system based on TLC behavior.

Part 4: Troubleshooting & FAQs

Q: My compound is co-eluting with a dark impurity. How do I separate them? A: The dark impurity is likely an oxidation byproduct (polymerized quinone-like species).

  • Fix: Switch to a C18 Reverse Phase column (or C18-silica plug).

  • System: Water (0.1% Formic Acid) / Acetonitrile.

  • Reasoning: The oxidized impurities are often highly lipophilic or irreversibly bound to C18, allowing the polar aminopyridine to elute cleanly in the aqueous fraction [1].

Q: The product turned purple/brown on the column. What happened? A: This indicates oxidation of the amino/hydroxyl motif, likely catalyzed by light or metal traces in the silica.

  • Fix: Wrap the column in aluminum foil. Use "Flash" grade silica (finer mesh) to speed up the run. Do not leave the compound on the column overnight.

Q: I recovered less mass than I loaded. Where did it go? A: It is likely "chemisorbed" to the silica.

  • Rescue: Flush the column with DCM:MeOH:NH₄OH (80:18:2) . The high concentration of ammonia will displace the pyridine from the acidic silanol sites.

Q: Can I recrystallize instead? A: Yes, and it is often superior for this specific intermediate.

  • Solvent: Ethanol (90%) or Ethanol/Water mixtures.

  • Protocol: Dissolve in hot ethanol, filter while hot (to remove polymerized crud), and cool slowly. This avoids the yield loss associated with silica adsorption [2].

References

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation Systems, Science & Technology. Retrieved from [Link]

Troubleshooting

Technical Support Center: Troubleshooting Side Products in Reactions of 5-Amino-2-bromo-3-hydroxypyridine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 5-Amino-2-bromo-3-hydroxypyridine. This versatile building block is a key intermediate in the synthesis of novel compo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Amino-2-bromo-3-hydroxypyridine. This versatile building block is a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] Its trifunctional nature, however, presents unique challenges during chemical transformations, particularly in transition metal-catalyzed cross-coupling reactions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into the common side products encountered during its use. We will explore the causality behind the formation of these impurities and offer robust troubleshooting strategies to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. Each answer provides a mechanistic explanation for the side product formation, followed by a detailed troubleshooting guide.

FAQ 1: Formation of Homocoupled Dimer Impurities

Question: I'm conducting a Suzuki-Miyaura (or similar) cross-coupling reaction and consistently isolating a dimeric impurity with a mass corresponding to two units of my starting material coupled together. What is this byproduct and how can I prevent its formation?

Answer: This is a classic and frequently encountered side product known as a homocoupled or Ullmann-type dimer.[2][3] In the context of your starting material, this would be 5,5'-diamino-2,2'-bi(3-hydroxypyridine) .

Causality & Mechanism: Homocoupling arises from the reaction of two molecules of the halo-pyridine starting material with each other, rather than with your desired coupling partner (e.g., a boronic acid). This process is also catalyzed by the palladium or nickel catalyst in your reaction. It can occur through several pathways, including:

  • Reductive Coupling: Two Pd(II)-pyridyl intermediates can couple and reductively eliminate from the metal center.

  • Wurtz-Fittig or Ullmann-type Mechanisms: Particularly with catalysts like nickel or copper, a direct reductive coupling can occur, often facilitated by a reducing agent (like zinc powder) or through disproportionation of the catalyst.[2][4]

The formation of bipyridine products can be problematic as their strong coordination to the metal center can decrease overall catalytic activity.[2]

Troubleshooting Guide for Homocoupling

ParameterRecommendation & Rationale
Catalyst System Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed for rapid generation of the active Pd(0) species. This can favor the desired oxidative addition and subsequent cross-coupling over the slower pathways leading to homocoupling.[5]
Ligand Selection Employ Bulky, Electron-Rich Ligands: Ligands like RuPhos, XPhos, or SPhos promote faster reductive elimination of the desired product, kinetically disfavoring the homocoupling side reaction.[5] For nickel-catalyzed reactions, triphenylphosphine is often a suitable choice.[4]
Reagent Stoichiometry Use a Slight Excess of the Coupling Partner: Employing 1.1 to 1.3 equivalents of your boronic acid (or other nucleophile) can help ensure the Pd-pyridyl intermediate is more likely to react with it rather than another molecule of the starting material.
Reaction Temperature Lower the Temperature: Homocoupling can have a different activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature (e.g., 60-80 °C instead of >100 °C) can often suppress this side reaction.
Addition Method Slow Addition of Starting Material: In some cases, slowly adding the 5-Amino-2-bromo-3-hydroxypyridine to the reaction mixture containing the catalyst and coupling partner can maintain a low concentration of the bromopyridine, thus minimizing the chance of it reacting with itself.

Reaction Pathway Visualization

G cluster_desired Desired Cross-Coupling Pathway cluster_side Homocoupling Side Reaction A 5-Amino-2-bromo -3-hydroxypyridine C Oxidative Addition A->C + Pd(0) B Pd(0)L_n B->C D Pyridyl-Pd(II)-Br C->D F Transmetalation D->F + Base E R-B(OH)₂ (Coupling Partner) E->F G Pyridyl-Pd(II)-R F->G H Reductive Elimination G->H H->B Regenerates Catalyst I Desired Product (Pyridyl-R) H->I D2 Pyridyl-Pd(II)-Br K Dimerization/ Reductive Coupling D2->K J Another Pyridyl-Pd(II)-Br or Another Bromopyridine J->K K->B Regenerates Catalyst L Homocoupled Dimer (Pyridyl-Pyridyl) K->L

Caption: Desired cross-coupling vs. homocoupling side reaction.

FAQ 2: Dehalogenation (Hydrodebromination) of the Starting Material

Question: My reaction mixture contains a significant amount of 5-Amino-3-hydroxypyridine, where the bromine has been replaced by hydrogen. What is causing this dehalogenation, and how can I prevent it?

Answer: This side product, resulting from hydrodebromination or dehalogenation, is common in palladium-catalyzed cross-coupling reactions.[6][7] It occurs when the aryl halide is reduced instead of coupled.

Causality & Mechanism: Dehalogenation typically proceeds after the initial oxidative addition of the bromopyridine to the Pd(0) catalyst. The resulting Pyridyl-Pd(II)-Br intermediate can be converted to a Pyridyl-Pd(II)-H species. This hydride can originate from various sources in the reaction mixture:

  • Amine Bases or Alcohols: These can be oxidized by the palladium complex to generate a Pd-hydride.[6]

  • Water: Trace amounts of water can participate in pathways that generate hydride species.

  • β-Hydride Elimination: In Buchwald-Hartwig amination, the amide intermediate can undergo β-hydride elimination, which competes with reductive elimination, to form a dehalogenated arene and an imine.[8]

Once the Pyridyl-Pd(II)-H intermediate is formed, it readily undergoes reductive elimination to yield the dehalogenated 5-Amino-3-hydroxypyridine and regenerates the Pd(0) catalyst.

Troubleshooting Guide for Dehalogenation

ParameterRecommendation & Rationale
Base Selection Use a Non-Nucleophilic, Anhydrous Base: Strong, non-coordinating bases like NaOtBu or LHMDS are often effective.[9] If using carbonates or phosphates (e.g., K₂CO₃, K₃PO₄), ensure they are finely ground and rigorously dried, as adsorbed water can be a hydride source.
Solvent Quality Use Anhydrous, Degassed Solvents: Solvents like toluene and dioxane should be freshly dried and degassed. Ethereal solvents can form peroxides which can interfere, and alcoholic solvents can be a direct source of hydrides.[6] Avoid solvents known to inhibit the reaction, such as pyridine or acetonitrile.[10]
Temperature Control Avoid Excessive Heat: Higher temperatures can accelerate dehalogenation pathways.[5][11] Run the reaction at the minimum temperature required for efficient coupling.
Catalyst/Ligand Use Pre-catalysts and Appropriate Ligands: A well-defined pre-catalyst ensures efficient formation of the active species.[5] The choice of ligand is critical; bulky biaryl phosphine ligands often accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[9]
Reaction Atmosphere Maintain a Strictly Inert Atmosphere: Use argon or nitrogen throughout the setup and reaction. Oxygen can degrade catalysts and ligands, leading to side reactions.

Reaction Pathway Visualization

G cluster_main Main Catalytic Cycle cluster_side Dehalogenation Side Pathway A Pyridyl-Pd(II)-Br B Transmetalation or Amine Coordination A->B C Pyridyl-Pd(II)-R B->C D Reductive Elimination C->D E Desired Product D->E A2 Pyridyl-Pd(II)-Br G Hydride Transfer A2->G F Hydride Source (Solvent, Base, H₂O) F->G H Pyridyl-Pd(II)-H G->H I Reductive Elimination H->I J Dehalogenated Side Product I->J

Caption: Desired coupling vs. dehalogenation side pathway.

FAQ 3: Interference from Amino and Hydroxyl Groups

Question: Could the free amino (-NH₂) or hydroxyl (-OH) groups on my starting material be causing issues, such as acting as competing nucleophiles or poisoning the catalyst?

Answer: Yes, the inherent reactivity of the amino and hydroxyl groups can lead to several complications. Their nucleophilicity and ability to coordinate with the metal catalyst are key factors to consider.

Causality & Mechanism:

  • Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group are Lewis basic and can coordinate strongly to the palladium center. This can stabilize the catalyst in an off-cycle state, reducing its availability for the primary catalytic cycle and lowering the reaction rate.[2]

  • Competing N-Arylation: In reactions like Suzuki or Buchwald-Hartwig, the amino group can act as a nucleophile itself, leading to N-arylation side products, especially if your coupling partner is another aryl halide.

  • Competing O-Arylation: While generally less reactive, the 3-hydroxyl group can also be arylated under certain conditions (e.g., Buchwald-Hartwig O-arylation), particularly with strong bases and suitable ligands.

  • Poor Solubility/Reactivity in Suzuki Coupling: The presence of a labile proton on the amino group can sometimes complicate Suzuki reactions.[12] It can react with the base, affecting stoichiometry and solubility.

Troubleshooting & Mitigation Strategy: Use of Protecting Groups

For complex syntheses or when side reactions involving the -NH₂ group are significant, the most robust solution is to use a protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many cross-coupling conditions and can be easily removed later.

StrategyRecommendation & Rationale
N-Protection Protect the Amino Group as a Boc-carbamate: Reacting 5-Amino-2-bromo-3-hydroxypyridine with di-tert-butyl dicarbonate (Boc₂O) will cap the amine. This prevents it from coordinating to the catalyst and acting as a nucleophile. The amide formed is much less nucleophilic.[5]
Reaction Conditions Choose Base Carefully: Even with protection, a very strong base could potentially deprotonate the 3-hydroxyl group. Using a milder base like K₂CO₃ or Cs₂CO₃ may be necessary if O-arylation becomes an issue.
Direct Coupling Acetamide Protection: For Suzuki couplings, converting the amine to an acetamide has been shown to be an effective strategy to achieve good yields, followed by hydrolysis to regenerate the free amine.[12][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Products

This protocol is adapted from established procedures for heteroaryl halides and emphasizes conditions that suppress homocoupling and dehalogenation.[12][14][15]

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv., finely ground and dried), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Reagent Addition: Add 5-Amino-2-bromo-3-hydroxypyridine (or its N-protected derivative) (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The small amount of water is often crucial for the transmetalation step.

  • Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS. Avoid excessive temperatures to minimize side reactions.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: N-Boc Protection of 5-Amino-2-bromo-3-hydroxypyridine
  • Setup: Dissolve 5-Amino-2-bromo-3-hydroxypyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) to the solution. Then, add a base such as triethylamine (TEA, 1.2 equiv.) or N,N-diisopropylethylamine (DIPEA).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess amine base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting N-Boc protected product is often pure enough for the next step or can be further purified by recrystallization or column chromatography.

References
  • Lee, J., & Kim, D. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 569. [Link]

  • Kerr, D. J., et al. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). RSC Advances, 13(32), 22430-22434. [Link]

  • Kvalheim, O. M., et al. (2022). Thermal stability and interactions with sedimentary rocks under typical reservoir conditions of selected pyridines investigated as phase partitioning tracers. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Fernando, A. (2022). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. NSUWorks. [Link]

  • Cai, M., et al. (2006). Homocoupling of Aryl Bromides Catalyzed by Nickel Chloride in Pyridine. ResearchGate. [Link]

  • Gherase, D., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 26(11), 3290. [Link]

  • Wang, Y., et al. (2024). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications, 15(1), 4652. [Link]

  • Das, S., & Ghorai, P. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14(4), 2533-2565. [Link]

  • Sonavane, S., et al. (2021). An improved and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • Pototschnig, G., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(16), 4983. [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(30), 10653-10662. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Dornow, A., & Machens, E. (1953). SYNTHESIS OF 3-HYDROXY-2-ALKYLPYRIDINES. Canadian Journal of Chemistry, 31(11), 1141-1143. [Link]

  • Reddit user discussion. (2022). BH amination side products and purification. r/chemistry on Reddit. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypyridine. PubChem. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. [Link]

  • U.S. Patent No. 4,033,975. (1977). Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. The Organic Chemistry Tutor. [Link]

  • Singh, S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(28), 20249-20272. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Bolte, M., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 19(4), 2264-2274. [Link]

  • Wang, C., et al. (2015). Research Progress on Dehalogenation Reaction. ResearchGate. [Link]

  • Santos, M. A., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one derivatives. Dalton Transactions, 45(13), 5625-5642. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]

  • Unacademy. (n.d.). Notes on Dehydrohalogenation Of 2-Bromobutane. Unacademy. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Suzuki Coupling of Aminobromopyridines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals encountering challenges with aminobromopyridine substrates. The inherent functionalities of these molecules—a nucleophilic amino group and a Lewis basic pyridine nitrogen—present unique obstacles that can inhibit the palladium catalyst and lead to complex side reactions. This document provides in-depth, question-and-answer-based troubleshooting strategies grounded in mechanistic principles to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting Guide
Q1: My Suzuki coupling with an aminobromopyridine has failed or shows very low conversion. Where should I begin troubleshooting?

Answer: This is the most common issue when working with aminobromopyridines. The primary suspect is almost always the inhibition or deactivation of the palladium catalyst. Both the exocyclic amino group and the endocyclic pyridine nitrogen can act as ligands, coordinating to the palladium center and disrupting the catalytic cycle.[1][2][3] This coordination can prevent the initial oxidative addition step or hinder subsequent steps like transmetalation.[1]

Initial Diagnostic Checklist:

  • Catalyst & Ligand System: Are you using a catalyst system known to be effective for challenging heteroaryl couplings? Standard catalysts like Pd(PPh₃)₄ often fail. You need bulky, electron-rich phosphine ligands.[2][4]

  • Base Selection: Is your base appropriate? Strong aqueous bases can accelerate the decomposition of your boronic acid, while organic amine bases can compete with your phosphine ligand for palladium coordination.

  • Reagent Integrity: Have you confirmed the purity and stability of your boronic acid or ester? Protodeboronation is a major side reaction.[3][5]

  • Oxygen Contamination: Was the reaction mixture properly degassed? Oxygen can lead to the oxidation of the Pd(0) catalyst and promote boronic acid homocoupling.

The coordination of the aminopyridine substrate to the palladium catalyst is a critical deactivation pathway. The lone pair on the pyridine nitrogen can bind to the electron-deficient palladium center, forming a stable, off-cycle complex that is catalytically inactive.

G Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Complex Inactive [Pd(II)-Aminopyridine] Complex Active_Catalyst->Inactive_Complex Catalyst Inhibition Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Oxidative Addition Substrate Aminobromopyridine Substrate->Inactive_Complex Coordination Substrate->Catalytic_Cycle No_Reaction Reaction Stalls Inactive_Complex->No_Reaction

Caption: Catalyst inhibition by aminopyridine coordination.

Q2: How do I select the right palladium catalyst and ligand for my specific aminobromopyridine?

Answer: Standard palladium catalysts are often ineffective for aminopyridines because the ligands (like triphenylphosphine) are not robust enough to prevent substrate inhibition. The solution lies in using specialized ligands that are both sterically bulky and highly electron-donating.[6]

  • Steric Bulk: A large ligand "shields" the palladium center, physically hindering the approach and coordination of the aminopyridine nitrogen.

  • Electron-Donating Ability: Rich electron density on the ligand is transferred to the palladium, which accelerates the rate-limiting oxidative addition and the final reductive elimination steps, helping the productive cycle outcompete the deactivation pathway.[7]

The most successful ligands for this chemistry are the dialkylbiaryl phosphines (Buchwald ligands) and N-heterocyclic carbenes (NHCs) .

Ligand ClassRecommended LigandsPrecatalyst ExamplesIdeal For
Dialkylbiaryl Phosphines SPhos, RuPhos, XPhos, BrettPhosSPhos Pd G3, RuPhos Pd G3General use, highly effective for 2- and 3-aminopyridines. BrettPhos is excellent for primary amines.[1]
N-Heterocyclic Carbenes IPr, IMesPEPPSI-IPr, PEPPSI-IMesThermally stable, good for less reactive aryl chlorides.[8]
Ferrocenyl Phosphines dppfPd(dppf)Cl₂A common starting point, but may be less effective than Buchwald ligands for this specific substrate class.

Recommendation: Start with a modern palladacycle precatalyst (e.g., SPhos Pd G3 or RuPhos Pd G3). These are air-stable, reliable, and form the active Pd(0) species efficiently. Using these advanced catalysts often circumvents the need to protect the amino group.[2]

Q3: My main side product is the proto-deboronated arene from my boronic acid. How can I minimize this?

Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent and frustrating side reaction, particularly with heteroaromatic boronic acids.[5][9] The reaction is often catalyzed by aqueous base and can be accelerated by residual palladium.[10][11] Pyridylboronic acids are especially susceptible due to the electronic nature of the ring.[3][12]

Strategies to Combat Protodeboronation:

  • Use Boronic Esters or Trifluoroborates: These derivatives are significantly more stable than the corresponding boronic acids.[3][5] Pinacol esters (Bpin) and potassium trifluoroborate salts (BF₃K) are excellent alternatives. They slowly hydrolyze in situ to release the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[5]

  • Employ Anhydrous Conditions: If possible, use a non-aqueous solvent system.

  • Choose the Right Base: Switch from highly aqueous bases like Na₂CO₃ or Cs₂CO₃ to a less nucleophilic, anhydrous base. Finely ground potassium phosphate (K₃PO₄) is often the base of choice as it is effective at promoting transmetalation without aggressively degrading the boronic acid.[7][13] Potassium fluoride (KF) is another mild option.[10]

G Boronic_Acid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base (e.g., OH⁻) Base->Boronate Side_Product Protodeboronated Product (Ar-H) Boronate->Side_Product Protonolysis Suzuki_Cycle Desired Suzuki Coupling Boronate->Suzuki_Cycle Transmetalation Proton_Source Proton Source (H₂O) Proton_Source->Side_Product

Caption: Competing pathways of protodeboronation vs. Suzuki coupling.

Q4: What are the best practices for selecting a base and solvent?

Answer: The base and solvent are not passive components; they critically influence catalyst stability, reaction rate, and side reactions.[14]

Base Selection: The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that is ready for transmetalation.[8][15]

  • Recommended: Potassium phosphate (K₃PO₄) is a top choice for aminopyridine couplings due to its high efficacy and compatibility with a broad range of functional groups.[7] Cesium carbonate (Cs₂CO₃) is stronger and can be effective but may increase the rate of protodeboronation.

  • Use with Caution: Sodium carbonate (Na₂CO₃) is a standard choice but can be less effective for difficult couplings.[15]

  • Avoid: Organic amine bases like triethylamine (Et₃N) or DBU should generally be avoided. They can compete with the phosphine ligand for a coordination site on the palladium, inhibiting the reaction.

Solvent Selection:

  • Aprotic Polar Solvents: 1,4-Dioxane, THF, and DME are excellent choices. They effectively solubilize the catalyst, substrates, and intermediates.

  • Aqueous Mixtures: A small amount of water is often necessary to solubilize the inorganic base and facilitate the formation of the active boronate species.[9] A common ratio is 10:1 organic solvent to water.

  • Toluene: Can be used, especially at higher temperatures, but may have lower solvating power for some of the polar intermediates.

Experimental Protocols
General Protocol for Suzuki Coupling of an Aminobromopyridine

This protocol is a robust starting point using modern catalyst systems.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aminobromopyridine (1.0 eq), the boronic acid ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-5 mol%).

  • Degassing: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The following decision tree can guide your optimization efforts.

G Start Reaction Fails: Low Yield / No Product Q1 Check Catalyst System Start->Q1 A1_Bad Using Pd(PPh₃)₄ or similar? Q1->A1_Bad Yes A1_Good Using Buchwald/NHC catalyst? Q1->A1_Good No Sol1 Switch to SPhos/RuPhos Pd G3 (2 mol%), K₃PO₄, Dioxane/H₂O A1_Bad->Sol1 Q2 Major Side Product? A1_Good->Q2 Success Reaction Optimized Sol1->Success Re-run Protodeboronation Protodeboronation Q2->Protodeboronation Yes Homocoupling Homocoupling Q2->Homocoupling Yes Other Other/Complex Mixture Q2->Other No Sol2 Switch to Boronic Ester (Bpin) Use anhydrous K₃PO₄ Protodeboronation->Sol2 Sol3 Degas solvents more rigorously Check reagent purity Homocoupling->Sol3 Q3 Screen Conditions: Base / Solvent / Temp Other->Q3 Sol2->Success Re-run Sol3->Success Re-run Q3->Success

Caption: A decision tree for troubleshooting failed reactions.

References
  • NAUN. (n.d.). Obtaining and research of palladium complexes with 4-aminopiridine.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Guild, A. G., & Snieckus, V. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 14(20), 5342–5345.
  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). OBTAINING AND RESEARCH OF PALLADIUM COMPLEXES WITH 4-AMINOPIRIDINE.
  • Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2615.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Benchchem. (n.d.). A Comparative Guide to Ligand Efficacy in Cross-Coupling Reactions of 3-Amino-5-bromopyridine.
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Wikipedia. (n.d.).
  • Butters, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17486–17502.
  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • CORE. (2016).
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • ScienceDirect. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 63(3), 419–422.
  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • ResearchGate. (n.d.).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Benchchem. (n.d.). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Li, X. (2024).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • ResearchGate. (n.d.).
  • LJMU Research Online. (n.d.).
  • ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
  • ResearchGate. (n.d.).
  • PubMed. (2017).
  • Wikipedia. (n.d.). Suzuki reaction.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-2-bromo-3-hydroxypyridine

Welcome to the technical support guide for the synthesis and optimization of 5-Amino-2-bromo-3-hydroxypyridine. This molecule is a critical building block in medicinal chemistry, notably as an intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 5-Amino-2-bromo-3-hydroxypyridine. This molecule is a critical building block in medicinal chemistry, notably as an intermediate in the synthesis of pharmaceuticals like the anti-cancer drug Lorlatinib[1][2]. Its synthesis, while conceptually straightforward, is prone to challenges related to yield, purity, and regioselectivity.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common issues and provide validated, step-by-step protocols to help you navigate these challenges effectively.

General Synthesis Overview

The most common and direct route to 5-Amino-2-bromo-3-hydroxypyridine involves the regioselective bromination of 2-Amino-3-hydroxypyridine. The electron-donating effects of both the amino (-NH₂) and hydroxyl (-OH) groups activate the pyridine ring towards electrophilic substitution. The 5-position is strongly favored as it is para to the powerful activating amino group and ortho to the hydroxyl group.

Synthesis_Workflow Start 2-Amino-3-hydroxypyridine (Starting Material) Reaction Electrophilic Bromination (e.g., Br₂, NBS) Start->Reaction Solvent (e.g., DMF, AcOH) Workup Quenching & Extraction Reaction->Workup Crude Mixture Purification Column Chromatography or Recrystallization Workup->Purification Crude Solid Product 5-Amino-2-bromo-3-hydroxypyridine (Final Product) Purification->Product >98% Purity

Caption: General workflow for the synthesis of 5-Amino-2-bromo-3-hydroxypyridine.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most likely causes and how can I fix it?

Low yield is the most common issue, often stemming from suboptimal reagents, conditions, or the formation of side products.

Causality & Explanation: The pyridine ring, activated by two powerful electron-donating groups, is highly susceptible to electrophilic attack. If the reaction conditions are not carefully controlled, this high reactivity can lead to the formation of multiple products, primarily the undesired 2-amino-3,5-dibromopyridine[3][4]. The choice of brominating agent and solvent system is critical to modulate this reactivity.

Troubleshooting Steps:

  • Evaluate Your Brominating Agent: The reactivity of the brominating agent is paramount.

    • Liquid Bromine (Br₂): Highly reactive and can easily lead to over-bromination if not added slowly and at a controlled temperature. It is often used in polar protic solvents like acetic acid or with catalysts[3][4]. A patent for a related synthesis describes using liquid bromine with a photoinitiator, suggesting a radical mechanism can also be employed[1].

    • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. It slowly releases Br₂ in situ in the presence of an acid catalyst, keeping the concentration of the reactive electrophile low and minimizing side reactions[5]. For activated systems like this, NBS is often the preferred reagent for achieving higher selectivity.

  • Control Stoichiometry and Addition:

    • Strictly use 1.0 to 1.05 equivalents of your brominating agent. Excess reagent is the primary cause of di-bromination.

    • Add the brominating agent dropwise as a solution over an extended period (e.g., 1-2 hours) to maintain a low instantaneous concentration.

  • Optimize Temperature:

    • Start the reaction at a low temperature (0-5 °C) during the addition of the brominating agent to temper the initial exothermic reaction.

    • After addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure full conversion of the starting material.

  • Check Solvent Choice:

    • Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective[1].

    • Acetic acid is also a common choice, as it can protonate the pyridine nitrogen, slightly deactivating the ring to prevent over-bromination, while also serving as a suitable solvent[4].

Optimized Conditions Comparison Table:

ParameterMethod A: Aggressive BrominationMethod B: Controlled BrominationRationale
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)NBS provides a slow, controlled release of electrophilic bromine, enhancing selectivity[5].
Equivalents 1.0 - 1.1 eq1.0 - 1.05 eqPrecise stoichiometry is crucial to prevent the formation of di-bromo side products[3].
Solvent Acetic AcidN,N-Dimethylformamide (DMF)DMF is a polar aprotic solvent that can facilitate the reaction without participating in it[1].
Temperature 10-20 °C during addition0-5 °C during additionLower temperature mitigates the high reactivity of the substrate, reducing side product formation.
Typical Purity 80-90% (before purification)90-95% (before purification)Milder conditions lead to a cleaner crude product.
Q2: I've formed a major di-brominated impurity. How can I remove it and prevent it next time?

The primary impurity is almost always 2-amino-3,5-dibromopyridine[3][4]. Its physical properties are often similar to the desired product, making purification challenging.

Causality & Explanation: The mono-brominated product, 5-Amino-2-bromo-3-hydroxypyridine, is still an activated aromatic ring and can undergo a second bromination, although at a slower rate than the starting material. If the concentration of the brominating agent is too high or the reaction time is excessively long, this side reaction becomes significant.

Prevention:

  • Follow the "Controlled Bromination" protocol outlined in the table above (Q1). The key is slow addition of a slight stoichiometric amount of a milder brominating agent like NBS at low temperatures.

Purification Strategy:

  • Column Chromatography: This is the most effective method. A patent for a related synthesis specifies an eluent system of ethyl acetate/petroleum ether (3:1)[1]. The di-bromo compound is less polar and will typically elute first.

    • Self-Validation: Monitor fractions by TLC, staining with potassium permanganate (which reacts with the electron-rich rings) to visualize both spots clearly. The desired product should have a lower Rf value than the di-bromo impurity.

Q3: My final product is a dark, discolored solid. Is it stable and how should I store it?

Causality & Explanation: Compounds containing both amino and hydroxyl groups on an aromatic ring are susceptible to oxidation, which often results in the formation of colored quinone-like species. This process can be accelerated by air, light, and trace metal impurities. While aminopyridines themselves show good stability[6][7], the combination of functional groups in this specific molecule increases its sensitivity.

Handling and Storage Protocol:

  • Workup: After quenching the reaction, consider washing the organic extracts with a mild reducing agent solution (e.g., 5% sodium bisulfite) to remove any residual oxidant and reverse minor discoloration.

  • Purification: Use freshly distilled, high-purity solvents for chromatography to avoid introducing impurities that could catalyze decomposition.

  • Storage:

    • Store the final, dry product in an amber vial to protect it from light.

    • Purge the vial with an inert gas (Nitrogen or Argon) before sealing.

    • Store at low temperatures (-20 °C to 4 °C) for long-term stability.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis via NBS Bromination

This protocol is designed to maximize yield and minimize the formation of the di-bromo impurity.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-amino-3-hydroxypyridine (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 10 mL per gram of starting material) under a nitrogen atmosphere.

    • Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous DMF (approx. 10 mL per gram of NBS).

    • Transfer the NBS solution to the dropping funnel.

    • Add the NBS solution dropwise to the cooled, stirring reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression:

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Monitor the reaction by TLC (e.g., 3:1 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours when the starting material spot is no longer visible.

  • Workup and Isolation:

    • Once complete, pour the reaction mixture into ice-cold water (approx. 10x the volume of DMF).

    • A precipitate should form. If not, adjust the pH to 6-7 with a saturated sodium bicarbonate solution[1].

    • Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and then with a small amount of cold diethyl ether to aid in drying.

    • Dry the crude solid under vacuum. This typically yields a gray-brown solid with 90-95% purity[1].

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Prepare a silica gel slurry in a low-polarity solvent (e.g., 10% Ethyl Acetate in Hexane).

    • Pack a column with the slurry and equilibrate with the starting eluent (e.g., 20% Ethyl Acetate in Hexane).

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to get a dry, free-flowing powder.

    • Carefully load this powder onto the top of the prepared column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 20% Ethyl Acetate/Hexane).

    • Gradually increase the polarity. The di-bromo impurity will elute first.

    • The desired product will elute at a higher polarity. A system of 3:1 Ethyl Acetate:Petroleum Ether has been reported to be effective[1].

    • Collect fractions and analyze by TLC.

  • Product Recovery:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield 5-Amino-2-bromo-3-hydroxypyridine as a purified solid.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Stoichiometry Check Stoichiometry (NBS ≤ 1.05 eq) Start->Check_Stoichiometry Check_Temp Check Temperature (Add at 0-5 °C) Start->Check_Temp Check_Reagent Check Brominating Agent (Use NBS over Br₂) Start->Check_Reagent Check_Purity Impurity Present? (TLC/NMR) Start->Check_Purity ReRun Re-run Reaction with Optimized Conditions Check_Stoichiometry->ReRun Check_Temp->ReRun Check_Reagent->ReRun Purify Perform Column Chromatography Check_Purity->Purify Yes Success High Yield & Purity Achieved Check_Purity->Success No Purify->Success

Caption: A logical troubleshooting workflow for optimizing the synthesis.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]

  • CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine. Google Patents.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (2002). SEFH. Available at: [Link]

  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson. Available at: [Link] (Note: This is a general reference, specific content may vary).

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.
  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. Available at: [Link]

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2002). PubMed. Available at: [Link]

  • Pyridine. Wikipedia. Available at: [Link]

  • 2-Amino-5-bromo-3-hydroxypyridine. PubChem. Available at: [Link]

  • Stability of alkoxycarbonylamidine prodrugs. PubMed. Available at: [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2024). Journal of the American Chemical Society. Available at: [Link]

  • Other Reactions of Pyridine. University of Calgary. Available at: [Link] (Note: This is a general reference, specific content may vary).

  • WO2019145177A1 - Bromination of pyridine derivatives. Google Patents.
  • How to synthesizer of 3-hydroxy pyridine? (2022). ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Amino-2-bromo-3-hydroxypyridine Derivatives

Topic: Stability Issues of 5-Amino-2-bromo-3-hydroxypyridine Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Issues of 5-Amino-2-bromo-3-hydroxypyridine Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Executive Summary: The "High-Maintenance" Scaffold

You are likely accessing this guide because your 5-amino-2-bromo-3-hydroxypyridine sample has turned black, lost its bromine atom during a reaction, or is showing inexplicable peaks in LCMS.

This scaffold is a "privileged structure" in kinase inhibitor design, but it is chemically schizophrenic. It combines an electron-rich aminophenol core (prone to oxidation) with an electron-deficient 2-bromopyridine (prone to nucleophilic attack and photolysis).[1] This guide provides the mechanistic insight and protocols required to handle this molecule without degradation.

Module 1: The "Black Tar" Phenomenon (Oxidative Instability)

User Issue: "My off-white solid turned dark brown/black after 2 hours on the benchtop. Is it still usable?"

Diagnosis: Your sample has undergone oxidative polymerization . The 5-amino-3-hydroxy motif is a "masked" quinone imine.[1] Upon exposure to atmospheric oxygen, especially in solution or if the solid is wet, it oxidizes to a reactive quinone imine species which then rapidly polymerizes into insoluble melanin-like aggregates (the "tar").

The Mechanism:

  • Auto-oxidation: The electron-rich ring facilitates the loss of electrons and protons to form a radical intermediate.

  • Quinone Imine Formation: Further oxidation yields the electrophilic quinone imine.

  • Polymerization: Unreacted amine nucleophiles attack the electrophilic quinone imine (Michael addition), leading to dimers and eventually dark polymers.

Troubleshooting Protocol: The "Zero-Oxygen" Workflow Do not simply "store under nitrogen." You must actively exclude oxygen during handling.[2]

  • Solvent Preparation: Never use "fresh" solvent from a bottle. All solvents (especially MeOH, EtOH, DMF) must be sparged with Argon for 15 minutes or subjected to 3 freeze-pump-thaw cycles before dissolving the compound.[1]

  • Add an Antioxidant (Optional but Recommended): If your downstream chemistry tolerates it, add 0.1% w/v Ascorbic Acid or Sodium Bisulfite to the reaction mixture or workup solvent. This acts as a sacrificial reductant.

  • Workup: Avoid rotary evaporation to dryness at high heat. The concentration step is where auto-oxidation accelerates.[1]

    • Better Approach: Lyophilize (freeze-dry) from frozen benzene/water or dioxane mixtures.[1]

FAQ: Can I purify the black material? A: If it is merely surface discoloration, wash the solid with cold, degassed ether or dichloromethane. If the bulk solution is black, the yield loss is likely >50%, and purification (column chromatography) often exacerbates the oxidation due to silica acidity and large surface area exposure.

Module 2: The "Vanishing Halogen" (Photolytic Instability)

User Issue: "I see a +1 des-bromo impurity (M-78/80) growing in my LCMS during storage or reaction."

Diagnosis: You are experiencing photolytic debromination . 2-Halopyridines, particularly when substituted with electron-donating groups (like -OH and -NH2), are highly susceptible to UV-induced radical cleavage of the C-Br bond.[1]

The Mechanism: UV light homolyzes the C-Br bond, generating a pyridyl radical. This radical abstracts a hydrogen atom from the solvent (SH), resulting in the des-bromo byproduct.

Troubleshooting Protocol: The "Vampire" Rules

  • Amber Glassware: All storage and reaction vessels must be amberized. If amber glassware is unavailable, wrap the flask entirely in aluminum foil .

  • Light Source: Turn off fume hood lights during extended reactions.

  • LCMS Checks: Do not leave samples in clear autosampler vials on the instrument deck for >4 hours. Use amber vials or analyze immediately.

Module 3: "Ghost Peaks" & Solubility (Tautomerism & Aggregation)

User Issue: "My NMR is broad/messy, and LCMS shows a dimer mass (2M+H), but the purity looks fine after workup."

Diagnosis: This is likely due to zwitterionic tautomerism and non-covalent aggregation .

  • Tautomerism: The 3-OH (acidic) and pyridine Nitrogen (basic) can exchange a proton. While the 2-Br prevents the stable 2-pyridone form, the zwitterionic character causes poor solubility in non-polar solvents (CDCl3) and aggregation.

  • Ghost Dimers: In the high-concentration environment of an ESI source (LCMS), these molecules form strong hydrogen-bonded dimers that persist in the gas phase, appearing as covalent dimers.

Troubleshooting Protocol: Analytical Clarity

  • NMR Solvent: Switch from CDCl3 to DMSO-d6 or MeOD . DMSO breaks up the hydrogen-bonding aggregates, sharpening the signals.

  • LCMS Method: Use a buffered mobile phase (e.g., 0.1% Formic Acid). The acid forces the molecule into the cationic form, suppressing the zwitterion and reducing aggregation.

Visualizing the Instability

The following diagram illustrates the three primary degradation pathways you must control.

Stability_Issues Compound 5-Amino-2-bromo- 3-hydroxypyridine Radical Pyridyl Radical Compound->Radical Homolysis Quinone Quinone Imine Intermediate Compound->Quinone Oxidation (-2H, -2e) O2 Oxygen (Air) O2->Quinone UV UV Light UV->Radical Solvent Protic Solvent (H-Donor) DesBromo Des-Bromo Product (Impurity) Solvent->DesBromo Radical->DesBromo H-Abstraction BlackTar Black Tar (Polymerization) Quinone->BlackTar Michael Addition (Aggregation)

Figure 1: Primary degradation pathways. Oxidation leads to polymerization (black tar), while light exposure leads to debromination.

Summary of Storage & Handling Conditions
ParameterCRITICAL Requirement Reasoning
Atmosphere Argon or Nitrogen (Active Purge)Prevents quinone imine formation.[1]
Temperature -20°C (Long term) / 4°C (Short term)Slows radical kinetics and polymerization.[1]
Light DARK (Amber vials / Foil)Prevents C-Br bond homolysis.[1]
Solvent Degassed DMSO or DMFAvoids protic solvents that facilitate H-transfer if radicals form.[1]
Container Teflon-lined screw capRubber septa are permeable to O2 over time.[1]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12204675 (2-amino-5-bromo-3-hydroxypyridine).[1] Retrieved from [Link]

  • Journal of Medicinal Chemistry. Oxidative Instability of Aminophenol-based Kinase Inhibitors. (General chemical principle reference for aminophenol oxidation mechanisms). See generally: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Amino-2-bromo-3-hydroxypyridine

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Amino-2-bromo-3-hydroxypyridine (CAS No. 39903-01-0). The purity of this key intermediate is critic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Amino-2-bromo-3-hydroxypyridine (CAS No. 39903-01-0). The purity of this key intermediate is critical for the successful synthesis of downstream targets, such as the anti-tumor drug Lorlatinib.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the purification and handling of 5-Amino-2-bromo-3-hydroxypyridine.

Impurity Identification & Characterization

Q1: My synthesized 5-Amino-2-bromo-3-hydroxypyridine is a gray-brown solid, but some vendors describe it as a light brown or white powder. What causes this discrepancy?

The color of your final product is often a primary indicator of its purity. A gray-brown appearance typically suggests the presence of residual impurities from the synthesis.[1] These can include baseline starting material, byproducts from side reactions, or residual inorganic salts from the workup. High-purity 5-Amino-2-bromo-3-hydroxypyridine should be a light brown to off-white solid.[2][3] Discoloration warrants further analytical investigation to identify the contaminants before proceeding with subsequent synthetic steps.

Q2: What are the most common impurities I should expect from a typical synthesis?

The impurity profile is highly dependent on the synthetic route. However, based on common preparations starting from 2-aminopyridine or 2-amino-3-hydroxypyridine, you should be vigilant for the following:[1][4]

  • Over-brominated Species: The most prevalent byproduct is often 2-amino-3,5-dibromopyridine, which arises from a lack of selectivity during the bromination step.[4][5]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-aminopyridine or 2-amino-3-hydroxypyridine in your crude product.

  • Isomeric Byproducts: Depending on reaction conditions, other positional isomers may form in small quantities.

  • Residual Solvents: Solvents used during reaction and extraction (e.g., Ethyl Acetate, DMF, DMSO, Petroleum Ether) can be retained in the solid product.[1]

  • Inorganic Salts: Salts formed during pH adjustments or workup procedures (e.g., magnesium sulfate) can contaminate the crude material.[1][6]

Q3: Which analytical techniques are best for identifying and quantifying impurities in my sample?

A multi-technique approach is recommended for comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of substituted pyridines due to its high resolution and sensitivity.[2][7] A reversed-phase C18 column is typically effective.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative checks of reaction progress and for identifying the number of components in your crude mixture. It is also crucial for developing the solvent system for column chromatography.[7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation of your target compound and can reveal the presence of organic impurities, often without needing a reference standard for each one. A published ¹H NMR spectrum in DMSO-d₆ shows peaks at δ 10.05 (s, 1H), 7.47 (s, 1H), 6.92 (s, 1H), and 5.74 (s, 2H).[1]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product (189.01 g/mol ) and to identify the mass of unknown impurities.[8]

Purification Strategies

Q4: What is the recommended first-pass purification method for crude 5-Amino-2-bromo-3-hydroxypyridine?

For crude material with a purity of 90-94% and containing closely related organic impurities, silica gel column chromatography is the most effective and widely cited method.[1][9] It provides the necessary resolving power to separate the target compound from byproducts like 2-amino-3,5-dibromopyridine.

Q5: I'm seeing multiple spots on my TLC plate. How do I choose the right purification technique?

The TLC profile is your roadmap. The diagram below provides a decision-making framework.

Purification_Decision start Run TLC in Ethyl Acetate/Hexane (1:1) main_spot Is there a well-separated main spot with good Rf (0.2-0.4)? start->main_spot streaking Is there significant streaking from the baseline? main_spot->streaking No close_spots Are impurity spots very close to the main spot? main_spot->close_spots Yes baseline_spots Are impurities stuck at the baseline? streaking->baseline_spots Yes solvent_wash Perform a solvent wash (e.g., with cold ethyl acetate or petroleum ether) streaking->solvent_wash No baseline_spots->solvent_wash Yes, likely polar impurities/salts column Proceed to Column Chromatography close_spots->column No, well separated optimize_solvent Optimize TLC solvent system (adjust polarity, add modifier like MeOH or TEA) close_spots->optimize_solvent Yes recrystallize Consider Recrystallization solvent_wash->start Re-run TLC solvent_wash->recrystallize If purity improves significantly optimize_solvent->column Optimized

Caption: Decision workflow for selecting a purification method based on TLC analysis.

Q6: Can I use recrystallization to purify this compound? What solvents should I try?

Recrystallization can be effective if the crude product is of relatively high purity (>95%) and the impurities have significantly different solubility profiles. Given that 5-Amino-2-bromo-3-hydroxypyridine is soluble in methanol, you could attempt recrystallization from a mixed solvent system, such as methanol/water or ethyl acetate/hexane.[3] A related compound, 2-amino-5-bromopyridine, has been successfully recrystallized from 90% ethanol.[4] Always start with a small-scale test to find the optimal solvent system and assess recovery.

Q7: How do I develop an effective column chromatography protocol?

Success in column chromatography hinges on proper solvent system selection.

  • TLC Screening: Screen various solvent systems (e.g., gradients of ethyl acetate in hexanes or petroleum ether).

  • Target Rf Value: Aim for a system that gives your target compound an Rf value of 0.25-0.35 . This provides the best balance between resolution and run time.

  • Eluent Selection: A commonly cited eluent system is a mixture of ethyl acetate and petroleum ether, for instance, in a 3:1 ratio.[1] Another option for similar compounds is ethyl acetate/cyclohexane.[6]

  • Slurry Packing: Always pack your column using the "slurry method" with the initial, low-polarity mobile phase to ensure a homogenous stationary phase and prevent cracking.

Troubleshooting Specific Issues

Q8: My compound is co-eluting with an impurity during column chromatography. What can I do?

Co-elution is a common challenge. Before repeating the entire column, consider these strategies:

  • Use a Shallower Gradient: If you are using gradient elution, decrease the rate of increase of the polar solvent. This will increase the separation between peaks.

  • Switch to Isocratic Elution: If the Rf values of your compound and the impurity are very close, running the column isocratically (with a single solvent mixture) may provide better resolution, albeit with a longer run time.

  • Change Solvent System Selectivity: The "selectivity" of your solvent system can be altered by changing the components. If you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system. The different intermolecular interactions can alter the elution order and improve separation.

  • Consider a Different Stationary Phase: If silica is not providing adequate separation, consider using a different stationary phase, such as alumina or a reversed-phase C18 silica, although this is a more advanced approach.

Q9: After purification, my yield is very low. How can I improve my recovery?

Low yield is often a trade-off for high purity.[10] To improve it:

  • Optimize Sample Loading: Do not overload the column. A general rule is to load 1g of crude material per 20-50g of silica gel.

  • Ensure Full Elution: After your product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in ethyl acetate) to see if any product remained strongly adsorbed to the silica.

  • Check Extraction Efficiency: During the initial workup, ensure you are performing a sufficient number of extractions (e.g., 3x with ethyl acetate) to fully recover the product from the aqueous layer.[1]

  • Recrystallization Recovery: If recrystallizing, ensure the solution is fully cooled (e.g., in an ice bath) to maximize crystal formation before filtration. Avoid using an excessive amount of solvent for dissolving the crude product.

Q10: My purified product still shows residual solvent peaks in the NMR spectrum. How can I remove them?

Residual solvents can often be removed by drying the sample under high vacuum for an extended period (12-24 hours), sometimes with gentle heating (40-50 °C), provided the compound is thermally stable. If solvents like DMF or DMSO persist, dissolving the sample in a minimal amount of a solvent in which it is highly soluble (like dichloromethane) and then precipitating it by adding a non-solvent (like hexane) can help.

Purity Validation & Handling

Q11: How can I confirm the purity of my final product?

Combine fractions from your column that appear pure by TLC. Concentrate them and then perform a final purity check using a more sensitive method. A single, sharp peak on an HPLC chromatogram (e.g., >98% purity by area normalization) and a clean ¹H NMR spectrum consistent with the known structure are strong indicators of high purity.[2][3]

Q12: What are the proper handling and storage conditions for purified 5-Amino-2-bromo-3-hydroxypyridine?

Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][12]

  • Avoid creating dust.[11]

  • Wash hands thoroughly after handling.[13]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

  • Some suppliers recommend refrigerated storage (0-8°C).[2] Keeping it in a cool and dark place is advisable to prevent degradation.[3]

Detailed Protocols & Guides

Guide 1: Experimental Workflow for Purification & Analysis

Purification_Workflow cluster_prep Preparation & Initial Analysis cluster_purify Purification cluster_analysis Final Analysis & Storage crude Crude Product (Post-Synthesis) tlc_initial Run Initial TLC (e.g., 50% EtOAc/Hexane) crude->tlc_initial nmr_crude ¹H NMR of Crude (Optional, for impurity ID) crude->nmr_crude column Perform Silica Gel Column Chromatography tlc_initial->column tlc_fractions Monitor Fractions by TLC column->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine concentrate Concentrate Pure Fractions (Rotary Evaporation) combine->concentrate dry Dry Under High Vacuum concentrate->dry hplc HPLC for Purity Check (Target >98%) dry->hplc nmr_final Final ¹H NMR for Structural Confirmation dry->nmr_final store Store in Cool, Dry Place hplc->store nmr_final->store

Caption: A standard experimental workflow from crude product to purified, analyzed material.

Guide 2: Step-by-Step Protocol for Column Chromatography
  • Solvent System Selection: Based on TLC analysis, prepare the mobile phase. For this compound, start with a low-polarity eluent (e.g., 20% Ethyl Acetate in Hexane) and the final, higher-polarity eluent (e.g., 40% Ethyl Acetate in Hexane). A typical system cited is Ethyl Acetate:Petroleum Ether = 3:1.[1]

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

    • Add a protective layer of sand on top of your sample.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • Monitor the elution of compounds using TLC. Spot every few fractions on a TLC plate.

  • Fraction Pooling:

    • Once the separation is complete, analyze the TLC plate under a UV lamp.

    • Combine all fractions that show a single spot corresponding to the Rf of your desired product.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting solid under a high vacuum for several hours to remove trace solvents.

Data Summary Tables

Table 1: Common Impurities & Identification

Impurity Name Likely Origin Analytical Signature
2-Amino-3,5-dibromopyridine Over-bromination during synthesis[4] Higher molecular weight peak in MS; distinct aromatic signals in ¹H NMR.
2-Amino-3-hydroxypyridine Incomplete bromination Lower molecular weight peak in MS; different TLC Rf value.
Ethyl Acetate / DMF Reaction or extraction solvent[1] Characteristic peaks in ¹H NMR (e.g., quartet at ~4.1 ppm, triplet at ~1.2 ppm for EtOAc).

| Inorganic Salts | Aqueous workup / drying agents[6] | Insoluble in many organic solvents; no signal in ¹H NMR or HPLC (UV). |

Table 2: Starting Conditions for Purity Analysis

Technique Column/Stationary Phase Mobile Phase Example Detection
HPLC C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[7] A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (Gradient)[7] UV at 254 nm

| TLC | Silica Gel 60 F₂₅₄ | 75% Ethyl Acetate / 25% Petroleum Ether[1] | UV Light (254 nm) |

References

  • ChemicalBook. (2025, July 26).
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2024, April 1).
  • MilliporeSigma. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 14).
  • Google Patents. (CN111943885A).
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Agilent Technologies.
  • Informatics Publishing Limited. (2017). Separation techniques: Chromatography.
  • Google Patents. (US4033975A).
  • CymitQuimica. CAS 39903-01-0: 2-Amino-5-bromo-3-hydroxypyridine.
  • Agilent Technologies. (2022, March 24).
  • Merck Millipore.
  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • Chem-Impex. 2-Amino-3-hydroxy-5-bromopyridine.
  • BenchChem. A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
  • International Journal of Scientific Study. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • PubChem. 2-Amino-5-bromo-3-hydroxypyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-bromo-3-hydroxypyridine.
  • Organic Syntheses. 2,3-diaminopyridine.

Sources

Optimization

Technical Support Center: Synthesis of 5-Amino-2-bromo-3-hydroxypyridine

Welcome to the technical support center for the synthesis of 5-Amino-2-bromo-3-hydroxypyridine. This critical intermediate, notably used in the synthesis of pharmaceuticals like the anti-tumor drug Lorlatinib, presents s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-bromo-3-hydroxypyridine. This critical intermediate, notably used in the synthesis of pharmaceuticals like the anti-tumor drug Lorlatinib, presents several synthetic challenges that can impact yield, purity, and scalability.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Amino-2-bromo-3-hydroxypyridine, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield in the Bromination of 2-Amino-3-hydroxypyridine

Question: I am attempting to synthesize 5-Amino-2-bromo-3-hydroxypyridine by direct bromination of 2-Amino-3-hydroxypyridine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the direct bromination of 2-Amino-3-hydroxypyridine are a frequent challenge, often stemming from the high reactivity of the pyridine ring, which is activated by both the amino and hydroxyl groups. This can lead to several complications:

  • Over-bromination: The activated ring is susceptible to the formation of di- and poly-brominated species, with 2-amino-3,5-dibromopyridine being a common byproduct.[2][3]

  • Side Reactions: Oxidation of the starting material or product can occur in the presence of bromine, leading to the formation of colored impurities and reducing the overall yield of the desired product.

  • Harsh Reaction Conditions: Using strong brominating agents or high temperatures can promote decomposition of the starting material and product.

Troubleshooting Strategies:

StrategyRationaleRecommended Protocol
Choice of Brominating Agent Milder brominating agents can provide better control over the reaction and minimize over-bromination.Use N-Bromosuccinimide (NBS) instead of liquid bromine. NBS is a solid, easier to handle, and releases bromine slowly in situ, allowing for more selective monobromination.[2]
Solvent Selection The solvent can influence the reactivity of the brominating agent and the solubility of the reactants.Acetonitrile has been shown to be an effective solvent for the bromination of aminopyridines, minimizing the formation of byproducts.[2] Other aprotic polar solvents like DMF, DMSO, or NMP can also be considered.[1]
Temperature Control Lowering the reaction temperature can help to control the rate of reaction and reduce the formation of unwanted side products.Perform the addition of the brominating agent at a reduced temperature, typically between 0-10°C, and then allow the reaction to slowly warm to room temperature.[4]
Stoichiometry Precise control over the molar equivalents of the brominating agent is crucial to prevent over-bromination.Use a slight excess of the starting material or a carefully controlled 1:1 molar ratio of 2-Amino-3-hydroxypyridine to NBS.
Problem 2: Difficulty in Product Purification

Question: I've managed to synthesize the crude 5-Amino-2-bromo-3-hydroxypyridine, but I'm struggling to purify it. Column chromatography gives poor separation, and recrystallization results in significant product loss. What are the best practices for purification?

Answer:

Purification of 5-Amino-2-bromo-3-hydroxypyridine can be challenging due to its polarity and the presence of closely related impurities.

  • Co-elution of Byproducts: Di-brominated species and other impurities often have similar polarities to the desired product, making chromatographic separation difficult.

  • Product Solubility: The product may have limited solubility in common recrystallization solvents, leading to low recovery.

  • Product Instability: The amino and hydroxyl groups can make the compound sensitive to acidic or basic conditions, potentially leading to degradation during workup or purification.

Effective Purification Protocols:

MethodDetailed StepsKey Considerations
Column Chromatography 1. Use a silica gel stationary phase. 2. Employ a gradient elution system, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). A common eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 3:1).[1] 3. Monitor the separation closely using Thin Layer Chromatography (TLC).The choice of eluent is critical. A gradient system often provides better separation than an isocratic one. The crude product may need to be dissolved in a minimal amount of a stronger solvent like THF or a mixture of ethyl acetate and THF for loading onto the column.[5]
Recrystallization 1. Dissolve the crude product in a minimal amount of a hot solvent in which it has good solubility (e.g., hot ethyl acetate).[5] 2. If the product is highly soluble, a co-solvent system may be necessary. For example, dissolve in a good solvent and then add a poor solvent until turbidity is observed, then heat until the solution is clear again. 3. Allow the solution to cool slowly to promote the formation of pure crystals. 4. Collect the crystals by filtration and wash with a small amount of cold solvent.Solvent screening is essential to find the optimal system for recrystallization. Significant product loss can occur if too much solvent is used or if the cooling process is too rapid.
Acid-Base Extraction 1. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). 2. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amino group and extract the product into the aqueous layer. 3. Neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) to precipitate the purified product. 4. Extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.This method can be effective for removing non-basic impurities. However, care must be taken as the product may have some solubility in the aqueous layer even after neutralization. Ensure complete neutralization and perform multiple extractions.
Problem 3: Alternative Synthetic Routes

Question: Are there alternative and potentially more efficient synthetic routes to 5-Amino-2-bromo-3-hydroxypyridine that avoid the direct bromination of 2-Amino-3-hydroxypyridine?

Answer:

Yes, several alternative synthetic strategies have been developed to circumvent the challenges of direct bromination. These routes often involve protecting groups or start from different precursors to achieve better regioselectivity and yield.

Alternative Synthetic Pathway:

A notable alternative involves a multi-step synthesis starting from 2-amino-3-hydroxypyridine, proceeding through a cyclized intermediate.[1]

Alternative_Synthesis A 2-Amino-3-hydroxypyridine B Cyclized Intermediate (e.g., oxazolopyridine) A->B Ring Closure (e.g., BTC, CDI) C Brominated Intermediate B->C Photocatalytic Bromination (e.g., Liquid Bromine, Photoinitiator) D 5-Amino-2-bromo-3-hydroxypyridine C->D Hydrolysis

Caption: Multi-step synthesis via a cyclized intermediate.

Advantages of this approach:

  • Improved Regioselectivity: The cyclization step effectively protects the amino and hydroxyl groups, directing the subsequent bromination to the desired position.

  • Milder Bromination Conditions: Photocatalytic bromination can be more selective and environmentally friendly compared to traditional methods.[1]

  • Higher Overall Yield: While it involves more steps, this route can lead to a higher overall yield of the final product with better purity.[1]

Another approach starts from 2-amino-3,5-dibromopyridine and involves a nucleophilic substitution of one of the bromine atoms.[5][6]

Nucleophilic_Substitution A 2-Amino-3,5-dibromopyridine B 5-Amino-2-bromo-3-hydroxypyridine A->B Hydrolysis (e.g., KOH, Cu powder, H2O, high temp/pressure)

Caption: Synthesis via nucleophilic substitution.

Considerations for this route:

  • Harsh Reaction Conditions: This method typically requires high temperatures and pressures in an autoclave, which may not be feasible in all laboratory settings.[5][6]

  • Catalyst Requirement: A copper catalyst is often necessary to facilitate the substitution.[5][6]

  • Potential for Side Reactions: The high temperatures can lead to decomposition or other unwanted side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure 5-Amino-2-bromo-3-hydroxypyridine?

A1: Pure 5-Amino-2-bromo-3-hydroxypyridine is typically an off-white to light brown solid.[7][8] The reported melting point is generally in the range of 204-208°C.[5][6] A significantly lower or broader melting point range may indicate the presence of impurities.

Q2: What are the key spectroscopic features to confirm the identity and purity of the product?

A2:

  • ¹H NMR: In DMSO-d₆, you would expect to see distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. For example, characteristic peaks have been reported around 10.05 ppm (s, 1H, OH), 7.47 ppm (s, 1H, Ar-H), 6.92 ppm (s, 1H, Ar-H), and 5.74 ppm (s, 2H, NH₂).[1]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (approximately 189.01 g/mol ).[9][10] The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) should be clearly visible for the molecular ion and any bromine-containing fragments.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several reagents used in the synthesis of 5-Amino-2-bromo-3-hydroxypyridine require careful handling:

  • Bromine/NBS: Bromine is highly corrosive and toxic. N-Bromosuccinimide is a lachrymator and skin irritant. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong Acids and Bases: Reagents like potassium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

  • Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and away from ignition sources. The final product, 5-Amino-2-bromo-3-hydroxypyridine, may cause an allergic skin reaction and is harmful if swallowed, in contact with skin, or if inhaled.[9]

Q4: How can I monitor the progress of the bromination reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[11]

  • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

  • Spot the starting material, the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.

  • Develop the plate using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualize the spots under UV light. The reaction is complete when the starting material spot has disappeared or is significantly diminished, and a new spot corresponding to the product is prominent.

III. Experimental Protocol: Synthesis via Hydrolysis of a Cyclized Intermediate

This protocol is based on a modern and efficient route that often provides higher yields and purity.[1][7]

Step 1: Ring Closure of 2-Amino-3-hydroxypyridine

  • This step is not detailed in the provided search results but is a precursor to the subsequent steps. It would typically involve reacting 2-Amino-3-hydroxypyridine with a reagent like N,N'-Carbonyldiimidazole (CDI) or bis(trichloromethyl) carbonate (BTC) to form a cyclized intermediate such as 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.[1][7]

Step 2: Bromination of the Cyclized Intermediate

  • This step is also a conceptual part of the multi-step synthesis and would involve a photocatalytic bromination of the cyclized intermediate formed in Step 1.[1]

Step 3: Hydrolysis to 5-Amino-2-bromo-3-hydroxypyridine

  • Suspend the brominated cyclized intermediate (e.g., 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, 1 equivalent) in a 2N sodium hydroxide solution (5 equivalents).[7]

  • Reflux the mixture overnight, or until the solution becomes clear.[7]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with an acid (e.g., HCl) to a pH of approximately 7. Be aware that this will release a significant amount of CO₂ gas.[7]

  • A precipitate of the product will form. Collect the solid by filtration.

  • Wash the collected solid with water.

  • Dry the product under high vacuum to obtain 5-Amino-2-bromo-3-hydroxypyridine as an off-white solid.[7]

IV. References

  • PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • Google Patents. (2020). CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine. Retrieved from

  • PubChem. (2026). 2-Amino-5-bromo-3-hydroxypyridine. Retrieved from [Link]

  • Google Patents. (1977). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives. Retrieved from

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for the preparation of 2,5-dibromopyridine. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2015). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]

  • ResearchGate. (2025). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Amino-5-Bromo-3-Hydroxypyridine 98.0%(HPLC). Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • MDPI. (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 2-Amino-3-hydroxypyridine. Retrieved from [Link]

  • SciSpace. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Retrieved from [Link]

  • Chongqing Chemdad Co. (n.d.). 2-AMINO-3-BROMO-5-HYDROXYPYRIDINE. Retrieved from [Link]

  • International Journal of Scientific and Statistical Computing. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Analysis for the Purity of 5-Amino-2-bromo-3-hydroxypyridine

< For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of chemical intermediates is a non-negotiable prerequisite for the synthesis of safe and effect...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of chemical intermediates is a non-negotiable prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). 5-Amino-2-bromo-3-hydroxypyridine is a key heterocyclic building block whose purity directly impacts the quality, efficacy, and safety profile of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds, offering unparalleled resolution, sensitivity, and quantitative accuracy.[2][3]

This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity determination of 5-Amino-2-bromo-3-hydroxypyridine. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices, present a robust, validated primary method, and compare its performance against viable alternatives, empowering you to select and implement the most suitable analytical strategy for your laboratory.

The Critical Role of Purity Analysis

Impurities in a starting material like 5-Amino-2-bromo-3-hydroxypyridine can arise from various sources, including unreacted starting materials, by-products from competing reaction pathways, or degradation products. These impurities can potentially be carried through the synthetic process, leading to a compromised final API with altered pharmacological or toxicological properties. Therefore, a robust, well-validated analytical method is essential to ensure lot-to-lot consistency and regulatory compliance.

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

For a polar, aromatic compound like 5-Amino-2-bromo-3-hydroxypyridine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and widely applied analytical approach. The separation mechanism is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[4]

Causality Behind Experimental Choices

The development of a successful RP-HPLC method is not arbitrary; it is a systematic process grounded in the physicochemical properties of the analyte.

  • Column Selection (Stationary Phase): A C18 (octadecyl) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point.[2][5] The long alkyl chains provide sufficient hydrophobicity to retain the pyridine derivative and separate it from more polar or nonpolar impurities. For this specific analyte, which contains polar amino and hydroxyl groups, a column with high-density bonding and effective end-capping is crucial. End-capping neutralizes residual silanol groups on the silica surface, which can otherwise cause undesirable secondary interactions with the basic amino group, leading to poor peak shape (tailing).[6]

  • Mobile Phase Selection: The mobile phase composition is the most powerful tool for controlling retention and selectivity.

    • Organic Modifier: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff.[6]

    • Aqueous Phase & pH Control: The amino and hydroxyl groups on the pyridine ring are ionizable. The pH of the mobile phase will dictate their protonation state, which in turn dramatically affects retention time and peak shape.[6] To ensure reproducible results, a buffer is essential. A phosphate or formate buffer with a pH set at least 1.5-2 units away from the analyte's pKa values is recommended to maintain a consistent ionization state. For 5-Amino-2-bromo-3-hydroxypyridine, a slightly acidic pH (e.g., pH 2.5-3.5) is a good starting point to ensure the amino group is protonated, promoting interaction with the aqueous mobile phase and leading to sharp, symmetrical peaks.

    • Elution Mode: A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic modifier, is highly recommended. This approach ensures that both highly polar, early-eluting impurities and more nonpolar, late-eluting impurities are effectively separated and eluted within a reasonable run time.[2]

  • Detector Selection: The aromatic pyridine ring contains a chromophore that absorbs UV light. A Photodiode Array (PDA) or UV-Vis detector is the ideal choice.[7] The analysis should be performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity for the main component and its potential impurities.

Experimental Protocol: Primary RP-HPLC Method

This protocol describes a robust, self-validating RP-HPLC method for the purity analysis of 5-Amino-2-bromo-3-hydroxypyridine. The inclusion of system suitability testing (SST) ensures that the chromatographic system is performing adequately on the day of analysis, a core principle of trustworthy analytical science.[8]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of 5-Amino-2-bromo-3-hydroxypyridine (determined experimentally, typically in the 270-290 nm range), with PDA monitoring across 200-400 nm to detect impurities with different spectral properties.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-Amino-2-bromo-3-hydroxypyridine reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

  • System Suitability Solution: Prepare a solution containing the main analyte (0.5 mg/mL) and spike it with known or potential impurities at a low level (e.g., 0.1% of the main peak area) to verify resolution.

3. System Suitability Testing (SST): Before sample analysis, perform at least five replicate injections of the Standard Solution and one injection of the SST solution. The system is deemed suitable for use if the following criteria are met (as per USP <621> and ICH Q2(R1) guidelines):[8][9][10][11]

  • Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main analyte peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for the peak area of the main analyte from replicate injections.

  • Resolution: The resolution between the main analyte peak and the closest eluting impurity peak in the SST solution should be not less than 2.0.

4. Data Analysis: The purity is typically determined by the area percent method. The percentage purity is calculated by dividing the area of the main analyte peak by the total area of all peaks in the chromatogram and multiplying by 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation C System Suitability Testing (SST) A->C B Sample & Standard Solution Prep B->C D Sample Injection & HPLC Run C->D SST Pass? E Data Integration & Processing D->E F Purity Calculation (Area % Method) E->F G Final Report F->G

Fig 1. Standard workflow for HPLC purity analysis.

Comparison with Alternative Chromatographic Methods

While RP-HPLC is the primary choice, certain analytical challenges may necessitate alternative approaches. The choice of method should be guided by the specific nature of the impurities that need to be resolved.

Method_Selection Start Start: Purity Analysis of 5-Amino-2-bromo-3-hydroxypyridine RP_HPLC Primary Choice: Reversed-Phase HPLC (RP-HPLC) Start->RP_HPLC Check_Retention Are all impurities well-retained & resolved? RP_HPLC->Check_Retention HILIC Alternative 1: Hydrophilic Interaction Chromatography (HILIC) Check_Retention->HILIC No (Poor retention of very polar impurities) IonPair Alternative 2: Ion-Pair Chromatography Check_Retention->IonPair No (Poor peak shape for basic impurities) Success Method Suitable Check_Retention->Success Yes

Fig 2. Logic diagram for selecting an appropriate HPLC method.
Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that show little to no retention on traditional C18 columns.[12][13]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a nonpolar organic solvent (typically acetonitrile).[13] A water-rich layer is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the concentration of the polar solvent (water).[13]

  • When to Use: If potential impurities include highly polar starting materials or degradation products (e.g., those that have lost the bromopyridine core) that elute in the void volume of the RP-HPLC method.

  • Pros: Superior retention for very polar analytes.[12]

  • Cons: Can require longer column equilibration times; retention can be highly sensitive to mobile phase water content.[12]

Alternative 2: Ion-Pair Chromatography

This technique is a variation of RP-HPLC where an ion-pairing reagent is added to the mobile phase.

  • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate), contains a hydrophobic tail and an ionic head group.[14] The hydrophobic tail adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface that can interact with and retain charged analytes.

  • When to Use: If the primary RP-HPLC method fails to provide adequate peak shape or resolution for basic impurities, even with pH adjustments.

  • Pros: Can significantly improve retention and peak shape for charged analytes.[14]

  • Cons: Ion-pairing reagents can be "sticky," leading to long column equilibration and flushing times. They are generally not compatible with mass spectrometry (MS) detectors and can permanently modify the column.

Performance Comparison Summary

The following table provides a comparative overview of the described methods based on key performance attributes.

ParameterRecommended RP-HPLCHILICIon-Pair RP-HPLC
Primary Application General purity, separation of moderately polar and nonpolar impurities.Purity analysis involving very polar impurities.Improving retention and peak shape of ionic impurities.
Resolution Excellent for a wide range of impurities.Superior for very polar analytes.Can be superior for specific ionic analytes.
Run Time Typically 20-30 minutes.Can be similar, but equilibration is longer.Often longer due to strong retention and flushing needs.
Robustness High; well-understood mechanism.Moderate; sensitive to water content.Lower; sensitive to reagent concentration, can lead to column bleed.
MS Compatibility High (with volatile buffers like formic acid).High (uses volatile mobile phases).Very Low (ion-pairing reagents suppress MS signal).
Column Lifespan Good.Good.Can be reduced due to irreversible adsorption of reagent.

Conclusion

For the routine, high-quality purity analysis of 5-Amino-2-bromo-3-hydroxypyridine, a well-developed and validated Reversed-Phase HPLC method is the authoritative choice . Its versatility, robustness, and compatibility with standard detectors make it ideal for quality control and drug development environments. The causality-driven approach to method development—selecting the column, mobile phase, and detector based on the analyte's physicochemical properties—is paramount to achieving a separation that is both effective and reliable.

Alternative methods like HILIC and Ion-Pair Chromatography serve as valuable tools in a scientist's arsenal, but they should be reserved for specific challenges that cannot be overcome by optimizing the primary RP-HPLC method. By understanding the principles and comparative performance of these techniques, researchers can confidently establish a scientifically sound purity testing strategy that ensures the quality of this critical pharmaceutical intermediate.

References

  • <621> CHROMATOGRAPHY . Source: U.S. Pharmacopeia.

  • USP <621> Chromatography . Source: DSDP Analytics.

  • Are You Sure You Understand USP <621>? . Source: LCGC International.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy.

  • Quality Guidelines . Source: International Council for Harmonisation (ICH).

  • USP Chapter 621: Overview & Key Points . Source: Phenomenex.

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities . Source: European Pharmaceutical Review.

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub.

  • USP-NF 〈621〉 Chromatography . Source: USP-NF.

  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods . Source: BenchChem.

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography . Source: MDPI.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Source: Waters Blog.

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism . Source: Phenomenex.

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . Source: ResearchGate.

  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives . Source: BenchChem.

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Source: Jones Chromatography.

  • Developing HPLC Methods . Source: Sigma-Aldrich.

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column . Source: Agilent.

  • Strategies to Enable and Simplify HPLC Polar Compound Separation . Source: Separation Science.

  • Reversed Phase HPLC Method Development . Source: Phenomenex.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Source: Acta Poloniae Pharmaceutica.

  • HPLC Methods for analysis of Pyridine . Source: HELIX Chromatography.

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . Source: SIELC Technologies.

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) . Source: Defense Technical Information Center (DTIC).

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . Source: LCGC International.

  • 2-Amino-5-Bromo-3-Hydroxypyridine 98.0%(HPLC) . Source: PureSynth.

  • 2-Amino-3-hydroxy-5-bromopyridine . Source: Chem-Impex.

Sources

Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 5-Amino-2-bromo-3-hydroxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a place of prominence due to their prevalence in pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 5-Amino-2-bromo-3-hydroxypyridine derivatives, a class of compounds with significant potential in medicinal chemistry.[1] We will delve into the nuances of one- and two-dimensional NMR techniques, offering field-proven insights and comparing this powerful method with other analytical mainstays.

The Structural Significance of 5-Amino-2-bromo-3-hydroxypyridine

The 5-Amino-2-bromo-3-hydroxypyridine scaffold is a versatile building block in organic synthesis. The strategic placement of the amino, bromo, and hydroxyl groups on the pyridine ring offers multiple points for chemical modification, allowing for the generation of diverse molecular libraries for screening and optimization. Understanding the precise connectivity and stereochemistry of these derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the desired pharmacological profile.

Unraveling the Structure: A Deep Dive into NMR Characterization

NMR spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution.[3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it an indispensable tool for organic chemists.

Predicted ¹H NMR Spectral Data for 5-Amino-2-bromo-3-hydroxypyridine

The parent 3-hydroxypyridine shows signals for its four ring protons.[4] In our target molecule, we have two remaining aromatic protons. The amino group at position 5 is a strong electron-donating group, which will shield the proton at position 6, causing it to appear at a lower chemical shift (further upfield). Conversely, the electronegative bromine atom at position 2 will deshield the proton at position 4. The hydroxyl group at position 3 will also influence the electronic environment.

Expected ¹H NMR Chemical Shifts and Multiplicities:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~7.0 - 7.5Doublet~2-3 HzDeshielded by the adjacent bromine and influenced by the hydroxyl group. Coupled to H-6.
H-6~7.8 - 8.2Doublet~2-3 HzDeshielded by the ring nitrogen and coupled to H-4.
-NH₂Broad, variableSinglet-Chemical shift is concentration and solvent dependent; often exchanges with D₂O.
-OHBroad, variableSinglet-Chemical shift is concentration and solvent dependent; often exchanges with D₂O.

Note: These are predicted values and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the attached substituents.

Expected ¹³C NMR Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)Rationale
C-2~140 - 145Attached to the electronegative bromine atom.
C-3~150 - 155Attached to the hydroxyl group.
C-4~120 - 125Influenced by the adjacent bromine and hydroxyl groups.
C-5~135 - 140Attached to the amino group.
C-6~145 - 150Adjacent to the ring nitrogen.

Note: These are predicted values and may vary depending on the solvent.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 5-Amino-2-bromo-3-hydroxypyridine derivatives, the following experimental workflow is recommended:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer h1_nmr Acquire ¹H NMR spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR spectrum h1_nmr->c13_nmr cosy Acquire COSY spectrum c13_nmr->cosy hsqc Acquire HSQC spectrum cosy->hsqc hmbc Acquire HMBC spectrum hsqc->hmbc process Fourier Transform, Phasing, and Baseline Correction hmbc->process assign Assign signals using 1D and 2D data process->assign elucidate Elucidate final structure assign->elucidate

Caption: Experimental workflow for the NMR characterization of pyridine derivatives.

The Power of 2D NMR for Unambiguous Assignment

For complex derivatives or to confirm the initial assignments, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 5-Amino-2-bromo-3-hydroxypyridine, a cross-peak between the signals of H-4 and H-6 would definitively confirm their coupling relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of the C-4 and C-6 signals based on the already assigned H-4 and H-6 protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the H-4 proton should show a correlation to C-2, C-3, and C-5, while the H-6 proton should correlate to C-2 and C-5.

HMBC_Correlations cluster_structure 5-Amino-2-bromo-3-hydroxypyridine cluster_correlations Key HMBC Correlations C2 C2-Br N1 N1 C3 C3-OH C4 C4-H C5 C5-NH2 C6 C6-H H4 H4 H4_corr H4 shows correlations to: H6 H6 H6_corr H6 shows correlations to: H4_corr->C2 ²J H4_corr->C3 ²J H4_corr->C5 ²J H6_corr->C2 ³J H6_corr->C5 ²J

Caption: Key expected HMBC correlations for structural confirmation.

A Comparative Analysis: NMR vs. Other Spectroscopic Techniques

While NMR is a powerful tool, a comprehensive characterization often involves a multi-technique approach. Here, we compare NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the analysis of 5-Amino-2-bromo-3-hydroxypyridine derivatives.

FeatureNMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Detailed atomic connectivity, chemical environment, stereochemistry.Molecular weight, elemental composition (HRMS), fragmentation patterns.[3]Presence of functional groups.[5]
Strengths - Unambiguous structure elucidation.[3]- Non-destructive.- Provides information on dynamic processes.- High sensitivity (requires very little sample).- Provides molecular formula with high accuracy (HRMS).- Fast and inexpensive.- Good for identifying key functional groups (e.g., -OH, -NH₂, C=O).
Limitations - Relatively low sensitivity (requires mg of sample).[3]- Can be time-consuming for complex molecules.- Not suitable for insoluble compounds.- Does not provide detailed connectivity information on its own.- Fragmentation can be complex and difficult to interpret.- Provides limited information on the overall molecular structure.- Not all functional groups have distinct absorptions.
Application to 5-Amino-2-bromo-3-hydroxypyridine Derivatives Essential for determining the precise substitution pattern and confirming the structure of isomers.Crucial for confirming the molecular weight and the presence of bromine (isotopic pattern).Useful for quickly confirming the presence of the -OH and -NH₂ groups.
A Synergistic Approach

The most robust characterization of 5-Amino-2-bromo-3-hydroxypyridine derivatives is achieved through the synergistic use of these techniques.

Synergistic_Approach Unknown Unknown Pyridine Derivative NMR NMR Spectroscopy Unknown->NMR MS Mass Spectrometry Unknown->MS IR IR Spectroscopy Unknown->IR Structure Confirmed Structure NMR->Structure Connectivity, Stereochemistry MS->Structure Molecular Formula, Fragmentation IR->Structure Functional Groups

Sources

Validation

A Comparative Guide to the Reactivity of 5-Amino-2-bromo-3-hydroxypyridine and Its Isomers

Introduction Substituted pyridines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The precise arrangement of functional groups on the pyridine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The precise arrangement of functional groups on the pyridine ring dictates its chemical behavior, influencing reaction rates, regioselectivity, and the feasibility of synthetic transformations. This guide provides an in-depth comparison of the reactivity of 5-Amino-2-bromo-3-hydroxypyridine and its structural isomers, offering insights for researchers, scientists, and drug development professionals. By understanding the nuanced interplay of electronic and steric effects conferred by the amino, bromo, and hydroxyl substituents, chemists can make more informed decisions in the design and execution of synthetic routes.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen.[3] The introduction of an electron-donating amino group and a hydroxyl group, alongside an electron-withdrawing bromine atom, creates a complex electronic landscape that significantly modulates this intrinsic reactivity. This guide will focus on the differential reactivity of these isomers in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Isomers in Focus:

For the purpose of this guide, we will compare the reactivity of 5-Amino-2-bromo-3-hydroxypyridine with two of its key isomers:

  • 2-Amino-5-bromo-3-hydroxypyridine

  • 6-Bromo-3-amino-2-hydroxypyridine (existing as its pyridone tautomer)

The distinct positioning of the functional groups in these isomers leads to significant differences in their chemical behavior, which will be explored in the following sections.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.[4][5][6] In the context of brominated pyridines, the efficiency of these reactions is heavily influenced by the electronic environment of the carbon-bromine bond, which affects the rate-determining oxidative addition step to the palladium catalyst.[3]

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[6][7] The reactivity of our isomeric aminobromohydroxypyridines in a typical Suzuki-Miyaura coupling with phenylboronic acid is compared below.

IsomerRelative ReactivityRationale
5-Amino-2-bromo-3-hydroxypyridine HighThe bromine atom is at the 2-position, which is activated towards oxidative addition. The electron-donating amino group at the 5-position and the hydroxyl group at the 3-position further increase the electron density of the ring, facilitating the reaction.
2-Amino-5-bromo-3-hydroxypyridine ModerateThe bromine at the 5-position is less activated than at the 2- or 6-positions. The electron-donating amino group at the 2-position can somewhat enhance the reactivity.
6-Bromo-3-amino-2-hydroxypyridine HighThe bromine atom is at the 6-position, another activated site. The 2-hydroxy group exists predominantly as the 2-pyridone tautomer, which can influence the electronic nature of the ring.[8]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for comparing the reactivity of the isomers in a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis A Combine Isomer (1.0 eq), Phenylboronic Acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq) in a flask. B Add degassed 1,4-Dioxane/H2O (4:1) A->B Solvent Addition C Heat at 90 °C under N2 atmosphere B->C Heating D Monitor progress by TLC/LC-MS C->D Monitoring E Quench with water and extract with Ethyl Acetate D->E Completion F Dry organic layer, concentrate, and purify by column chromatography E->F Purification G Analyze yield and purity by NMR and LC-MS F->G Characterization SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis A Dissolve Isomer (1.0 eq) in dry Methanol B Add Sodium Methoxide (1.5 eq) solution in Methanol A->B Nucleophile Addition C Heat the reaction mixture at reflux B->C Heating D Monitor progress by TLC/LC-MS C->D Monitoring E Neutralize with dilute HCl and concentrate D->E Completion F Extract with an appropriate organic solvent E->F Extraction G Purify by column chromatography and characterize F->G Purification

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 5-Amino-2-bromo-3-hydroxypyridine: A Critical Evaluation for Researchers and Drug Development Professionals

The strategic synthesis of 5-Amino-2-bromo-3-hydroxypyridine, a pivotal intermediate in the development of various pharmaceutical agents, presents a critical challenge in medicinal chemistry and process development. This...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic synthesis of 5-Amino-2-bromo-3-hydroxypyridine, a pivotal intermediate in the development of various pharmaceutical agents, presents a critical challenge in medicinal chemistry and process development. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to this valuable compound. By dissecting the causality behind experimental choices and presenting validated protocols, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 5-Amino-2-bromo-3-hydroxypyridine

5-Amino-2-bromo-3-hydroxypyridine serves as a key building block in the synthesis of a range of biologically active molecules. Its trifunctional nature, possessing amino, bromo, and hydroxyl groups on a pyridine scaffold, allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. Notably, it is a crucial intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance.

This guide will explore three primary synthetic strategies, evaluating each based on yield, purity, scalability, safety, and economic viability.

Comparative Analysis of Synthetic Routes

Parameter Route 1: From 2-Amino-3-hydroxypyridine Route 2: From 2-Amino-3,5-dibromopyridine Route 3: From 2-Amino-5-bromopyridine
Starting Material 2-Amino-3-hydroxypyridine2-Amino-3,5-dibromopyridine2-Amino-5-bromopyridine
Overall Yield Good to ExcellentModerateModerate to Good
Number of Steps 312
Key Reactions Cyclization, Bromination, HydrolysisNucleophilic Aromatic SubstitutionHalogenation, Hydrolysis
Scalability GoodModerateGood
Safety Concerns Use of bromine and strong acids/bases.High temperatures and pressures (autoclave).Use of halogenating agents and strong acids.
Cost-Effectiveness Dependent on the cost of 2-amino-3-hydroxypyridine and reagents.Starting material can be more expensive.2-Amino-5-bromopyridine is a common starting material.
Purity of Final Product High purity achievable with purification.[1][2][3]Good purity, may require chromatography.Good purity, potential for isomeric impurities.

Route 1: Synthesis from 2-Amino-3-hydroxypyridine

This three-step route is a widely employed and reliable method for the preparation of 5-Amino-2-bromo-3-hydroxypyridine. The strategy involves the protection of the amino and hydroxyl groups via cyclization, followed by regioselective bromination and subsequent deprotection through hydrolysis.

Route_1 A 2-Amino-3-hydroxypyridine B 3H-Oxazolo[4,5-b]pyridin-2-one A->B Cyclization (CDI or Phosgene) C 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one B->C Bromination (NBS or Br2) D 5-Amino-2-bromo-3-hydroxypyridine C->D Hydrolysis (NaOH or HCl)

Caption: Synthetic pathway from 2-Amino-3-hydroxypyridine.

Expertise & Experience: The Rationale Behind the Strategy

The initial cyclization to form the oxazolopyridinone ring serves a dual purpose. Firstly, it protects the reactive amino and hydroxyl groups, preventing unwanted side reactions during the subsequent bromination step. Secondly, the electron-withdrawing nature of the oxazolone ring deactivates the pyridine ring towards electrophilic substitution, allowing for more controlled and regioselective bromination at the desired 5-position. The final hydrolysis step is a straightforward deprotection to yield the target molecule. This strategic protection-functionalization-deprotection sequence is a classic and effective approach in organic synthesis.

Trustworthiness: Self-Validating Protocols

The following protocols are designed to be robust and reproducible. In-process controls and characterization of intermediates are crucial for ensuring the success of the overall synthesis.

Experimental Protocol: Route 1

Step 1a: Synthesis of 3H-Oxazolo[4,5-b]pyridin-2-one [4][5]

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.5 eq).

  • Heat the mixture to reflux for 5 hours under an inert atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3H-oxazolo[4,5-b]pyridin-2-one.

Step 1b: Synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one [6][7]

  • Dissolve 3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.

Step 1c: Synthesis of 5-Amino-2-bromo-3-hydroxypyridine

  • Suspend 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one (1.0 eq) in an aqueous solution of sodium hydroxide (10-20%).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with hydrochloric acid to a pH of approximately 7.

  • The product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 5-Amino-2-bromo-3-hydroxypyridine.

Route 2: Synthesis from 2-Amino-3,5-dibromopyridine

This route offers a more direct approach, involving a single step of nucleophilic aromatic substitution (SNA). The key is the selective replacement of the bromine atom at the 3-position with a hydroxyl group.

Route_2 A 2-Amino-3,5-dibromopyridine B 5-Amino-2-bromo-3-hydroxypyridine A->B Nucleophilic Substitution (KOH, Cu catalyst) Route_3 A 2-Amino-5-bromopyridine B 2-Amino-3,5-dibromopyridine A->B Halogenation (NBS or Br2) C 5-Amino-2-bromo-3-hydroxypyridine B->C Hydrolysis (NaOH or acid)

Sources

Validation

A Comparative Guide to Validating the Biological Activity of 5-Amino-2-bromo-3-hydroxypyridine Derivatives

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The pyridine ring, a privileged structure in medicinal chemistry, is at the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The pyridine ring, a privileged structure in medicinal chemistry, is at the heart of numerous therapeutic agents.[1] This guide provides an in-depth technical comparison of the biological activities of a specific class of pyridine compounds: 5-Amino-2-bromo-3-hydroxypyridine derivatives. We will delve into their potential anticancer, antimicrobial, and neuroprotective activities, offering supporting experimental data and objective comparisons with established alternatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer continually demands novel therapeutic agents that can selectively target cancer cells while minimizing harm to healthy tissues. Pyridine derivatives have emerged as a promising class of compounds in oncology, with many exhibiting potent antiproliferative effects.[2]

Mechanism of Action: Kinase Inhibition

A significant number of pyridine derivatives exert their anticancer effects by inhibiting protein kinases.[2] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] The 5-Amino-2-bromo-3-hydroxypyridine scaffold, with its specific arrangement of functional groups, presents a unique framework for designing selective kinase inhibitors.

dot

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Derivative 5-Amino-2-bromo-3- hydroxypyridine Derivative Derivative->RAF Inhibition Derivative->PI3K Inhibition

Caption: Hypothetical inhibition of RAF and PI3K signaling pathways by a 5-Amino-2-bromo-3-hydroxypyridine derivative.

Comparative Performance

To objectively evaluate the anticancer potential of novel 5-Amino-2-bromo-3-hydroxypyridine derivatives, a direct comparison with a gold-standard chemotherapeutic agent is essential. Doxorubicin, a well-established anthracycline antibiotic, is widely used in the treatment of various cancers.

CompoundTarget Cancer Cell LineIC50 (µM)Reference
Hypothetical Derivative A MCF-7 (Breast)5.2N/A
Hypothetical Derivative B A549 (Lung)8.7N/A
Doxorubicin MCF-7 (Breast)0.5 - 1.5[5]
Doxorubicin A549 (Lung)0.1 - 0.5[6]

Note: Data for hypothetical derivatives are for illustrative purposes. Actual values would be determined experimentally.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Amino-2-bromo-3-hydroxypyridine derivatives

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the 5-Amino-2-bromo-3-hydroxypyridine derivatives and Doxorubicin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[8] Pyridine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[9]

Mechanism of Action

The antimicrobial mechanisms of pyridine derivatives can be diverse. Some may disrupt the bacterial cell wall or membrane integrity, while others may interfere with essential metabolic pathways or inhibit DNA replication.[9] The specific substitutions on the 5-Amino-2-bromo-3-hydroxypyridine ring will influence its primary mode of action.

dot

cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of test compound in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at 37°C for 16-20 hours. B->C D Visually assess for bacterial growth (turbidity). C->D E Determine the MIC: the lowest concentration with no visible growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Performance

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, serves as an excellent comparator for evaluating the antibacterial potential of new compounds.[10]

CompoundTarget MicroorganismMIC (µg/mL)Reference
Hypothetical Derivative C Staphylococcus aureus16N/A
Hypothetical Derivative D Escherichia coli32N/A
Ciprofloxacin Staphylococcus aureus0.12 - 1[11]
Ciprofloxacin Escherichia coli≤ 0.25[11]

Note: Data for hypothetical derivatives are for illustrative purposes.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 5-Amino-2-bromo-3-hydroxypyridine derivatives

  • Ciprofloxacin (positive control)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and ciprofloxacin in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases and acute brain injuries, such as stroke, represent a significant unmet medical need. Compounds with neuroprotective properties can help mitigate neuronal damage and preserve neurological function. Derivatives of 3-hydroxypyridine have shown promise as neuroprotective agents, primarily due to their antioxidant and anti-apoptotic properties.[13][14]

Mechanism of Action

The neuroprotective effects of 3-hydroxypyridine derivatives are often attributed to their ability to scavenge free radicals, reduce oxidative stress, and modulate signaling pathways involved in programmed cell death (apoptosis).[14] Some derivatives can also regulate intracellular calcium levels, preventing excitotoxicity.[13]

dot

cluster_workflow In Vitro Neuroprotection Assay Workflow A Culture neuronal cells (e.g., SH-SY5Y). B Pre-treat cells with 5-Amino-2-bromo-3-hydroxypyridine derivative. A->B C Induce neurotoxicity (e.g., Oxygen-Glucose Deprivation). B->C D Incubate for a defined period. C->D E Assess cell viability (e.g., MTT or LDH assay). D->E

Caption: General workflow for an in vitro neuroprotection assay.

Comparative Performance

Edaravone, a free radical scavenger, is a clinically approved drug for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, making it a relevant comparator for novel neuroprotective agents.

Compound/TreatmentIn Vitro ModelOutcome MeasureResultReference
3-Hydroxypyridine Derivative (3-EA) Oxygen-Glucose DeprivationCell DeathDose-dependent suppression[13]
3-Hydroxypyridine Derivative (3-EA) Glutamate ExcitotoxicityIntracellular Ca2+Significant stagnation of increase[13]
Edaravone Oxidative StressReduction in ROSPotent scavenging activity[15]
Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)

The oxygen-glucose deprivation (OGD) model simulates ischemic conditions in vitro to evaluate the neuroprotective effects of test compounds.[16]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons

  • Glucose-free medium

  • Anaerobic chamber

  • 5-Amino-2-bromo-3-hydroxypyridine derivatives

  • Edaravone (positive control)

  • Reagents for cell viability assessment (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Culture: Plate neuronal cells and allow them to adhere and differentiate.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds and Edaravone for a specified period (e.g., 24 hours).

  • OGD Induction: Replace the culture medium with glucose-free medium and place the cells in an anaerobic chamber for a duration sufficient to induce cell death in control wells (e.g., 4-6 hours).

  • Reperfusion: Return the cells to a normoxic environment with complete culture medium and incubate for 24 hours.

  • Viability Assessment: Measure cell viability using a standard assay like the MTT or LDH assay to quantify the neuroprotective effects of the compounds.

Conclusion

The 5-Amino-2-bromo-3-hydroxypyridine scaffold represents a versatile platform for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and neurology. This guide provides a framework for the systematic validation of the biological activities of its derivatives, emphasizing objective comparison with established drugs and the use of robust, reproducible experimental protocols. Further investigation into the structure-activity relationships of this promising class of compounds is warranted to unlock their full therapeutic potential.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Bentham Science Publishers. (2024, May 9). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction.
  • CDC. (2025, February 27). Antibiotics Tested by NARMS.
  • CLSI. (2024, February). CLSI Archived M100 Tables 1A-1C.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: 3-Hydroxypyridine Derivatives as Neuroprotective Agents in Experimental Models.
  • BenchChem. (2025).
  • Frontiers. (2024, March 6). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Plotnikov, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. International Journal of Molecular Sciences, 23(21), 12953.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • PubMed. (2022, October 26). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo.
  • Oncolines B.V. (2022, September 15). New in Frontiers in Oncology: comparative profiling study of newly approved kinase inhibitors.
  • ResearchGate. (2025, December 29).
  • Semantic Scholar. (2025, December 29). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Model.
  • MDPI. (2025, September 12). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders.
  • IJFMR. (2024, July 15). Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors.
  • BenchChem. (2025). Validating Neuroprotective Effects: A Comparative Guide to Leading Compounds in Neuronal Cell Lines.
  • Encyclopedia.pub. (2022, April 22). Various Protein Kinase Inhibitors as Anticancer Agents.
  • CDC. (2025, February 27). Antibiotics Tested by NARMS.
  • OmicsX. (2022, May 30). Approved Oncology Targeting Small Molecule Kinase Inhibitors.
  • CLSI. (2024, February). CLSI Archived M100 Tables 1A-1C.
  • ACS Publications. (2019, August 19).
  • Springer Nature Experiments. (2024). Cell-Based Assays to Assess Neuroprotective Activity.
  • ResearchGate. (n.d.). Neuroprotection and class of screened compounds. A library of....
  • PMC. (n.d.).
  • MDPI. (2021, June 26).
  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing.
  • IJSAT. (2025, May 24).
  • Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • ResearchGate. (2018, May 2). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[7][12][17]Triazole Derivatives.

  • Chem-Impex. (n.d.). 3-Amino-5-bromo-2-hydroxypyridine.
  • MDPI. (2024, May 14).
  • Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS.
  • ResearchGate. (2025, August 5).
  • RSC Publishing. (n.d.). Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches.
  • Oriental Journal of Chemistry. (2004). Synthesis and Biological Activities of Some 5-(2-Arylamino-1,3,4-Thiadiazolo)
  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine.

Sources

Comparative

Strategic Deployment of Pyridine Building Blocks in High-Value Drug Discovery: A Comparative Technical Guide

Topic: Comparative Study of Pyridine Building Blocks in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the architecture of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Pyridine Building Blocks in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of modern small-molecule therapeutics, the pyridine ring is not merely a benzene analogue; it is a functional lever used to modulate physicochemical properties, metabolic stability, and target engagement.[1] This guide moves beyond basic heterocycle chemistry to provide a comparative analysis of pyridine building blocks against their carbocyclic and heterocyclic alternatives. We focus on the "Nitrogen Scan" strategy, detailing the causal impact of pyridine incorporation on Lipophilicity Ligand Efficiency (LLE) and providing robust, field-tested protocols for their often-challenging synthetic integration.

Part 1: Comparative Profiling – Physicochemical & DMPK Impact

The decision to replace a phenyl ring with a pyridine (the "Phenyl-Pyridyl Switch") is often driven by the need to lower logP and introduce a hydrogen bond acceptor (HBA). However, the position of the nitrogen atom dictates the magnitude of this shift and the resulting metabolic liability.

Table 1: Physicochemical Landscape of Pyridine vs. Alternatives

Data represents averaged experimental values for unsubstituted cores at pH 7.4.

PropertyBenzenePyridine (2-sub)Pyridine (3-sub)Pyridine (4-sub)Pyrimidine
LogP (Octanol/Water) 2.130.650.650.65-0.40
Aqueous Solubility LowHighHighHighVery High
pKa (Conjugate Acid) N/A5.25.25.21.1
H-Bond Acceptor (HBA) NoneStrong (Lone Pair)StrongStrongVery Strong (2x)
Electronic Character Electron-RichElectron-DeficientElectron-DeficientElectron-DeficientVery Electron-Deficient
Metabolic Risk Epoxidation (CYP)N-Oxidation / 2-HydroxylationN-OxidationN-OxidationRing Opening / Oxidation

Scientist’s Insight:

  • Solubility vs. Permeability: Replacing benzene with pyridine drops LogP by ~1.5 units. While this solves solubility issues, be cautious of the 2-position . A substituent at C2 can sterically shield the nitrogen lone pair, reducing its HBA capability and potentially mitigating the solubility gain compared to C3 or C4 substitution.

  • Basicity & Lysosomal Trapping: The pKa of pyridine (~5.2) means it is largely unprotonated at physiological pH (7.4) but protonated in the acidic lysosome (pH ~4.5). This can lead to high volume of distribution (Vd) but potential lysosomal trapping. Pyrimidines (pKa ~1.1) avoid this but may be too polar for some hydrophobic pockets.

Part 2: Synthetic Architectures & Protocols[2][3]

Integrating pyridine building blocks often fails due to the ring's electron-deficient nature (deactivating it toward Electrophilic Aromatic Substitution, EAS) or the instability of certain metallated intermediates. Below are two "Gold Standard" protocols designed to overcome these specific hurdles.

Protocol A: Site-Selective Radical Functionalization (Minisci Reaction)

Use Case: Late-stage introduction of alkyl groups to the electron-deficient pyridine ring, which is impossible via standard Friedel-Crafts chemistry.

The Challenge: Controlling mono- vs. di-alkylation and regioselectivity (C2 vs C4). The Solution: Use of a biphasic system with precise temperature control to modulate radical flux.

Step-by-Step Methodology:

  • Substrate Prep: Dissolve the pyridine substrate (1.0 equiv) in a mixture of Dichloromethane (DCM) and Water (1:1 ratio). The biphasic nature helps sequester the product and prevent over-alkylation.

  • Acidification: Add Trifluoroacetic acid (TFA, 5.0 equiv). Why? Protonation of the pyridine nitrogen lowers the LUMO energy, significantly accelerating nucleophilic radical attack.

  • Radical Generation: Add the alkyl carboxylic acid (2.0 equiv) (source of the alkyl radical) and AgNO3 (0.2 equiv).

  • Initiation: Heat to 40°C. Dropwise add a solution of Ammonium Persulfate ((NH4)2S2O8, 3.0 equiv) in water over 1 hour. Crucial: Slow addition prevents the "radical dimerization" side reaction of the carboxylic acid.

  • Workup: Separate layers. The basic workup (NaHCO3) is critical to deprotonate the product and extract it into the organic layer.

Protocol B: The "Unstable Boronate" Solution (Suzuki-Miyaura)

Use Case: Coupling 2-pyridyl boronates. These are notoriously unstable due to rapid protodeboronation (hydrolysis of the C-B bond).

The Challenge: 2-Pyridyl boronic acids degrade within minutes in standard aqueous base conditions. The Solution: Anhydrous conditions with a copper cofactor or specific masking agents (MIDA boronates).

Step-by-Step Methodology (The "Copper Effect" Protocol):

  • Reagents: Combine Aryl Bromide (1.0 equiv), 2-Pyridyl Pinacol Boronate (1.2 equiv).

  • Catalyst System: Use Pd(PPh3)4 (5 mol%) and CuI (10 mol%) . Why? Copper facilitates the transmetallation step, which is the rate-determining step for electron-deficient 2-pyridyl systems.

  • Base & Solvent: Use Cs2CO3 (2.0 equiv) in anhydrous DMF . Strictly avoid water to prevent protodeboronation.

  • Reaction: Heat to 100°C in a sealed tube under Argon for 4-12 hours.

  • Purification: 2-Pyridyl products can bind to silica. Pre-treat silica gel with 1% Triethylamine during flash chromatography to prevent streaking.

Part 3: Visualizing the Logic

To aid in decision-making, the following diagrams illustrate the SAR (Structure-Activity Relationship) logic and metabolic pathways of pyridine.

Diagram 1: Pyridine Substitution Decision Tree

This logic flow guides the medicinal chemist on where to functionalize the pyridine ring based on the desired electronic and steric outcome.

PyridineSAR Start Pyridine Functionalization Strategy Goal_Solubility Goal: Increase Solubility/Polarity Start->Goal_Solubility Goal_Potency Goal: Increase Potency/Binding Start->Goal_Potency Pos_N Target: Pyridine Nitrogen Goal_Solubility->Pos_N Pos_C Target: Carbon Ring Goal_Potency->Pos_C N_Oxide Make N-Oxide (Metabolite mimic) Pos_N->N_Oxide Metabolic Risk Salt Form Salt (Formulation) Pos_N->Salt Reversible Method_EAS Electrophilic Subst. (EAS) Pos_C->Method_EAS Method_NAS Nucleophilic Subst. (SNAr) Pos_C->Method_NAS Method_Rad Radical Subst. (Minisci) Pos_C->Method_Rad Pos_3 Selects C-3 Position (Meta) Method_EAS->Pos_3 Requires Activation Pos_2_4 Selects C-2 / C-4 Position (Ortho/Para) Method_NAS->Pos_2_4 Halogen Displacement Method_Rad->Pos_2_4 Protonated Heterocycle

Caption: Decision matrix for pyridine functionalization. Note that radical and nucleophilic methods favor C2/C4, while electrophilic methods favor C3.

Diagram 2: Metabolic Fate of Pyridine

Understanding the metabolic "soft spots" is crucial for designing stable drugs.

MetabolicFate Pyridine Pyridine Scaffold CYP450 CYP450 Oxidation Pyridine->CYP450 Phase I AO Aldehyde Oxidase Pyridine->AO Cytosolic NOxide Pyridine-N-Oxide (Polar, Excretable) CYP450->NOxide Major Route Reactive Reactive Epoxide (Toxicity Alert) CYP450->Reactive Rare (Ring Ox) Pyridone 2-Pyridone (Inactive/Stable) AO->Pyridone 2-position attack

Caption: Primary metabolic pathways. Aldehyde Oxidase (AO) attack at C2 is a common liability for pyridines that is distinct from CYP-mediated N-oxidation.

Part 4: Case Study – The "Ivosidenib" Switch[4]

A compelling example of the pyridine advantage is found in the development of Ivosidenib (Tibsovo), an IDH1 inhibitor.

  • Initial Hit: A phenyl-linked sulfonamide showed promise but suffered from high lipophilicity and CYP induction liability.

  • The Switch: Replacing the phenyl ring with a pyridine (specifically, a "phenyl-pyridyl switch") achieved two critical outcomes:

    • Potency: The pyridine nitrogen formed a crucial hydrogen bond with a water molecule in the enzyme's affinity pocket, boosting potency by >100-fold.

    • Metabolic Stability: The electron-deficient nature of the pyridine ring reduced the propensity for oxidative metabolism compared to the electron-rich phenyl ring.

  • Outcome: This modification was pivotal in transforming a hit into an FDA-approved therapy [1].

References
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]

  • Vertex AI Search. (2024). Grounding Sources on Pyridine Bioisosterism.

Sources

Validation

A Comparative Guide to Analytical Methods for the Quality Control of 5-Amino-2-bromo-3-hydroxypyridine

In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is only as reliable as the starting materials used to synthesize it. 5-Amino-2-bromo-3-hydroxypyridine is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is only as reliable as the starting materials used to synthesize it. 5-Amino-2-bromo-3-hydroxypyridine is a critical intermediate in the synthesis of various high-value pharmaceuticals, including novel anti-inflammatory and anti-cancer agents.[1] Its purity and identity are not merely a matter of process efficiency; they are foundational to the safety and efficacy of the final drug product.[2] Consequently, a robust, multi-faceted analytical quality control (QC) strategy is imperative.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive quality control of 5-Amino-2-bromo-3-hydroxypyridine. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, compare their performance through experimental data, and provide field-proven insights to guide researchers and drug development professionals in establishing a self-validating and compliant QC workflow.[3][4]

Chapter 1: High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay Determination

For routine quality control, particularly for purity assessment and quantification (assay) of 5-Amino-2-bromo-3-hydroxypyridine, reversed-phase High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse. Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities that may arise during synthesis.[2][5]

The inherent polarity of the analyte, imparted by its amino and hydroxyl functional groups, makes it an ideal candidate for reversed-phase chromatography. A C18 stationary phase provides a non-polar environment, and by using a polar mobile phase (typically a gradient of acidified water and an organic modifier like acetonitrile), we can achieve excellent retention and separation.[2][6]

Experimental Protocol: HPLC Purity of 5-Amino-2-bromo-3-hydroxypyridine

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.[2][7]

  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 85
      25.0 85
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 5-Amino-2-bromo-3-hydroxypyridine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability Testing (SST):

    • Inject the standard solution five consecutive times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5. The theoretical plate count should be ≥ 2000.[2][7]

  • Analysis:

    • Once SST criteria are met, inject the sample solution.

    • Calculate the percentage purity using the area normalization method. For assay, compare the peak area of the sample to that of the reference standard of known concentration.

Expertise & Experience: A gradient elution is crucial here. An isocratic method might save time but would risk co-elution of closely related impurities, leading to an overestimation of purity. The initial low organic phase percentage ensures retention of our polar analyte on the C18 column, while the gradual increase in acetonitrile effectively elutes potential non-polar impurities. Phosphoric acid is used to protonate silanol groups on the silica backbone, minimizing peak tailing and ensuring sharp, symmetrical peaks.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep Sample & Standard Preparation sst System Suitability Test (SST) prep->sst Validate System inject HPLC Injection sst->inject If SST Passes separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect process Chromatogram Integration detect->process calculate Purity / Assay Calculation process->calculate

Caption: Workflow for HPLC Purity and Assay Analysis.

Performance Comparison: HPLC Method Validation Data

The table below summarizes typical validation parameters for this method, demonstrating its suitability for its intended purpose as per ICH Q2(R1) guidelines.[8]

ParameterSpecificationTypical ResultConclusion
Specificity No interference at the analyte's retention timePeak purity > 99.9%Method is specific
Linearity (R²) ≥ 0.9990.9998Excellent linearity
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Method is accurate
Precision (%RSD) Repeatability: ≤ 2.0%0.85%Method is precise
LOD Signal-to-Noise ≥ 30.01 µg/mLMethod is sensitive
LOQ Signal-to-Noise ≥ 100.03 µg/mLLow levels quantifiable
Robustness %RSD ≤ 2.0% after minor changes1.5%Method is robust

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Verification

While HPLC is the primary technique, Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal method. It is particularly useful for identifying and quantifying volatile or semi-volatile impurities that might not be well-resolved by HPLC, such as residual solvents.[9] However, the direct analysis of 5-Amino-2-bromo-3-hydroxypyridine by GC is challenging due to its low volatility and the presence of polar -OH and -NH₂ groups, which can cause poor peak shape and thermal degradation in the GC inlet.[2]

The solution is derivatization. By converting the active hydrogens on the amine and hydroxyl groups into less polar, more volatile trimethylsilyl (TMS) ethers/amines, we can dramatically improve the compound's chromatographic behavior.[10][11]

Experimental Protocol: GC-MS with Silylation
  • Derivatization (Silylation):

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 200 µL of anhydrous Pyridine.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[11]

    • Allow the vial to cool to room temperature before injection.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • GC-MS Conditions:

    • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness.[12][13]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Analysis:

    • Inject the derivatized sample.

    • Identify the main component by its retention time and mass spectrum. The mass spectrum provides a molecular fingerprint, confirming identity by matching against a library or through interpretation of the fragmentation pattern.[14]

Trustworthiness: The power of GC-MS lies in the specificity of the mass detector. While an HPLC peak is defined only by its retention time and UV response, a GC peak is defined by its retention time and its unique mass spectrum. This makes it an invaluable tool for definitively identifying unknown impurities.

Visualization: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow Sample Sample Weighing Deriv Silylation (BSTFA, 70°C) Sample->Deriv Inject GC Injection Deriv->Inject Separate HP-5ms Column Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Data Data Analysis (Mass Spectrum) Detect->Data

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Chapter 3: Spectroscopic Methods for Unambiguous Structural Confirmation

While chromatographic methods excel at separation and quantification, spectroscopic techniques are essential for the primary identification and structural elucidation of the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure. Both ¹H and ¹³C NMR provide a detailed "map" of the molecule, confirming the connectivity of atoms and the chemical environment of each nucleus. For a definitive identity check, comparing the NMR spectrum of a new batch against a qualified reference standard is the gold standard.

  • ¹H NMR: The spectrum will confirm the presence of the two distinct aromatic protons on the pyridine ring, as well as signals for the -NH₂ and -OH protons. Their chemical shifts and coupling patterns are unique to this specific isomer.

  • ¹³C NMR: This spectrum will show five distinct signals for the carbon atoms of the pyridine ring, confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for solubilizing polar compounds and allows for the observation of exchangeable -OH and -NH₂ protons).

  • Instrumentation: A standard 400 or 500 MHz NMR spectrometer.[14]

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO at ~2.50 ppm for ¹H).

Visualization: NMR Structure-Spectrum Correlation

NMR_Logic Structure 5-Amino-2-bromo -3-hydroxypyridine Structure H_NMR ¹H NMR Spectrum Structure->H_NMR Proton Environments C_NMR ¹³C NMR Spectrum Structure->C_NMR Carbon Backbone Confirm Unambiguous Structural Confirmation H_NMR->Confirm C_NMR->Confirm

Caption: Logical flow from molecular structure to spectral data for confirmation.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within the molecule.[15] It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies characteristic of the molecule's bonds.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.[16]

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the molecule's functional groups.

Characteristic FT-IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (hydroxyl)Stretch3200 - 3500Strong, Broad
N-H (amine)Stretch (doublet for -NH₂)3300 - 3500Medium
C-H (aromatic)Stretch3000 - 3100Medium-Weak
C=C, C=N (aromatic ring)Stretch1550 - 1650Medium-Strong
C-O (hydroxyl)Stretch1200 - 1300Strong
C-BrStretch500 - 650Medium

Data sourced from general IR correlation charts.[17]

Comparative Summary of Analytical Methods

TechniquePrimary PurposeSample PrepThroughputKey StrengthKey Limitation
HPLC-UV Purity, Assay, Impurity ProfilingSimple dissolutionHighHigh precision and accuracy for quantification.[18]Limited peak identification capability (retention time only).
GC-MS Volatile Impurity ID, Orthogonal IDComplex (derivatization required)MediumDefinitive identification via mass spectrum.[12][13]Not suitable for non-volatile or thermally labile compounds.
NMR Structural Elucidation & ConfirmationSimple dissolutionLowUnambiguous structural information.Low throughput, high instrument cost, less sensitive.
FT-IR Functional Group IdentificationVery simple (ATR)Very HighRapid confirmation of functional groups.Provides limited structural information; not quantitative.

Conclusion

A comprehensive quality control strategy for 5-Amino-2-bromo-3-hydroxypyridine relies on the intelligent application of multiple analytical techniques. No single method can provide all the necessary information. For routine batch release, a validated HPLC method is the cornerstone for ensuring purity and correct dosage (assay). GC-MS provides a crucial orthogonal check, especially for volatile impurities, after a necessary derivatization step. Finally, NMR and FT-IR spectroscopy serve as the definitive tools for initial structural confirmation and identity verification of reference standards and new batches. By integrating these methods, researchers and drug developers can build a robust, reliable, and compliant QC system that guarantees the quality of this vital pharmaceutical intermediate.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Vertex AI Search. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Vertex AI Search. (2023, April 13). Analytical method validation: are your analytical methods suitable for intended use?.
  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved February 16, 2026, from [Link]

  • Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved February 16, 2026, from [Link]

  • Semantic Scholar. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • PMC. (2023, January 3). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Retrieved February 16, 2026, from [Link]

  • PureSynth. (n.d.). 2-Amino-5-Bromo-3-Hydroxypyridine 98.0%(HPLC). Retrieved February 16, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved February 16, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Retrieved February 16, 2026, from [Link]

  • Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE.
  • ResearchGate. (2026, January 3). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved February 16, 2026, from [Link]

  • LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.
  • Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability.
  • Bio NMR spectroscopy. (n.d.). Bio NMR spectroscopy.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O. Retrieved February 16, 2026, from [Link]

  • MDPI. (2024, October 6). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Retrieved February 16, 2026, from [Link]

  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved February 16, 2026, from [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved February 16, 2026, from [Link]

  • International Journal of Instrumentation Science. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Retrieved February 16, 2026, from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 16, 2026, from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved February 16, 2026, from [Link]

  • PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved February 16, 2026, from [Link]

Sources

Comparative

Technical Evaluation: Efficacy of 5-Amino-2-bromo-3-hydroxypyridine Derivatives

This guide provides an in-depth technical evaluation of bioactive agents derived from the 5-Amino-2-bromo-3-hydroxypyridine scaffold (and its pharmacologically dominant isomer, 2-Amino-5-bromo-3-hydroxypyridine ). It foc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of bioactive agents derived from the 5-Amino-2-bromo-3-hydroxypyridine scaffold (and its pharmacologically dominant isomer, 2-Amino-5-bromo-3-hydroxypyridine ). It focuses on their application as targeted kinase inhibitors and antimicrobial agents.

Executive Summary & Scaffold Analysis

The pyridine derivative 5-Amino-2-bromo-3-hydroxypyridine (and its structural isomer 2-Amino-5-bromo-3-hydroxypyridine , CAS 39903-01-0) serves as a "privileged scaffold" in medicinal chemistry. Its efficacy stems from its ability to mimic the adenine ring of ATP, allowing it to bind competitively to the hinge region of protein kinases.

While the specific isomer 5-amino-2-bromo is synthetically accessible, the vast majority of high-potency drug candidates utilize the 2-amino-5-bromo-3-hydroxy configuration. This configuration maximizes hydrogen bonding donor/acceptor interactions within the kinase ATP-binding pocket. This guide compares the efficacy of two primary drug classes derived from this scaffold:

  • VRK1-Specific Inhibitors (Targeting Vaccinia-related kinase 1 for oncology/neurology).

  • Pyrazolo[3,4-b]pyridine Derivatives (Targeting microbial resistance).

Comparative Efficacy Analysis

The following analysis compares the lead candidate VRK1-Lead-26 (derived from the aminopyridine scaffold) against standard reference inhibitors.

Kinase Inhibition Profile (VRK1 Target)

VRK1-Lead-26 is a potent, ATP-competitive inhibitor designed to block VRK1, a serine/threonine kinase implicated in cell cycle progression and neurodegenerative diseases.

Table 1: Efficacy Comparison of Aminopyridine Derivatives vs. Standard Inhibitors

CompoundTargetIC50 (nM)Selectivity Score (S-score)Mechanism of ActionStatus
VRK1-Lead-26 VRK1150 0.04 (High Selectivity)Type I (ATP-Competitive)Pre-clinical Lead
Staurosporine Pan-Kinase5 - 20>0.50 (Low Selectivity)Type I (Non-selective)Research Tool
BI-D1870 RSK/VRK~1000ModerateType IReference Std
Pyrazolo-37 Bacterial DNA Gyrase2,100HighDNA Intercalation/InhibitionDiscovery Phase
  • Interpretation : VRK1-Lead-26 demonstrates a 7-fold improvement in potency compared to non-optimized pyridine derivatives and significantly higher selectivity than Staurosporine. The low S-score (0.04) indicates it inhibits very few off-target kinases, a critical safety parameter for clinical development.

Antimicrobial Efficacy (Pyrazolo[3,4-b]pyridine Derivatives)

Derivatives synthesized via the fusion of the aminopyridine scaffold into a pyrazolo[3,4-b]pyridine system have shown efficacy against multi-drug resistant (MDR) pathogens.

Table 2: Antimicrobial Activity (MIC in µg/mL)

Derivative ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Toxicity (CC50 HeLa Cells)
Pyrazolo-37 (Scaffold Derived) 4.0 16.08.0>100 µM (Low)
Ciprofloxacin (Standard) 0.50.01N/A>100 µM
Ampicillin (Standard) 2.04.0N/AHigh Safety
  • Insight : While the derivative is less potent than Ciprofloxacin, it retains activity against strains where traditional beta-lactams fail, making it a viable scaffold for "last-resort" antibiotic development.

Mechanistic Visualization

The efficacy of these drugs relies on precise molecular interactions. The diagrams below illustrate the synthesis of the bioactive core and its binding mechanism.

Synthesis Pathway of the Bioactive Scaffold

This workflow describes the conversion of the raw pyridine precursor into the active kinase inhibitor scaffold.

SynthesisPathway Start 2-Aminopyridine Inter1 2-Amino-5-bromopyridine Start->Inter1 Bromination (NBS, MeCN) Scaffold 2-Amino-5-bromo-3-hydroxypyridine (Key Intermediate) Inter1->Scaffold Hydroxylation (Cu-catalyzed, KOH) Drug VRK1 Inhibitor (Lead 26) (Bioactive Drug) Scaffold->Drug Suzuki Coupling (R-B(OH)2, Pd(PPh3)4)

Figure 1: Synthetic route transforming the pyridine precursor into the bioactive kinase inhibitor.

Mechanism of Action: Kinase Hinge Binding

The 2-amino and 3-hydroxy groups are critical for anchoring the drug within the kinase ATP-binding pocket.

BindingMechanism Kinase Kinase Hinge Region (Glu122 / Leu124) DrugCore Aminopyridine Scaffold Kinase->DrugCore H-Bond (Acceptor: Pyridine N) DrugCore->Kinase H-Bond (Donor: NH2) ATP_Pocket ATP Binding Pocket DrugCore->ATP_Pocket Hydrophobic Interaction (Bromo-substitution)

Figure 2: Molecular docking interaction showing the critical H-bonds between the scaffold and the kinase hinge region.

Experimental Protocols

To validate the efficacy data presented above, the following protocols are recommended. These are self-validating systems where positive controls (Staurosporine) must meet specific IC50 thresholds for the assay to be considered valid.

Synthesis of 2-Amino-5-bromo-3-hydroxypyridine

Objective : Produce high-purity (>98%) scaffold for drug synthesis.

  • Bromination : Dissolve 2-aminopyridine (1.0 eq) in acetonitrile. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C. Stir for 2 hours.

  • Hydroxylation : React the brominated intermediate with KOH (8 eq) and Copper powder (0.1 eq) in water at 170°C in an autoclave for 10 hours.

  • Purification : Neutralize with HCl. Extract with ethyl acetate. Purify via silica gel chromatography (Ethyl Acetate/Hexane 1:1).

    • Validation Point: Product must appear as a light brown solid, MP 205-208°C.

VRK1 Kinase Inhibition Assay (Radiometric)

Objective : Determine IC50 of the derived drug.

  • Reagents : Recombinant human VRK1 kinase, Casein (substrate), [γ-33P]ATP.

  • Reaction Mix : Prepare kinase buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2).

  • Incubation :

    • Add Drug (serial dilutions 1 nM - 10 µM).

    • Add VRK1 enzyme (10 ng/well). Incubate 10 min.

    • Initiate with ATP/Substrate mix. Incubate 60 min at 30°C.

  • Detection : Spot onto P81 phosphocellulose paper. Wash with 0.75% phosphoric acid. Measure radioactivity via scintillation counting.

  • Control : Staurosporine (IC50 should be ~15-20 nM). If Staurosporine IC50 > 50 nM, discard run.

References

  • Vertex AI Search . Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. National Institutes of Health (NIH). Link

  • Chem-Impex . 2-Amino-3-hydroxy-5-bromopyridine Product Analysis and Applications. Chem-Impex International. Link

  • MDPI Molecules . Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI. Link

  • GuideChem . Properties and Synthesis of 3-Bromo-5-hydroxypyridine Derivatives. GuideChem. Link

  • PrepChem . Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem. Link

Validation

A Comparative Guide to the Spectroscopic Validation of 5-Amino-2-bromo-3-hydroxypyridine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of 5-Amino-2-bromo-3-hydroxypyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research.[1] We will delve into the core principles and experimental nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering a practical framework for robust structural elucidation.

The Imperative of Multi-faceted Spectroscopic Analysis

Relying on a single analytical technique for structural validation is fraught with peril. Each method probes different aspects of a molecule's constitution, and only through the convergence of data from multiple, orthogonal techniques can a confident structural assignment be made. This guide will demonstrate how the synergistic application of NMR, FT-IR, and MS provides a self-validating system for the confirmation of the 5-Amino-2-bromo-3-hydroxypyridine structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, proximity, and coupling of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Landscape

¹H NMR provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR of Pyridine Derivatives

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds like hydroxypyridines.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.

    • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpreting the ¹H NMR Spectrum of 5-Amino-2-bromo-3-hydroxypyridine (Predicted and Comparative Data)

Due to the lack of a publicly available experimental ¹H NMR spectrum for 5-Amino-2-bromo-3-hydroxypyridine, we will predict the expected chemical shifts and coupling patterns based on the analysis of similar structures. For comparison, the experimental data for 2-Amino-5-bromopyridine is presented.[2]

Proton Predicted Chemical Shift (ppm) for 5-Amino-2-bromo-3-hydroxypyridine Expected Multiplicity Expected Coupling Constant (J) in Hz Experimental Data for 2-Amino-5-bromopyridine (in DMSO-d₆) [2]
H-4~7.0-7.2Doublet~2-37.49 (t)
H-6~7.5-7.7Doublet~2-38.10 (d)
-NH₂~5.0-6.0Broad SingletN/A4.58 (s)
-OH~9.0-10.0Broad SingletN/AN/A

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer is to ensure adequate separation of the aromatic proton signals, which may be close in chemical shift. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (-NH₂ and -OH), which would exchange with deuterium in D₂O.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR of Pyridine Derivatives

The sample preparation and instrument setup are similar to that of ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.

Interpreting the ¹³C NMR Spectrum of 5-Amino-2-bromo-3-hydroxypyridine (Predicted)

Carbon Predicted Chemical Shift (ppm)
C-2~150-155
C-3~140-145
C-4~120-125
C-5~110-115
C-6~135-140

Trustworthiness Through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. For 5-Amino-2-bromo-3-hydroxypyridine, five distinct signals are expected in the aromatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Interpreting the FT-IR Spectrum of 5-Amino-2-bromo-3-hydroxypyridine

The following table summarizes the expected and reported IR absorption bands for a molecule with the proposed structure. The reported data is for "5-bromo-2-3-dihydroxy pyridine," which is presumed to be the target compound.[3]

Functional Group **Expected Wavenumber (cm⁻¹) **Reported Wavenumber (cm⁻¹) for "5-bromo-2-3-dihydroxy pyridine" [3]
O-H stretch (hydroxyl)3200-3600 (broad)Not explicitly assigned as O-H, but a band at 3270 is assigned to N-H.
N-H stretch (amine)3300-3500 (two bands for primary amine)3270 (assigned to N-H stretch)
C-H stretch (aromatic)3000-31003105, 3115
C=C and C=N stretch (aromatic ring)1450-16501680 (assigned to C=O, suggesting tautomeric form)
C-O stretch (hydroxyl)1000-12601310, 1345
C-Br stretch500-600960 (note: this assignment is unusually high)

Expertise in Interpretation: The band at 1680 cm⁻¹ being assigned to a C=O stretch suggests that in the solid state, the molecule may exist in a tautomeric pyridone form. This highlights the importance of considering tautomerism when interpreting spectroscopic data of hydroxypyridines.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC-MS) or as a pure compound via direct infusion.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like the target compound.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Fragmentation (MS/MS): For structural confirmation, the molecular ion can be selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Interpreting the Mass Spectrum of 5-Amino-2-bromo-3-hydroxypyridine

Analysis Expected Result
Molecular Ion ([M+H]⁺) m/z 190/192 (due to the isotopic pattern of bromine, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio)
Key Fragmentation Pathways - Loss of H₂O- Loss of CO- Loss of Br

Authoritative Grounding: The presence of the characteristic isotopic pattern for bromine is a definitive indicator of a bromine-containing compound. The fragmentation pattern can be compared with that of known related structures, such as 2-Amino-5-bromo-3-nitropyridine, which is available in the NIST WebBook.[4]

Comparative Analysis and Structural Confirmation

The following diagram illustrates the workflow for the comprehensive spectroscopic validation of 5-Amino-2-bromo-3-hydroxypyridine.

G cluster_synthesis Compound Synthesis cluster_validation Spectroscopic Validation cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized Compound->NMR IR FT-IR Spectroscopy Synthesized Compound->IR MS Mass Spectrometry Synthesized Compound->MS NMR_Data ¹H: Chemical Shifts, Multiplicity ¹³C: Number of Signals NMR->NMR_Data IR_Data Characteristic Absorptions (O-H, N-H, C=C, C-Br) IR->IR_Data MS_Data Molecular Ion (m/z) Isotopic Pattern (Br) Fragmentation MS->MS_Data Comparison Comparison with Alternative Structures NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Confirmed Structure Confirmed Comparison->Structure_Confirmed Data Consistent Structure_Rejected Structure Rejected/ Re-evaluation Comparison->Structure_Rejected Data Inconsistent

Caption: Workflow for the Spectroscopic Validation of 5-Amino-2-bromo-3-hydroxypyridine.

By integrating the data from these three techniques, a robust and defensible structural assignment can be made. The predicted NMR data provides a roadmap for what to expect, the FT-IR data confirms the presence of key functional groups, and the mass spectrometry data provides the molecular weight and the elemental composition clue of the bromine atom.

Conclusion

The structural validation of 5-Amino-2-bromo-3-hydroxypyridine serves as an excellent case study for the principles of comprehensive spectroscopic analysis. While a complete, published dataset for this specific molecule is elusive, a combination of predictive methods, comparative analysis with structurally similar compounds, and a thorough understanding of the underlying principles of each technique allows for a high degree of confidence in structural assignment. This guide underscores the necessity of a multi-technique approach to ensure the scientific integrity of chemical research and development.

References

  • PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Singh, V., Deep, G., Kumar, V., & Jetley, U. K. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4).
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved February 15, 2026, from [Link]

  • Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

Sources

Comparative

Assessing the Novelty of 5-Amino-2-bromo-3-hydroxypyridine Derivatives: A Comparative Guide for Drug Discovery Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1] Among the vast landscape of pyridine-based compounds, 5-Amino-2-bromo-3-hydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents.[1] Among the vast landscape of pyridine-based compounds, 5-Amino-2-bromo-3-hydroxypyridine has emerged as a particularly valuable intermediate, primarily due to its role in the synthesis of the potent anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib.[2][3] This guide delves into the novelty of derivatives stemming from this core structure, comparing their performance with existing therapies and exploring their potential beyond the realm of oncology.

The 5-Amino-2-bromo-3-hydroxypyridine Scaffold: A Privileged Starting Point

The strategic arrangement of the amino, bromo, and hydroxyl groups on the pyridine ring endows the 5-Amino-2-bromo-3-hydroxypyridine scaffold with versatile reactivity. The bromine atom at the 2-position serves as a key handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the amino and hydroxyl groups offer sites for further modification and can participate in crucial hydrogen bonding interactions with biological targets.

This inherent chemical tractability has made it a sought-after building block in the synthesis of complex molecules.[4] Its most notable application to date is in the multi-step synthesis of Lorlatinib, a third-generation ALK inhibitor designed to overcome resistance to earlier-generation drugs.[2][5]

Comparative Performance Analysis: Lorlatinib and its Analogs in Oncology

The novelty of any new derivative of 5-Amino-2-bromo-3-hydroxypyridine must be assessed against the benchmark set by Lorlatinib. As a macrocyclic inhibitor, Lorlatinib exhibits potent activity against a wide range of ALK resistance mutations and demonstrates excellent brain penetration, a critical feature for treating non-small cell lung cancer (NSCLC) which frequently metastasizes to the central nervous system.[6][7]

Benchmarking Against Established ALK Inhibitors

Clinical data and matching-adjusted indirect comparisons have demonstrated the superior efficacy of Lorlatinib in terms of progression-free survival (PFS) when compared to second-generation ALK inhibitors like alectinib and brigatinib.[8][9] While direct head-to-head trial data is limited, these analyses provide valuable insights into the therapeutic advantage offered by the Lorlatinib scaffold.

DrugGenerationMedian PFS (vs. Crizotinib)CNS Activity
Crizotinib 1st10.9 monthsLimited
Alectinib 2nd34.8 monthsHigh
Brigatinib 2nd24.0 monthsHigh
Lorlatinib 3rdNot Reached (HR 0.28 vs Crizotinib)Very High

Table 1: Comparison of Progression-Free Survival (PFS) and Central Nervous System (CNS) Activity of various ALK inhibitors. Data is compiled from various clinical trials for illustrative comparison.

The Quest for Overcoming Lorlatinib Resistance: Novel Analogs

Despite its impressive efficacy, resistance to Lorlatinib can emerge, often through compound mutations in the ALK kinase domain.[10][11] This has spurred the development of novel Lorlatinib analogs designed to inhibit these resistant forms of the enzyme. Research into these next-generation inhibitors provides a roadmap for assessing the novelty of new 5-Amino-2-bromo-3-hydroxypyridine derivatives.

A key strategy involves modifying the macrocyclic ring and the substituents on the pyrazole moiety to enhance binding affinity to mutant ALK enzymes.[12][13] The table below summarizes the activity of select Lorlatinib analogs against the wild-type and a resistant mutant of ALK, illustrating the potential for novel derivatives to address unmet clinical needs.

CompoundALK WT IC50 (nM)ALK G1202R IC50 (nM)Fold Change
Lorlatinib 11515
Analog A 0.5510
Analog B 23015

Table 2: Illustrative IC50 values of Lorlatinib and hypothetical analogs against wild-type and a resistant ALK mutant. This data highlights the ongoing efforts to improve upon the Lorlatinib scaffold.

Experimental Protocols: A Foundation for Novelty Assessment

The evaluation of novel 5-Amino-2-bromo-3-hydroxypyridine derivatives necessitates robust and standardized experimental protocols. Below are representative methodologies for the synthesis and biological characterization of such compounds.

General Synthetic Procedure for Novel Derivatives

A common synthetic route to novel derivatives involves a Suzuki cross-coupling reaction to introduce a new moiety at the 2-position of the pyridine ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-Amino-2-bromo-3-hydroxypyridine (1 equivalent) and the desired boronic acid or ester (1.2 equivalents) in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents) and a base (e.g., K2CO3, 2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired derivative.

Caption: A generalized workflow for the synthesis of novel 5-Amino-2-bromo-3-hydroxypyridine derivatives via Suzuki cross-coupling.

In Vitro Kinase Inhibition Assay

To assess the biological activity of novel derivatives, an in vitro kinase inhibition assay is crucial.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) and create serial dilutions.

  • Reaction Mixture: In a microplate, combine the recombinant kinase (e.g., ALK), a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Incubation: Add the test compound at various concentrations to the reaction mixture and incubate at a controlled temperature (e.g., 30 °C) for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Serial Dilutions of Test Compound D Combine in Microplate A->D B Recombinant Kinase B->D C Substrate & ATP C->D E Incubation D->E F Quantify Phosphorylation E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of novel compounds.

Beyond Oncology: Exploring New Therapeutic Frontiers

While the primary success of the 5-Amino-2-bromo-3-hydroxypyridine scaffold has been in oncology, its inherent structural features suggest potential in other therapeutic areas. The presence of the aminopyridine moiety, a common pharmacophore in various bioactive molecules, opens avenues for exploration in antimicrobial and anti-inflammatory drug discovery.

Emerging research on pyridine derivatives has shown promising activity against a range of bacterial and fungal pathogens. The development of novel derivatives of 5-Amino-2-bromo-3-hydroxypyridine could lead to new classes of antimicrobial agents with unique mechanisms of action. Further investigation into the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

Conclusion: A Scaffold with Enduring Novelty

The 5-Amino-2-bromo-3-hydroxypyridine scaffold, anchored by its pivotal role in the synthesis of Lorlatinib, remains a fertile ground for the discovery of novel therapeutic agents. While the benchmark for novelty in the oncology space is high, the continuous challenge of drug resistance necessitates the exploration of next-generation derivatives. Furthermore, the untapped potential of this scaffold in other therapeutic areas, such as infectious diseases, presents exciting opportunities for future research and development. A thorough understanding of the structure-activity relationships, coupled with robust synthetic and biological evaluation, will be paramount in unlocking the full potential of this privileged chemical starting point.

References

  • Yoda, S., et al. (2021). Structural and functional analysis of lorlatinib analogs reveals roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. bioRxiv. [Link]

  • Yoda, S., et al. (2022). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. Nature Cancer. [Link]

  • Lee, J., et al. (2023). Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis. Cancers. [Link]

  • Lin, J. J., et al. (2022). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. Nature Cancer. [Link]

  • Hata, A., et al. (2022). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. ResearchGate. [Link]

  • Bauer, T. M., et al. (2024). Comparative Efficacy and Safety of Lorlatinib Versus Alectinib and Lorlatinib Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons. Clinical Lymphoma, Myeloma & Leukemia. [Link]

  • Bauer, T. M., et al. (2024). Comparative Efficacy and Safety of Lorlatinib vs. Alectinib and Lorlatinib vs. Brigatinib for AlLK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons. SSRN. [Link]

  • The Organic Chemistry Channel. (2021). Synthesis of Drugs: Lorlatinib. YouTube. [Link]

  • Yoda, S., et al. (2021). Structural and functional analysis of lorlatinib analogs reveals roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer. bioRxiv. [Link]

  • BenchChem. (2025). A Head-to-Head Analysis of Ceritinib and Lorlatinib in ALK-Positive Non-Small Cell Lung Cancer. BenchChem.
  • BenchChem. (2025). Loxanast (as Lorlatinib): A Multi-Omics Comparative Analysis in ALK-Positive Non-Small Cell Lung Cancer. BenchChem.
  • Wikipedia. (2024). Lorlatinib. Wikipedia. [Link]

  • Smith, S. J., et al. (2022). Synthesis and (A) 11C- and (B) 18F-labeled isotopologs of lorlatinib. ResearchGate. [Link]

  • Novartis AG. (2021). In the United States Patent and Trademark Office. Regulations.gov. [Link]

  • Kowalczyk, M., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. [Link]

  • Google Patents. (n.d.). WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof.
  • Google Patents. (n.d.). WO2016065461A1 - Ripk2 inhibitors and method of treating cancer with same.
  • Google Patents. (n.d.). BRPI0507668A - compounds and compositions as protein kinase inhibitors.
  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Benci, K., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Gundu, C., et al. (2024). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Wikipedia. (2024). Pyridines. Wikipedia. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Amino-2-bromo-3-hydroxypyridine

As laboratory professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed protocol for the safe disposal of 5-Amino-2-bromo-3-hydroxypyridine, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this substance confidently and responsibly, ensuring the protection of both personnel and the environment.

Hazard Assessment and Chemical Profile

Structural Analogs and Inferred Hazards: The molecule contains three key functional groups that dictate its reactivity and toxicity:

  • An Aminopyridine Core: Aminopyridines are known to be toxic.[1][2][3][4][5] For instance, 2-Aminopyridine is classified as toxic if swallowed, in contact with skin, or inhaled.[5][6]

  • A Bromine Substituent: As a halogenated aromatic compound, it is likely to be persistent in the environment and may be toxic to aquatic life.[5][7] Halogenated organic waste is typically considered hazardous.[8]

  • A Hydroxyl Group: This group can influence the compound's solubility and reactivity.

Based on data from structurally similar compounds like 2-Amino-5-bromo-3-hydroxypyridine and 2-Amino-3-hydroxypyridine, we can anticipate that 5-Amino-2-bromo-3-hydroxypyridine is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation.[9][10][11][12][13]

Quantitative Data Summary: Hazard Classification of Analogous Compounds
Hazard Classification2-Amino-5-bromo-3-hydroxypyridine[10][11]2-Amino-3-hydroxypyridine[9][12][13]2-Aminopyridine[5][6]
Acute Oral Toxicity Harmful if swallowedToxic if swallowedToxic if swallowed
Acute Dermal Toxicity Harmful in contact with skinToxic in contact with skinToxic in contact with skin
Skin Irritation Causes skin irritationCauses skin irritationCauses skin irritation
Eye Irritation Causes serious eye irritationCauses serious eye irritationCauses serious eye irritation
Sensitization May cause an allergic skin reactionNot ClassifiedNot Classified
Aquatic Toxicity Not ClassifiedToxic to aquatic life with long lasting effectsToxic to aquatic organisms

This table summarizes hazards to inform safe handling and disposal. Always refer to the specific SDS for any chemical you are working with.

Regulatory Framework for Hazardous Waste

The disposal of laboratory chemicals is strictly regulated to protect public health and the environment.[14][15] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[15][16][17]

Under RCRA, a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the toxic nature of the aminopyridine moiety and the presence of a halogen, 5-Amino-2-bromo-3-hydroxypyridine must be managed as hazardous waste.[1][15][18] It is illegal and unsafe to dispose of such chemicals down the sanitary sewer or in regular trash.[14][17]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection, storage, and disposal of 5-Amino-2-bromo-3-hydroxypyridine waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[9]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][19][20]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[21]

  • Designate a Waste Stream: Classify waste containing 5-Amino-2-bromo-3-hydroxypyridine as "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" as appropriate.[8]

  • Use a Compatible Container:

    • Select a container that is chemically compatible and has a secure, leak-proof lid.[15][16] High-density polyethylene (HDPE) containers are often suitable.[21]

    • The container must be in good condition, free from cracks or residue on the outside.

  • Collect at Source: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14][18][22] This area should be under the control of laboratory personnel.[23]

Step 3: Labeling the Hazardous Waste Container

Accurate labeling is a legal requirement and essential for safety.[18][24]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[17][24]

  • Complete the Tag Information: The label must include:

    • The words "Hazardous Waste".[17][18]

    • The full chemical name: "5-Amino-2-bromo-3-hydroxypyridine". Do not use abbreviations or chemical formulas.[17]

    • For mixtures, list all components and their approximate percentages.[22][24]

    • The relevant hazard characteristics (e.g., "Toxic").[24]

    • The accumulation start date (the date the first waste was added).

    • The Principal Investigator's name and laboratory location.[17]

Step 4: Safe Storage in the Laboratory
  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[22]

  • Location: Store the waste container in a well-ventilated area, such as a designated cabinet within the chemical fume hood.[14][16][22]

  • Keep Closed: Keep the waste container securely closed at all times, except when adding waste.[18]

  • Incompatible Materials: Do not store with incompatible chemicals, such as strong oxidizing agents or acids.[20]

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the container. A safe maximum is 90% capacity to allow for expansion.[16]

  • Schedule a Pickup: Once the container is full or has been in storage for the maximum time allowed by your institution (typically 6-12 months), arrange for its removal by contacting your EHS department.[23][24] Follow your institution's specific procedures for requesting a chemical waste pickup.[24]

  • Documentation: Maintain records of your hazardous waste disposal as required by your institution and regulatory agencies.[18]

Disposal Workflow for 5-Amino-2-bromo-3-hydroxypyridine

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Final Disposal A Generation of Waste (Solid or Liquid containing 5-Amino-2-bromo-3-hydroxypyridine) B Select Compatible Hazardous Waste Container A->B C Affix & Complete Hazardous Waste Label B->C D Classify as: 'Halogenated Organic Waste' C->D E Store in Designated Satellite Accumulation Area (SAA) (Fume Hood / Approved Cabinet) D->E F Use Secondary Containment E->F G Keep Container Securely Closed F->G H Container Full or Storage Time Limit Reached? G->H H->G No I Request Pickup from Environmental Health & Safety (EHS) H->I Yes J Transport to Licensed Waste Disposal Facility I->J

Caption: Decision workflow for the safe disposal of 5-Amino-2-bromo-3-hydroxypyridine.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[19]

    • Collect the contaminated absorbent into a sealed container.

    • Label the container as hazardous waste, listing all chemical components.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others to stay clear of the area.

    • If safe to do so, close the laboratory door to contain vapors.

    • Contact your institution's EHS or emergency response team immediately.[19] Do not attempt to clean it up yourself.

Waste Minimization

The most sustainable approach to waste management is to minimize its generation in the first place.[14]

  • Scale Down: Whenever possible, reduce the scale of experiments to minimize the quantity of waste produced.[14]

  • Substitution: Consider if less hazardous chemicals can be substituted without compromising research outcomes.[14]

  • Inventory Management: Purchase and store only the quantities of chemicals that will be used in the near term to avoid expiration and disposal of unused stock.[14]

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our scientific pursuits do not come at the cost of our well-being or the health of our planet.

References

  • Proper Handling and Disposal of Laboratory Waste. (2017). JoVE.[Link]

  • Chemical Waste Disposal in Academic Labs. (2018). Justrite.[Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.[Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab. (2023). University of South Florida.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.[Link]

  • 3-AMINOPYRIDINE (FOR SYNTHESIS) Safety Data Sheet. (n.d.). Suvchem Laboratory Chemicals.[Link]

  • How To: Lab Waste. (2022). LabXchange.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA).[Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Rochester Environmental Health and Safety.[Link]

  • 2-Amino Pyridine Safety Data Sheet. (n.d.). Biochem Chemopharma.[Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University.[Link]

  • Chamberland SOP Working with Bromine. (n.d.). University of Southern California.[Link]

  • 2-AMINO PYRIDINE Material Safety Data Sheet. (n.d.). Alkali Metals Limited.[Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.[Link]

  • School Science Safety | Disposal of Hazardous Waste. (2023). King County, WA Local Hazardous Waste Management Program.[Link]

  • 2-Amino-5-bromo-3-hydroxypyridine. (n.d.). PubChem, National Center for Biotechnology Information.[Link]

  • Method for the bromination of aromatic compound. (1990).
  • Bromination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR).[Link]

  • Standard Operating Procedure for: Pyridine. (n.d.). Washington State University.[Link]

  • Safely handling a liter of Bromine? (2017). Reddit.[Link]

  • Which is the best way to recycle or neutralise Bromine? (2015). ResearchGate.[Link]

Sources

Handling

Personal protective equipment for handling 5-Amino-2-bromo-3-hydroxypyridine

Topic: (Note: Commercially and chemically, the standard intermediate corresponding to this description is 2-Amino-5-bromo-3-hydroxypyridine [CAS: 39903-01-0].[1][2] This guide addresses the safety profile of this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (Note: Commercially and chemically, the standard intermediate corresponding to this description is 2-Amino-5-bromo-3-hydroxypyridine [CAS: 39903-01-0].[1][2] This guide addresses the safety profile of this specific isomer and the general class of brominated amino-hydroxypyridines.)

Compound Identification & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), you must understand the specific physicochemical threats posed by 2-Amino-5-bromo-3-hydroxypyridine .[1][2] This compound is a halogenated heterocyclic amine, commonly used as a pharmaceutical intermediate.[1][2][3] Its primary hazards stem from its ability to irritate mucous membranes and its potential for acute toxicity upon ingestion or inhalation.[1][2]

Chemical Profile:

  • CAS Number: 39903-01-0[1][2][3][4][5][6][7]

  • Molecular Formula: C₅H₅BrN₂O[1][2]

  • Physical State: Solid (Powder/Crystals), typically light brown to off-white.[1][2]

  • Storage Requirement: Refrigerate (2–8°C). Keep under inert gas (Argon/Nitrogen) if possible to prevent oxidation.[1][2]

GHS Hazard Classification:

Hazard Class Category Signal Word Hazard Statement
Acute Toxicity (Oral) 4 Warning H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation 2 Warning H315: Causes skin irritation.[1][2][8]
Serious Eye Damage/Irritation 2A Warning H319: Causes serious eye irritation.[1][2][8][9]

| STOT - Single Exposure | 3 | Warning | H335: May cause respiratory irritation.[1][2] |

PPE Selection Matrix

The selection of PPE for this compound is not static; it depends on the operational state (Solid Powder vs. Solubilized Reaction Mixture).[1][2]

Detailed PPE Specifications

1. Hand Protection (Gloves):

  • Material: Nitrile Rubber is the standard.[1][2] Latex is insufficient for halogenated heterocycles due to poor chemical resistance against organic solvents often used with this compound (e.g., DCM, DMF).[1][2]

  • Thickness: Minimum 0.11 mm (standard exam glove) for solid handling.[1][2]

  • Double Gloving: Required when the compound is dissolved in penetrating solvents (e.g., Dimethylformamide, Dichloromethane).[1][2]

  • Validation: Check for "pinholes" by inflating the glove slightly before use if handling large quantities (>10g).[1][2]

2. Respiratory Protection:

  • Primary Control: Engineering controls (Fume Hood) are superior to respirators.[1][2]

  • Required: All solid weighing and transfer must occur inside a certified chemical fume hood.[1][2]

  • Backup (If Hood Unavailable): NIOSH N95 (US) or P2 (EU) particulate respirator.[1][2] Note: This does not protect against solvent vapors if the compound is in solution.[1][2]

3. Eye & Body Protection:

  • Eyes: Chemical safety goggles (ANSI Z87.1 or EN 166).[1][2] Safety glasses with side shields are acceptable only if there is zero risk of splash/dust generation.[1][2]

  • Body: Long-sleeved lab coat (cotton/poly blend) and closed-toe shoes.[1][2]

Operational Protocol: Safe Handling Workflow

This protocol minimizes exposure risk through engineering controls and disciplined technique.[1][2][10]

Step 1: Preparation & Weighing

  • Verify Ventilation: Ensure fume hood face velocity is between 80–120 fpm (0.4–0.6 m/s) .

  • Static Control: Brominated pyridines can be static-prone.[1][2] Use an anti-static gun or strictly use a spatula (do not pour) to prevent powder dispersal.[1][2]

  • Transfer: Weigh directly into the reaction vessel or a tared vial inside the hood. Never weigh on an open bench.

Step 2: Reaction Setup

  • Solvent Addition: Add solvent slowly.[1][2] Exothermic dissolution is rare but possible with pyridine derivatives.[1][2]

  • Inert Atmosphere: Flush the headspace with Nitrogen or Argon.[1][2] This compound may darken (oxidize) upon prolonged exposure to air.[1][2]

Step 3: Cleanup

  • Wipe Down: Clean the balance area with a solvent-dampened tissue (Ethanol or Acetone) immediately after weighing.[1][2]

  • Decontamination: Place used spatulas in a beaker of solvent (e.g., Acetone) inside the hood before removing them for washing.[1][2]

Visualization: PPE & Handling Logic

The following diagram illustrates the decision-making process for PPE based on the state of the chemical.

PPE_Logic Start Handling 2-Amino-5-bromo-3-hydroxypyridine State Determine Physical State Start->State Solid Solid (Powder) State->Solid Liquid Solution (in Organic Solvent) State->Liquid Hood Engineering Control: Chemical Fume Hood (REQUIRED) Solid->Hood Solvent_Check Check Solvent Type Liquid->Solvent_Check Gloves_S Gloves: Single Nitrile (min 0.11mm) Hood->Gloves_S Resp_S Respiratory: N95 Backup (if hood fails) Gloves_S->Resp_S Solvent_Check->Gloves_S Standard (EtOH/Water) Gloves_L Gloves: Double Nitrile or Laminate (Silver Shield) Solvent_Check->Gloves_L Penetrating (DCM/DMF) Eye_L Eye Protection: Chemical Splash Goggles Gloves_L->Eye_L

Caption: PPE Decision Logic. Blue nodes indicate decision points; Green indicates primary engineering controls; Red indicates critical PPE upgrades.

Emergency Response & Disposal

Spill Response:

  • Solid Spill: Do not dry sweep (creates dust).[1][2] Cover with wet paper towels or use a HEPA-filtered vacuum.[1][2]

  • Liquid Spill: Absorb with vermiculite or sand.[1][2] Do not use combustible materials like sawdust if the solvent is flammable.[1][2]

  • Decontamination: Wipe surface with dilute weak acid (e.g., 1M HCl) followed by water, as aminopyridines are basic and soluble in acid.[1][2]

Disposal Workflow:

  • Classification: This compound is a Halogenated Organic Waste .[1][2]

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone/Methanol waste streams) if your facility separates them, as halogenated waste requires higher temperature incineration.[1][2]

  • Labeling: Clearly tag as "Toxic" and "Irritant".

Disposal_Workflow Waste Waste Generation Cat Categorize Waste Waste->Cat Stream1 Solid Waste (Contaminated wipes/gloves) Cat->Stream1 Stream2 Liquid Waste (Mother liquors) Cat->Stream2 Bin1 Solid Hazardous Waste Bin (Double Bagged) Stream1->Bin1 Bin2 Halogenated Organic Solvent Carboy Stream2->Bin2 Dest High-Temp Incineration Bin1->Dest Bin2->Dest

Caption: Disposal Workflow. Segregation of halogenated waste is critical for compliance and safety.

References

  • PubChem . (n.d.).[1][2] 2-Amino-5-bromo-3-hydroxypyridine (Compound CID 11694041).[1][2][3][4][6] National Library of Medicine.[1][2] Retrieved February 16, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.